Technical Documentation Center

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride
  • CAS: 1160253-21-3

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride: A Comprehensive Technical Guide

Executive Summary The quinoline-4-carbonyl chloride scaffold is a highly versatile and privileged pharmacophore in modern drug discovery, serving as a critical intermediate in the synthesis of anthelmintic agents, antitu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-4-carbonyl chloride scaffold is a highly versatile and privileged pharmacophore in modern drug discovery, serving as a critical intermediate in the synthesis of anthelmintic agents, antituberculars, and cannabinoid receptor ligands[1][2]. The synthesis of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride requires a robust, regioselective approach to construct the heavily substituted heterocyclic core, followed by a moisture-sensitive halogenation step.

This technical whitepaper outlines a highly optimized, two-step synthetic workflow. By leveraging the base-mediated Pfitzinger reaction followed by thionyl chloride-mediated acyl substitution, researchers can achieve high yields and exceptional purity. This guide emphasizes the mechanistic causality behind each experimental choice and establishes self-validating protocols to ensure scientific integrity at every stage of the synthesis.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of 2,6-disubstituted quinoline-4-carboxylic acids can theoretically be achieved via several classical named reactions, including the Friedländer, Doebner-Miller, or Camps syntheses[3]. However, the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is the premier choice for this specific target[4]. It provides unambiguous regiocontrol, ensuring the carboxylic acid is installed exclusively at the C4 position and the aryl group at the C2 position[4][5].

Workflow A 5-Bromoisatin + 3'-Ethoxyacetophenone B Pfitzinger Reaction (KOH, EtOH/H2O, 80°C) A->B C 6-Bromo-2-(3-ethoxyphenyl) quinoline-4-carboxylic acid B->C Acidification (pH 4-5) D Chlorination (SOCl2, 80°C) C->D Dry Conditions E 6-Bromo-2-(3-ethoxyphenyl) quinoline-4-carbonyl chloride D->E Co-distillation with Toluene

Figure 1: Retrosynthetic workflow for the preparation of the target quinoline-4-carbonyl chloride.

Mechanistic Causality of the Pfitzinger Reaction

The reaction initiates with the base-catalyzed (KOH) hydrolysis of the lactam ring of 5-bromoisatin[4][6]. The hydroxide ion attacks the C2 carbonyl, relieving the significant ring strain of the five-membered lactam to yield the potassium salt of 2-amino-5-bromophenylglyoxylic acid (isatinic acid intermediate)[4][7].

The addition of 3'-ethoxyacetophenone introduces an α -methylene group. The primary aniline of the opened isatin condenses with the ketone carbonyl to form an imine, which rapidly tautomerizes to a more thermodynamically stable enamine[3][4]. Finally, an intramolecular cyclization occurs between the enamine carbon and the α -keto carbonyl, followed by dehydration, driving the formation of the fully aromatized quinoline ring[7].

Mechanism N1 5-Bromoisatin N2 Lactam Ring Opening (Isatinic Acid Intermediate) N1->N2 KOH (aq) Nucleophilic Attack N3 Condensation with 3'-Ethoxyacetophenone N2->N3 Amine-Ketone Reaction N4 Imine / Enamine Tautomerization N3->N4 -H2O N5 Intramolecular Cyclization & Dehydration (-H2O) N4->N5 Base Catalyzed N6 Target Quinoline-4-carboxylic acid N5->N6 Acidification (pH 4-5)

Figure 2: Step-by-step mechanistic pathway of the Pfitzinger cyclodehydration.

Experimental Workflow: Self-Validating Protocols

Synthesis of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

Causality in Reagent Selection: Potassium hydroxide (KOH) is preferred over sodium hydroxide because potassium salts of the resulting carboxylic acids generally exhibit superior solubility in the aqueous ethanol solvent mixture, preventing premature precipitation and ensuring complete conversion[4][8].

Step-by-Step Protocol:

  • Ring Opening: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve KOH (4.0 equivalents, ~22.4 mmol) in a 1:1 mixture of absolute ethanol and distilled water (40 mL)[4][8]. Add 5-bromoisatin (1.0 equivalent, 5.6 mmol) portion-wise. Stir at room temperature for 30 minutes. Observation: The solution will transition from deep purple/red to a brown/orange hue, visually validating the opening of the isatin lactam ring[4].

  • Condensation: Add 3'-ethoxyacetophenone (1.1 equivalents, 6.16 mmol) dropwise to the basic solution[6][9].

  • Cyclodehydration: Heat the reaction mixture to reflux (approx. 80°C) for 24 to 48 hours[2][9].

  • In-Process Control (IPC): Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) eluent system[4][8]. The disappearance of the 5-bromoisatin spot confirms completion.

  • Workup & Purification: Cool the mixture to room temperature. Evaporate the bulk of the ethanol under reduced pressure. Dilute the remaining aqueous layer with distilled water (20 mL) and extract with diethyl ether ( 3×20 mL)[4][10]. Causality: This crucial extraction removes unreacted 3'-ethoxyacetophenone and neutral organic impurities, ensuring the final product is highly pure without requiring column chromatography[4][10].

  • Isolation: Cool the aqueous layer in an ice bath and slowly acidify with glacial acetic acid or 1 N HCl to pH 4-5[4][9]. Collect the resulting pale-yellow precipitate via vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 50°C[4].

Synthesis of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

Causality in Reagent Selection: Thionyl chloride ( SOCl2​ ) is utilized as both the reagent and the solvent. The reaction is entropically driven by the expulsion of SO2​ and HCl gases[9]. Aqueous workup is strictly prohibited due to the extreme electrophilicity of the resulting acyl chloride, which would rapidly hydrolyze back to the starting material.

Step-by-Step Protocol:

  • Chlorination: Transfer the thoroughly dried 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid (1.0 equivalent) into an oven-dried 50 mL round-bottom flask under an inert argon or nitrogen atmosphere. Add neat thionyl chloride (10-15 volumes, excess)[9].

  • Reflux: Attach a reflux condenser fitted with a drying tube (to exclude ambient moisture) and heat the mixture to 80°C for 2 to 3 hours[9]. The suspension will gradually become a homogenous solution as the acyl chloride forms.

  • Self-Validating IPC: Acyl chlorides cannot be directly analyzed by standard reverse-phase LC-MS due to hydrolysis. Validation step: Extract a 10 μL aliquot and quench it in 1 mL of anhydrous methanol containing a drop of triethylamine. Analyze this quenched sample via LC-MS to detect the corresponding methyl ester mass, confirming the complete consumption of the carboxylic acid[9].

  • Isolation: Remove the excess thionyl chloride by distillation under a stream of argon or reduced pressure[9].

  • Co-Distillation: To ensure the complete removal of residual SOCl2​ and trapped HCl gas, dissolve the crude residue in anhydrous toluene (10 mL) and concentrate to dryness under reduced pressure. Repeat this co-distillation step twice[11][12]. The resulting 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is typically a highly reactive, pale-brown solid or viscous oil and should be used immediately in subsequent amidation or esterification steps without further purification.

Quantitative Data & Process Parameters

The following table summarizes the critical process parameters, stoichiometric ratios, and expected yields based on validated literature analogs for quinoline-4-carboxylic acid derivatives[4][8].

Reaction PhaseReagents & StoichiometryTemp / TimeIn-Process Control (IPC)Expected Yield
1. Ring Condensation 5-Bromoisatin (1.0 eq)3'-Ethoxyacetophenone (1.1 eq)KOH (4.0 eq)80°C / 24-48 hTLC (DCM:MeOH 9:1)UV Visualization80 - 92%
2. Acidification Aqueous ExtractGlacial Acetic Acid or HCl0-5°C / 1 hpH indicator (Target: pH 4-5)N/A (Precipitation)
3. Acyl Chloride Formation Quinoline-4-carboxylic acid (1.0 eq)Thionyl Chloride (Excess)80°C / 2-3 hLC-MS (Anhydrous MeOH quench to form methyl ester)>95% (Crude)

References

  • Pfitzinger reaction - Wikipedia Source: Wikipedia URL:[Link][3]

  • Pfitzinger Quinoline Synthesis Source: Cambridge University Press URL:[Link][7]

  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review Source: ResearchGate URL:[Link][5]

  • Application of pfitzinger reaction in - JOCPR Source: Journal of Chemical and Pharmaceutical Research URL:[Link][10]

  • Synthesis of some carboxamid derivatives from substituted Quinoline-4-carbonyl chloride compounds Source: rdd.edu.iq URL:[Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates Source: PMC (National Institutes of Health) URL:[Link][9]

  • Ester-Flanked π-Extended Quinolines for Solution-Processable Ambipolar Organic Field-Effect Transistors Source: ACS Applied Electronic Materials URL:[Link][8]

  • Synthesis of 5-Hydroxybenzo [c][2,6]Naphthyridine 1,4-dione Source: Chemical Science Review and Letters URL:[Link][11]

  • WO2007140385A2 - Thiazole compounds as cannabinoid receptor ligands and uses thereof Source: Google Patents URL:[12]

  • WO2025027117A1 - Carboxamide-4-quinoline compounds with anthelmintic activity Source: Google Patents URL:[1]

  • Identification of Antituberculars with Favorable Potency and Pharmacokinetics through Structure-Based and Ligand-Based Modeling Source: bioRxiv URL:[Link][2]

  • Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer Source: PMC (National Institutes of Health) URL:[Link][6]

Sources

Exploratory

Physicochemical Properties and Synthetic Workflows of 6-Bromoquinoline Derivatives: A Technical Guide

Executive Summary As a highly versatile heterocyclic scaffold, 6-bromoquinoline serves as a foundational building block in modern medicinal chemistry and materials science. Its derivatives are actively investigated as po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly versatile heterocyclic scaffold, 6-bromoquinoline serves as a foundational building block in modern medicinal chemistry and materials science. Its derivatives are actively investigated as potent antiviral agents (e.g., Enterovirus D68 VP1 inhibitors) , Topoisomerase 1 poisons, and apoptosis-inducing antineoplastic compounds .

For drug development professionals, understanding the physicochemical properties of 6-bromoquinoline—specifically its lipophilicity, ionization potential, and thermodynamic solubility—is critical for predicting pharmacokinetic behavior and guiding Structure-Activity Relationship (SAR) optimization. This whitepaper synthesizes the core physicochemical data of 6-bromoquinoline, details the mechanistic causality behind its derivatization, and provides self-validating experimental protocols for laboratory application.

Core Physicochemical Profile and Mechanistic Implications

The quinoline core consists of a fused benzene and pyridine ring. The introduction of a bromine atom at the C-6 position fundamentally alters the electronic distribution of the molecule. Bromine exerts an electron-withdrawing inductive effect (-I) that pulls electron density away from the aromatic system. Consequently, the basicity of the quinoline nitrogen is reduced, lowering the pKa from ~4.9 (unsubstituted quinoline) to approximately 4.18 .

Table 1 summarizes the critical physicochemical parameters of 6-bromoquinoline and their implications for drug design.

Table 1: Physicochemical Properties of 6-Bromoquinoline

PropertyValueMechanistic Implication for Drug Development
Molecular Formula C9H6BrNProvides a low-molecular-weight starting point, leaving ample room for derivatization while remaining compliant with Lipinski’s Rule of 5.
Molecular Weight 208.06 g/mol Highly favorable for small-molecule drug design; ensures high ligand efficiency during target binding.
Melting Point 19 °C – 24 °CIndicates relatively weak intermolecular lattice forces. It is typically handled as a low-melting solid or viscous liquid at room temperature.
Boiling Point 278 °CHigh thermal stability makes it highly suitable for high-temperature palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
pKa (Predicted) ~4.18Weakly basic. The electron-withdrawing effect of the C-6 bromine reduces the basicity of the nitrogen, affecting its protonation state at physiological pH (7.4).
LogP ~2.8 – 3.0Optimal lipophilicity for passive membrane permeability without excessive hydrophobic trapping in lipid bilayers.
Solubility Soluble in EtOAc, CH2Cl2; Insoluble in H2ORequires polar aprotic or protic organic solvents for synthetic manipulation . Aqueous formulation requires co-solvents or salt formation.

Structural Derivatization: The Causality of Regioselectivity

The true value of 6-bromoquinoline lies in its capacity for orthogonal functionalization. A primary synthetic pathway involves the regioselective nitration of the quinoline core, followed by Nucleophilic Aromatic Substitution (SNAr) .

Mechanistic Rationale for Regioselective Nitration

When 6-bromoquinoline is subjected to mixed acid (H2SO4/HNO3), the quinoline nitrogen is immediately protonated. This positive charge strongly deactivates the pyridine ring toward Electrophilic Aromatic Substitution (EAS). Consequently, the electrophilic nitronium ion ( NO2+​ ) attacks the carbocyclic ring.

The bromine atom at C-6 acts as an ortho/para director. The C-5 position is both ortho to the bromine and inherently favored for quinolinium nitration due to transition-state stabilization. This synergistic directing effect results in highly regioselective nitration at the C-5 position, yielding 6-bromo-5-nitroquinoline .

Activation for Nucleophilic Aromatic Substitution (SNAr)

Unactivated aryl bromides are generally inert to SNAr. However, the introduction of the strongly electron-withdrawing nitro group at C-5 highly activates the adjacent C-6 bromine. The intermediate Meisenheimer complex is stabilized by the ortho-nitro group, allowing for facile displacement of the bromide ion by nucleophiles such as morpholine or piperazine to generate bioactive cyclic amine derivatives .

SyntheticWorkflow N1 6-Bromoquinoline (Starting Material) N2 Electrophilic Aromatic Substitution H2SO4 / HNO3 (-5°C) N1->N2 Protonation of Pyridine Ring N3 6-Bromo-5-nitroquinoline (Regioselective Intermediate) N2->N3 Ortho/Para Directing Br N4 Nucleophilic Aromatic Substitution (SNAr) Cyclic Amine + Heat N3->N4 NO2 Activates C-6 Br N5 5-Nitro-6-(amino)quinoline (Bioactive Scaffold) N4->N5 Bromine Displacement

Fig 1. Mechanistic workflow for the regioselective derivatization of 6-bromoquinoline.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify thermodynamic and kinetic success.

Protocol 1: Regioselective Synthesis of 6-Bromo-5-nitroquinoline

Objective: Achieve mono-nitration at the C-5 position while preventing oxidative degradation.

  • Dissolution & Protonation: Dissolve 6-bromoquinoline (1.0 eq) in concentrated H2SO4 (4.0 mL/mmol).

    • Causality: Complete dissolution in neat sulfuric acid ensures the quinoline nitrogen is fully protonated, shielding the pyridine ring from electrophilic attack.

  • Thermal Control: Cool the solution to -5 °C using an ice-salt bath.

    • Causality: Nitration is highly exothermic. Strict thermal control at -5 °C prevents the oxidative cleavage of the quinoline core and suppresses di-nitration.

  • Nitration: Prepare a 1:1 (v/v) mixture of conc. H2SO4 and conc. HNO3. Cool this mixture to -5 °C, then add it dropwise to the reaction flask over 30 minutes. Stir for 1 hour at 0 °C.

  • Quenching & Extraction: Pour the mixture over crushed ice. Carefully neutralize with 10% aqueous Na2CO3 until pH ~8. Extract with CH2Cl2 (3 × 20 mL).

    • Causality: Neutralization deprotonates the quinolinium intermediate back to the free base, enabling its partition into the organic phase.

  • Validation Checkpoint:

    • TLC: Run a TLC (EtOAc/Hexane 1:3). The appearance of a distinct new spot with a lower Rf value confirms the addition of the polar nitro group.

    • 1H NMR: Confirm regioselectivity by observing the disappearance of the H-5 proton and a significant downfield shift of the H-8 proton due to the deshielding effect of the newly installed nitro group.

Protocol 2: Thermodynamic Solubility Profiling

Objective: Determine the absolute thermodynamic solubility of 6-bromoquinoline derivatives for formulation modeling .

  • Saturation: Add an excess amount of the 6-bromoquinoline derivative (e.g., 50 mg) to 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer or selected organic solvent) in a sealed glass vial.

  • Equilibration: Agitate the suspension on an orbital shaker at 25 °C (± 0.5 °C) for 48 hours.

    • Causality: A 48-hour window ensures the dissolution process transitions from a potentially supersaturated kinetic state to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is used to prevent non-specific binding of the lipophilic quinoline derivative to the filter membrane.

  • Validation Checkpoint:

    • Time-Delta Analysis: Withdraw and analyze samples via HPLC-UV (254 nm) at both 24 hours and 48 hours. If the concentration variance between the two time points is <5%, thermodynamic equilibrium is validated.

ProfilingWorkflow P1 6-Bromoquinoline Core P2 Thermodynamic Solubility (Shake-Flask Method) P1->P2 Solvent Compatibility P3 Lipophilicity (LogP) (Octanol/Water Partition) P1->P3 Membrane Permeability P4 Ionization (pKa) (Potentiometric Titration) P1->P4 Target Binding State P5 Pharmacokinetic Prediction & SAR Optimization P2->P5 P3->P5 P4->P5

Fig 2. Physicochemical profiling workflow for evaluating 6-bromoquinoline candidates.

References

  • PubChem. "6-Bromoquinoline | C9H6BrN | CID 79243". National Institutes of Health.
  • Çakmak, O. et al. "Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines". Semantic Scholar.
  • BenchChem. "Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers". BenchChem.
  • National Institutes of Health. "Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68". PMC.
Foundational

Technical Whitepaper: Mechanism of Action and Application of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

Executive Summary In the landscape of modern drug discovery, acyl chlorides are rarely the final therapeutic agents due to their high reactivity. Instead, compounds like 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, acyl chlorides are rarely the final therapeutic agents due to their high reactivity. Instead, compounds like 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride serve as critical, highly electrophilic intermediates. As a Senior Application Scientist, I frequently guide research teams in transitioning from reactive intermediates to stable, bioactive candidates. This whitepaper elucidates the dual "mechanism of action" of this compound: its fundamental chemical reactivity via nucleophilic acyl substitution, and the potent pharmacological pathways—such as Dihydroorotate Dehydrogenase (DHODH) and Sirtuin inhibition—unlocked by its downstream quinoline-4-carboxamide derivatives.

Molecular Identity & Chemical Mechanism of Action

Structural Significance

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is a rationally designed synthetic building block derived from its parent carboxylic acid (CAS 350999-95-0) 1. Its architecture is highly specialized:

  • 6-Bromo substitution: Enhances lipophilicity and alters the electronic distribution of the quinoline core, often improving binding affinity in hydrophobic enzyme pockets.

  • 2-(3-ethoxyphenyl) group: Provides steric bulk and a hydrogen-bond acceptor (ether oxygen), crucial for orienting the molecule within target receptor sites.

  • 4-Carbonyl chloride: The reactive warhead.

The Electrophilic Mechanism (In Vitro & In Vivo)

If introduced directly into a biological system, the "mechanism of action" of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is indiscriminate covalent modification 2. The highly electrophilic carbonyl carbon undergoes rapid nucleophilic acyl substitution when exposed to biological nucleophiles (e.g., the ϵ -amino groups of lysine residues, hydroxyls of serine/threonine, or intracellular water).

Mechanism A 6-Bromo-2-(3-ethoxyphenyl) quinoline-4-carbonyl chloride C Tetrahedral Intermediate A->C Nucleophilic Attack B Biological/Synthetic Nucleophile (-NH2, -OH) B->C D Covalent Adduct (Amide/Ester) C->D Chloride Elimination E Hydrochloric Acid (Byproduct) C->E

Nucleophilic acyl substitution mechanism of quinoline-4-carbonyl chlorides.

Because of this indiscriminate reactivity, the compound is utilized ex vivo to synthesize stable, targeted derivatives (amides and esters) that possess true pharmacological mechanisms.

Pharmacological Mechanisms of Downstream Derivatives

Once the carbonyl chloride is converted into a stable quinoline-4-carboxamide, the resulting derivatives exhibit profound biological activity. Research into structurally analogous quinoline derivatives reveals three primary mechanisms of action:

DHODH Inhibition (Immunosuppression & Oncology)

Quinoline-4-carboxylic acid derivatives are privileged scaffolds for inhibiting Dihydroorotate Dehydrogenase (DHODH), an enzyme located on the inner mitochondrial membrane. DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in de novo pyrimidine biosynthesis. By binding to the ubiquinone binding pocket of DHODH, these derivatives deplete the intracellular uridine monophosphate (UMP) pool, effectively halting the proliferation of rapidly dividing cells (such as activated T-cells and cancer cells).

DHODH Drug Quinoline-4-carboxamide (Active Derivative) Enzyme DHODH Enzyme (Mitochondrial) Drug->Enzyme Binds Ubiquinone Pocket Product Orotate Enzyme->Product Inhibition Substrate Dihydroorotate Substrate->Product Oxidation Downstream Pyrimidine Synthesis (Cell Proliferation) Product->Downstream UMPS Pathway

DHODH inhibition pathway by bioactive quinoline-4-carboxamide derivatives.

Sirtuin Inhibition and DNA Intercalation

Recent studies highlight that specific quinoline-4-carbonyl derivatives act by inhibiting sirtuins—NAD+-dependent deacetylases involved in cellular regulation and cancer progression 3. Furthermore, the planar quinoline core allows for DNA intercalation, disrupting transcription and replication processes, which contributes to their observed cytotoxicity in renal and breast cancer cell lines 4.

Quantitative Data: Reaction Profiles & Biological Affinities

To guide synthetic planning and biological evaluation, the following table summarizes the expected reaction efficiencies of the carbonyl chloride with various nucleophiles, alongside the typical pharmacological performance of the resulting derivatives.

Nucleophile ClassReaction TypeTypical Yield (%)Primary Biological TargetTypical IC50 Range
Primary Amines (e.g., Anilines)Amidation75 - 90%DHODH / Sirtuins10 - 500 nM
Secondary Amines Amidation65 - 85%DNA Gyrase / Topoisomerase50 - 1000 nM
Alcohols Esterification60 - 80%Prodrug FormulationsN/A (Requires hydrolysis)
Biological Thiols Thioesterification>90% (in vitro)Covalent Off-Target BindingN/A (Toxicity indicator)

Experimental Protocol: Amide Synthesis & Target Validation

As a self-validating system, this protocol ensures that the highly reactive 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is efficiently converted into a stable test article without premature hydrolysis.

Phase 1: Anhydrous Amidation (Chemical Synthesis)

Causality Note: Acyl chlorides hydrolyze rapidly in the presence of atmospheric moisture. All glassware must be flame-dried, and solvents must be strictly anhydrous to prevent the formation of the inactive carboxylic acid.

  • Preparation: Dissolve 1.0 equivalent (eq) of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0°C using an ice bath.

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Expert Insight: DIPEA is chosen over Triethylamine (TEA) because its steric hindrance prevents it from competing with the target nucleophile, thereby suppressing the formation of unwanted acylammonium side products.

  • Nucleophile Addition: Slowly add 1.1 eq of the desired primary amine (e.g., an aniline derivative) dropwise.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Self-Validation (LC-MS): Quench a 5 µL aliquot in methanol. Analyze via LC-MS. The complete disappearance of the methyl ester mass (formed by the quench of unreacted acyl chloride) and the presence of the target amide mass confirms reaction completion.

Phase 2: Workup and Purification
  • Quenching: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the HCl byproduct and remove excess DIPEA.

  • Extraction: Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure quinoline-4-carboxamide.

Phase 3: In Vitro Biological Validation
  • Assay Preparation: Dissolve the purified derivative in DMSO to create a 10 mM stock solution.

  • Target Engagement: Evaluate the compound using a fluorescence-based recombinant human DHODH or Sirtuin assay. Generate a dose-response curve (1 nM to 10 µM) to calculate the IC50​ value, validating the successful translation from a reactive chemical intermediate to a targeted pharmacological agent.

References

  • Benchchem. 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride.
  • Benchchem. 2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride.
  • Benchchem. 2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride.
  • Alfa Chemistry. CAS 350999-95-0 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid.

Sources

Exploratory

Decoding the Solid-State Architecture of Substituted Quinolines: A Technical Guide to X-ray Crystallography and SAR Mapping

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter a critical bottleneck in drug development: the gap between a computationally predicted 2D chemical structure and its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter a critical bottleneck in drug development: the gap between a computationally predicted 2D chemical structure and its actual 3D conformation in a biological system. Substituted quinolines represent a privileged pharmacophore, serving as the backbone for antimalarials, broad-spectrum antibiotics (fluoroquinolones), and targeted anticancer agents. However, the biological efficacy of a quinoline derivative is not merely a function of its molecular weight or lipophilicity; it is entirely dictated by its spatial geometry, stereochemistry, and intermolecular interactions[1].

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously resolving these parameters. This whitepaper provides an in-depth mechanistic analysis of how substitutions alter quinoline crystal structures, alongside field-proven, self-validating protocols for their crystallographic characterization.

Mechanistic Rationale: Substituent Effects on Quinoline Conformation

The parent quinoline ring is a planar, aromatic azaheterocycle. However, introducing substituents—whether electron-withdrawing halogens, bulky aliphatic rings, or flexible carboxamides—fundamentally alters the molecule's dihedral angles and crystal packing.

Steric Hindrance and Planarity

When bulky groups are introduced, steric clashes force the molecule out of planarity. For example, in push-pull type fluorescent amino-quinoline derivatives, the torsion angle between the C8-aryl group and the quinoline ring dictates the extent of π -conjugation[2]. X-ray crystallographic analysis reveals that a highly twisted structure (torsion angles 60°) restricts intramolecular charge transfer, directly impacting the absolute fluorescence quantum yield and the molecule's ability to act as a lipophilicity-responsive probe in cellular imaging[2].

Hydrogen Bonding and Pharmacophore Mapping

Substitutions at the N-atom or specific carbon positions introduce new hydrogen bond donors and acceptors. In the development of N-substituted-4-hydroxy-2-quinolone-3-carboxamides as cytotoxic agents, SCXRD confirmed the precise orientation of the H-bond acceptor moiety at the p-position[3]. This structural feature is not arbitrary; it maps perfectly to the binding pocket of phosphatidylinositol 3-kinase (PI3K α ), explaining the potent apoptotic activity of these specific derivatives in human colon carcinoma cells[3].

SAR_Logic Core Quinoline Core Sub_N N-Substitution (e.g., Carboxamides) Core->Sub_N Sub_C C-Substitution (e.g., Halogens, Aryls) Core->Sub_C Conf Altered Dihedral Angles & Planarity Sub_N->Conf Sub_C->Conf Pack Crystal Packing (π-π Stacking, H-Bonds) Conf->Pack Bio Target Binding (e.g., PI3Kα, DNA) Pack->Bio Defines Pharmacophore

Structural causality from quinoline substitution to biological target binding.

Experimental Workflows: From Synthesis to SCXRD

To achieve a high-resolution crystal structure, the experimental workflow must be treated as a continuous, self-validating system. A poor crystallization strategy will yield twinned or disordered crystals, rendering the downstream X-ray data mathematically unsolvable.

Protocol A: Controlled Nucleation & Crystallization

Causality: Rapid precipitation traps molecules in kinetic, disordered states. We must drive the system toward thermodynamic equilibrium using a binary solvent system to ensure slow, highly ordered lattice assembly.

  • Solvent Selection: Dissolve 15-20 mg of the purified substituted quinoline (>99% purity via HPLC) in a highly volatile "good" solvent (e.g., dichloromethane or chloroform) until fully saturated.

  • Antisolvent Layering: Carefully layer a less volatile "poor" solvent (e.g., hexane or heptane) on top of the solution in a narrow crystallization tube. The density difference prevents immediate mixing.

  • Vapor Diffusion: Seal the tube with a perforated cap to allow slow evaporation and gradual diffusion of the antisolvent into the good solvent.

  • Validation Step (Birefringence): After 3-7 days, harvest the resulting crystals. Examine them under a polarizing optical microscope. A high-quality single crystal will extinguish light uniformly when rotated by 90°, confirming a single, continuous crystal lattice without macroscopic twinning.

Protocol B: SCXRD Data Collection & Refinement

Causality: Thermal motion of atoms blurs the electron density map. Cryocooling the crystal sharpens the diffraction spots, allowing for the precise resolution of hydrogen atoms and subtle conformational twists.

  • Mounting: Select a crystal with dimensions roughly 0.1 × 0.1 × 0.2 mm. Mount it on a MiTeGen cryoloop using perfluoropolyether oil.

  • Cryocooling: Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K. The oil freezes instantly, holding the crystal rigid and protecting it from atmospheric moisture.

  • Data Collection: Irradiate the crystal using Mo K α ( λ = 0.71073 Å) or Cu K α ( λ = 1.54184 Å) radiation. Collect a full sphere of data to ensure high redundancy and completeness (>99%).

  • Phase Problem & Refinement: Solve the structure using direct methods (e.g., SHELXT) to generate an initial electron density map. Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Validation Step (R-Factors): The protocol is validated when the final R1​ value drops below 0.05 (5%), indicating that the theoretical model accurately represents the experimental diffraction data[4].

SCXRD_Workflow Synthesis Target Synthesis & Purification Crystallization Slow Evaporation (Controlled Nucleation) Synthesis->Crystallization High Purity (>99%) Mounting Crystal Mounting (Cryoloop @ 100K) Crystallization->Mounting Single Crystal Selection Diffraction X-ray Diffraction (Mo Kα / Cu Kα) Mounting->Diffraction Minimize Thermal Motion Refinement Structure Solution & Refinement (SHELXL) Diffraction->Refinement Phase Problem Resolution Validation CIF Validation & SAR Mapping Refinement->Validation R1 < 0.05 Target

Workflow for single-crystal X-ray diffraction of quinoline derivatives.

Quantitative Structural Analysis

The true power of X-ray crystallography lies in its quantitative output. By comparing the unit cell parameters and space groups of different substituted quinolines, we can deduce how specific functional groups dictate solid-state packing. Below is a summary of crystallographic data for diverse, biologically active quinoline derivatives recently characterized in the literature.

Table 1: Crystallographic Parameters of Representative Substituted Quinolines
Compound Name / DerivativeChemical FormulaCrystal SystemSpace GroupUnit Cell Vol. (ų) R1​ ValueKey Structural Feature
Quinoline dione alkaloid [4]C₁₄H₁₇NO₃OrthorhombicP2₁2₁2₁1304.8(4)0.1098Absolute configuration (3R,3aS,5aR) confirmed; potent antibiofilm agent.
1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine [5]C₁₇H₁₂ClFN₂MonoclinicP2₁710.26(18)0.0339Non-centrosymmetric; antiparallel 1D framework arrangement.
5-nitroquinolin-8-yl-3-bromobenzoate [6]C₁₆H₉BrN₂O₄MonoclinicP2₁/nN/AN/ADihedral angle of 117.7° between benzene and planar quinoline rings.
Ethyl 4-(3,4-dihydroxyphenyl)-2,7,7-trimethyl-5-oxo-HHQ [7]C₂₁H₂₄NO₅MonoclinicN/AN/AN/AFlat-boat conformation of the 1,4-DHP ring; calcium-channel antagonist.

Translating Crystal Packing to Biological Efficacy (SAR)

Understanding the asymmetric unit of a crystal provides direct insights into Structure-Activity Relationships (SAR).

Intermolecular Interactions & Lipophilicity: In the case of 5-nitroquinolin-8-yl-3-chlorobenzoate, Hirshfeld surface analysis reveals that the crystal lattice is heavily stabilized by C-H···O intermolecular interactions[6]. These specific packing forces correlate directly with the molecule's lipophilicity, which is a key driver for its ability to penetrate bacterial cell walls, resulting in >91% inhibition against multi-drug resistant E. coli strains[6].

Conformational Rigidity: For hexa-hydro-quinoline (HHQ) derivatives acting as calcium-channel antagonists, SCXRD confirms that an envelope conformation of the fused cyclohexanone ring and a flat-boat conformation of the 1,4-dihydropyridine ring are strictly retained[7]. Any substitution that disrupts this specific geometry results in a catastrophic loss of multi-drug resistance (MDR) modulation capability.

Stereochemical Validation: When screening crude plant extracts for novel therapeutics, determining absolute stereochemistry is paramount. The isolation of a novel quinoline dione from Psammogeton biternatum required SCXRD to definitively assign its (3R,3aS,5aR) configuration[4]. Without this crystallographic proof, synthesizing enantiopure analogs for clinical trials would be impossible.

Conclusion

The crystal structure of a substituted quinoline is not merely a static snapshot; it is a highly detailed map of the molecule's electronic and steric identity. By rigorously applying controlled crystallization protocols and high-resolution SCXRD, researchers can move beyond empirical screening. We can rationally design quinoline derivatives where every halogen, carboxamide, or alkyl substitution is purposefully selected to optimize dihedral angles, enhance target binding, and ultimately drive the next generation of life-saving therapeutics.

Sources

Foundational

An In-depth Technical Guide to the Reactivity Profile of Quinoline-4-Carbonyl Chloride

Introduction: The Quinoline-4-Carbonyl Moiety as a Privileged Scaffold In the landscape of medicinal chemistry and materials science, the quinoline core stands out as a "privileged scaffold." Its rigid, planar structure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline-4-Carbonyl Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the quinoline core stands out as a "privileged scaffold." Its rigid, planar structure and the presence of a nitrogen heteroatom endow it with the ability to engage in a multitude of non-covalent interactions with biological macromolecules.[1] Specifically, derivatives of quinoline-4-carboxylic acid are cornerstones in the development of therapeutics, including antimalarial, antibacterial, and anticancer agents.[2][3][4] The key to unlocking the vast chemical space around this core lies in the activation of the C4-carboxyl group. Conversion to quinoline-4-carbonyl chloride transforms the relatively unreactive carboxylic acid into a highly versatile electrophilic hub, primed for a host of nucleophilic substitution reactions.

This guide provides an in-depth exploration of the reactivity profile of quinoline-4-carbonyl chloride. We will dissect its synthesis, stability, and, most critically, its reactions with a range of nucleophiles. The discussion is framed from a practical, field-proven perspective, emphasizing not just the "what" but the "why" behind experimental choices, empowering researchers to harness the full synthetic potential of this crucial intermediate.

Part 1: Synthesis and In Situ Utilization

Quinoline-4-carbonyl chloride is almost exclusively generated from its parent, quinoline-4-carboxylic acid, and is typically used immediately (in situ) without isolation due to its hydrolytic instability. The choice of chlorinating agent is critical and is dictated by the desired reaction scale and the tolerance of other functional groups on the quinoline ring.

Synthesis via Thionyl Chloride (SOCl₂)

The reaction with thionyl chloride is the most common and cost-effective method for preparing acyl chlorides.[5]

Mechanism Insight: The reaction proceeds by an initial attack of the carboxylic acid's hydroxyl oxygen onto the sulfur atom of SOCl₂, followed by the expulsion of a chloride ion. A subsequent intramolecular rearrangement releases sulfur dioxide (SO₂) and a protonated chlorosulfite intermediate, which then collapses to form the acyl chloride and hydrogen chloride (HCl). The evolution of gaseous byproducts (SO₂ and HCl) drives the reaction to completion, making it highly efficient.

Experimental Protocol: Synthesis of Quinoline-4-carbonyl Chloride

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a base trap (e.g., NaOH solution), add quinoline-4-carboxylic acid (1.0 eq).

  • Reagent Addition: Suspend the acid in an excess of thionyl chloride (SOCl₂, ~5-10 eq). A co-solvent such as toluene or dichloromethane (DCM) can be used if necessary. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Causality Note: DMF acts as a catalyst by forming the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺Cl⁻) in situ, which is a more potent acylating agent and accelerates the reaction.[6]

  • Reaction: Gently reflux the mixture for 2-4 hours. The reaction is typically complete when the solid carboxylic acid has fully dissolved and gas evolution has ceased.

  • Work-up: Allow the mixture to cool to room temperature. The excess thionyl chloride is removed under reduced pressure (using a vacuum pump protected by a base trap). The crude quinoline-4-carbonyl chloride, often an off-white or yellow solid, is obtained and immediately used in the subsequent step without further purification.

Part 2: The Core Reactivity: Nucleophilic Acyl Substitution

The reactivity of quinoline-4-carbonyl chloride is dominated by the nucleophilic acyl substitution mechanism.[7] The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This makes it a prime target for a wide array of nucleophiles.

The general mechanism is a two-step addition-elimination process:

  • Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.[8]

  • Elimination: The tetrahedral intermediate collapses, reforming the C=O π-bond and expelling the chloride ion, which is an excellent leaving group.[8][9]

This fundamental pathway is central to synthesizing a diverse library of quinoline-4-carboxamides, esters, and other derivatives.

Caption: General mechanism of nucleophilic acyl substitution.

Reactions with N-Nucleophiles: Synthesis of Carboxamides

The reaction with primary and secondary amines is one of the most robust and widely utilized transformations of quinoline-4-carbonyl chloride, yielding biologically important quinoline-4-carboxamides.[10]

Protocol Insight: The reaction generates HCl as a byproduct. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) is added as an "HCl scavenger."

Experimental Protocol: Synthesis of N-benzylquinoline-4-carboxamide

  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude quinoline-4-carbonyl chloride (prepared as above, 1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine hydrochloride), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel to yield the pure N-benzylquinoline-4-carboxamide.

Reactions with O-Nucleophiles: Synthesis of Esters

Alcohols and phenols react with quinoline-4-carbonyl chloride to form the corresponding esters. These reactions are often catalyzed by a base like pyridine, which not only scavenges HCl but also acts as a nucleophilic catalyst.

Mechanism with Pyridine Catalysis: Pyridine first attacks the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic than the starting acyl chloride and is readily attacked by the alcohol nucleophile.

Experimental Protocol: Synthesis of ethyl quinoline-4-carboxylate

  • Setup: To a solution of crude quinoline-4-carbonyl chloride (1.0 eq) in anhydrous pyridine at 0 °C, add absolute ethanol (1.5 eq) dropwise.

    • Causality Note: Pyridine serves as both the solvent and the catalyst/base. Using it as the solvent ensures a high concentration of the catalyst.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then at room temperature overnight.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with saturated copper(II) sulfate solution (to remove pyridine), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester, which can be purified by chromatography.

Reactions with S-Nucleophiles: Synthesis of Thioesters

Thiols (R-SH) are excellent nucleophiles and react readily with quinoline-4-carbonyl chloride to form thioesters, following a similar procedure to that for alcohols.

Part 3: Comparative Reactivity & Data Summary

The high reactivity of the acyl chloride allows for a broad range of transformations under relatively mild conditions. The table below summarizes typical reactions.

Nucleophile (Nu-H)Product TypeTypical Base/CatalystRelative Rate
R-NH₂ (Primary Amine)Secondary AmidePyridine, Et₃NVery Fast
R₂NH (Secondary Amine)Tertiary AmidePyridine, Et₃NFast
R-OH (Alcohol)EsterPyridineModerate
Ar-OH (Phenol)Phenyl EsterPyridine, NaOHModerate
R-SH (Thiol)ThioesterPyridine, Et₃NFast
H₂O (Water)Carboxylic Acid(Uncatalyzed)Slow-Moderate

Part 4: Stability and Handling

Quinoline-4-carbonyl chloride is a reactive intermediate and is sensitive to moisture.[11]

  • Hydrolysis: Exposure to atmospheric moisture or protic solvents will lead to rapid hydrolysis back to the parent quinoline-4-carboxylic acid. All reactions should be conducted under anhydrous conditions using dried solvents and glassware.

  • Storage: It is not typically isolated or stored for long periods. Best practice dictates its immediate use after preparation.[11] If short-term storage is unavoidable, it must be kept under a dry, inert atmosphere (e.g., in a desiccator over P₂O₅ or in a sealed ampoule under argon).

  • Safety: As with all acyl chlorides, it is corrosive and lachrymatory. It reacts with water to produce HCl gas. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

Quinoline-4-carbonyl chloride serves as a powerful and versatile intermediate for the functionalization of the quinoline scaffold. Its high electrophilicity, driven by the acyl chloride moiety, facilitates efficient nucleophilic acyl substitution reactions with a wide range of nucleophiles. A thorough understanding of its synthesis from the parent carboxylic acid, its inherent instability towards moisture, and the mechanistic nuances of its reactions—particularly the critical role of base scavengers and catalysts—is essential for any researcher in drug discovery or materials science aiming to synthesize novel quinoline derivatives. The protocols and insights provided in this guide offer a robust framework for the successful application of this pivotal chemical building block.

References

  • Khalil, M. I. (2025). Synthesis of some carboxamid derivatives from substituted Quinoline-4-carbonyl chloride compounds. Iraqi Journal of Science.

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.[2]

  • Duvelleroy, D., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Organic & Biomolecular Chemistry, 3(20), 3794-3804. Available at: [Link][12]

  • Annand, H., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 64(7), 4039-4057. Available at: [Link][10]

  • Yamamoto, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link][3]

  • Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 10(5), 2004-2015.[5]

  • BYJU'S. (2022). Nucleophilic Acyl Substitution. BYJU'S. Available at: [Link][13]

  • Kumar, R., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology.[14]

  • Singh, V. K., et al. (2022). Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents. Archiv der Pharmazie, 355(11), e2200168. Available at: [Link][4]

  • Misiura, K., & Bielawska, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. Available at: [Link][15]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link][9]

  • Mijangos, F., et al. (2021). Synthesis of Quinoline-4-carboxamides and Quinoline-4-carboxylates via a Modified Pfitzinger Reaction of N-Vinylisatins. European Journal of Organic Chemistry.[16]

  • Taylor & Francis. (n.d.). Nucleophilic acyl substitution – Knowledge and References. Taylor & Francis. Available at: [Link][17]

  • Oregon State University. (2020). Nucleophilic Acyl Substitution. Chemistry LibreTexts.[8]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link][18]

  • Sharma, P., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.[19]

  • LibreTexts. (n.d.). 11.5 Nucleophilic Acyl Substitution Reactions. Fundamentals of Organic Chemistry.[7]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.[20]

  • ChemSpider. (n.d.). 8-Ethyl-2-(p-tolyl)quinoline-4-carbonyl chloride. Royal Society of Chemistry.[21]

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.[1]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Loba Chemie.[11]

  • Annand, H., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications.[6]

Sources

Exploratory

Target 1: Epigenetic Modulation via Sirtuin 6 (SIRT6) Activation

As a Senior Application Scientist, I approach pharmacophore evaluation not merely as a cataloging exercise, but as an exploration of molecular causality. The ethoxyphenyl-quinoline (EPQ) scaffold is a privileged azaheter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach pharmacophore evaluation not merely as a cataloging exercise, but as an exploration of molecular causality. The ethoxyphenyl-quinoline (EPQ) scaffold is a privileged azaheterocyclic structure. The spatial arrangement of the flexible ethoxy ether combined with the rigid quinoline core allows for highly versatile hydrogen bonding and hydrophobic interactions. This structural dichotomy enables EPQ derivatives to selectively engage with diverse biological targets, ranging from epigenetic enzymes to endolysosomal transporters and bacterial efflux pumps.

This technical guide dissects three primary biological targets for ethoxyphenyl-quinolines, detailing the mechanistic rationale behind their efficacy and providing the self-validating experimental protocols required to quantify their activity.

Mechanistic Rationale Sirtuin 6 (SIRT6) is an NAD+-dependent deacetylase that functions as a critical tumor suppressor in malignancies such as pancreatic ductal adenocarcinoma (PDAC)[1]. While most drug discovery efforts focus on kinase inhibitors, allosteric activation of tumor suppressors represents a paradigm shift. EPQ derivatives, such as 2-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide (Compound 5a), act as potent SIRT6 activators[1]. The ethoxyphenyl moiety inserts into a distal allosteric pocket near the fatty acyl substrate site, lowering the activation energy required for histone deacetylation and subsequently downregulating oncogenic gene expression[1].

G EPQ Ethoxyphenyl-Quinoline (SIRT6 Activator) SIRT6 SIRT6 Enzyme (Allosteric Site) EPQ->SIRT6 Binds allosteric pocket Deacetylation Histone Deacetylation (H3K9ac / H3K56ac) SIRT6->Deacetylation Enhances catalytic efficiency Tumor Tumor Suppression (PDAC Inhibition) Deacetylation->Tumor Downregulates oncogenes

Mechanism of SIRT6 allosteric activation by EPQ derivatives in PDAC.

Self-Validating Protocol: FDL Deacetylation paired with DSF To ensure trustworthiness, we must rule out auto-fluorescence or assay interference. We achieve this by pairing a functional biochemical assay (Fluor-de-Lys) with a biophysical target engagement assay (Differential Scanning Fluorimetry).

  • Fluor-de-Lys (FDL) Assay:

    • Step 1: Incubate 0.5 μg of recombinant human SIRT6 with 20 μM of the EPQ derivative in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl) for 15 minutes at room temperature.

    • Step 2: Initiate the reaction by adding 500 μM NAD+ and 50 μM FDL-substrate. Incubate at 37°C for 45 minutes.

    • Step 3: Quench the reaction with the FDL developer solution (contains nicotinamide to halt SIRT6). The developer cleaves only the deacetylated substrate to release the fluorophore.

    • Step 4: Read fluorescence at Ex 360 nm / Em 460 nm.

  • Differential Scanning Fluorimetry (DSF):

    • Step 1: Mix SIRT6 protein (2 μM) with SYPRO Orange dye (5x) and the EPQ compound (20 μM).

    • Step 2: Subject the plate to a thermal gradient (25°C to 95°C at 1°C/min) in a qPCR machine.

    • Step 3: Calculate the shift in melting temperature (ΔTm). Causality: A positive ΔTm (e.g., >1.0°C) confirms that the functional activation observed in the FDL assay is driven by direct thermodynamic stabilization of the SIRT6 protein[1].

Target 2: Immunomodulation via the SLC15A4/TASL/IRF5 Axis

Mechanistic Rationale Systemic Lupus Erythematosus (SLE) is driven by hyperactive endosomal Toll-like receptor (TLR7/8) signaling. The endolysosomal transporter SLC15A4 recruits the adaptor protein TASL to activate the transcription factor IRF5[2]. Recent structural biology breakthroughs have allowed for the rational design of TASL-mimicking molecules. Compounds like dTASLI utilize an aromatic 2-(4-ethoxyphenyl)quinoline moiety that fits precisely into a cavity above the SLC15A4 peptide-binding channel[2]. This creates a steric clash with the N-terminal helix of native TASL, disrupting the complex and preventing the downstream nuclear translocation of IRF5[2].

G TLR Endosomal TLR7/8 Activation SLC SLC15A4 Transporter TLR->SLC Recruits TASL TASL Adaptor Protein SLC->TASL Native binding (Disrupted) EPQ EPQ TASL-Mimetic (dTASLI) EPQ->SLC Steric blockade EPQ->TASL Competes with IRF5 IRF5 Translocation (Blocked) TASL->IRF5 Prevents activation

EPQ-mediated steric blockade of the SLC15A4-TASL interaction preventing IRF5 activation.

Self-Validating Protocol: High-Content Confocal Microscopy Because IRF5 is a transcription factor, its pathogenic activity is strictly dependent on its spatial localization. Quantifying nuclear translocation provides a direct, causal readout of SLC15A4 target blockade.

  • Step 1: Seed human primary B cells (or a reporter macrophage line) in 96-well optical-bottom plates.

  • Step 2: Pre-treat the cells with the EPQ TASL-mimetic (e.g., dTASLI) at varying concentrations (0.1 μM to 10 μM) for 1 hour.

  • Step 3: Stimulate with the TLR7/8 agonist R848 (1 μg/mL) for 2 hours to force IRF5 activation.

  • Step 4: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA.

  • Step 5: Stain with a primary anti-IRF5 antibody, followed by an Alexa Fluor 488 secondary antibody. Counterstain nuclei with DAPI.

  • Step 6: Image using an automated high-content confocal microscope. Causality: The software segments the DAPI (nucleus) and calculates the ratio of nuclear to cytoplasmic Alexa Fluor 488 intensity. A reduction in this ratio confirms that the EPQ compound successfully uncoupled the TLR-to-IRF5 signaling cascade[2].

Target 3: Reversing Antimicrobial Resistance via NorA Efflux Pump Inhibition

Mechanistic Rationale The overexpression of the NorA multidrug efflux pump in Staphylococcus aureus confers resistance to critical antibiotics, including fluoroquinolones[3]. By evolving natural flavone structures—specifically by replacing the endocyclic oxygen with a nitrogen—researchers synthesized 2-(4-ethoxyphenyl)quinoline derivatives (e.g., compound 22e and its analogs)[3]. The ethoxyphenyl group enhances lipophilicity, allowing the molecule to embed deeply into the hydrophobic transmembrane channel of NorA, competitively blocking the efflux of antimicrobial substrates[3].

G EPQ EPQ Derivative (22e / 28f) NorA NorA Efflux Pump (S. aureus) EPQ->NorA Binds transmembrane channel EtBr EtBr / Fluoroquinolones (Intracellular Accumulation) NorA->EtBr Blocks efflux Bact Bacterial Cell Death (Restored Susceptibility) EtBr->Bact Induces toxicity

Inhibition of the S. aureus NorA efflux pump by EPQ derivatives.

Self-Validating Protocol: Fluorometric Ethidium Bromide (EtBr) Efflux Assay EtBr fluoresces intensely when intercalated into intracellular DNA but weakly in an aqueous extracellular buffer. Monitoring fluorescence decay over time provides a real-time kinetic measurement of efflux pump integrity.

  • Step 1: Grow S. aureus strain SA-1199B (which overexpresses norA) to mid-logarithmic phase (OD600 = 0.6).

  • Step 2: Wash and resuspend the pellet in assay buffer (20 mM sodium phosphate, pH 7.0).

  • Step 3: Load the cells with EtBr (10 μg/mL) in the presence of 100 μM CCCP (a protonophore). Causality: CCCP collapses the proton motive force, paralyzing the NorA pump and forcing maximum intracellular accumulation of EtBr (peak fluorescence).

  • Step 4: Centrifuge and resuspend the loaded cells in fresh buffer containing the EPQ derivative (50 μM).

  • Step 5: Initiate efflux by adding 50 mM glucose (which restores cellular energy and the proton gradient).

  • Step 6: Monitor fluorescence decay continuously at Ex 530 nm / Em 600 nm for 10 minutes. A sustained high fluorescence signal indicates successful NorA inhibition[3].

Quantitative Data Presentation

The versatility of the ethoxyphenyl-quinoline scaffold is reflected in its high potency across vastly different biological domains. The table below summarizes the quantitative efficacy of representative EPQ compounds against their respective targets.

Biological TargetDisease ContextRepresentative EPQ CompoundPrimary MetricEfficacy Value
SIRT6 Enzyme Pancreatic Cancer (PDAC)Compound 5a / 12q analogsEC50 (Deacetylation)~5.35 μM[1]
SLC15A4 / TASL Systemic Lupus (SLE)dTASLIIRF5 Translocation InhibitionSignificant reduction at low μM[2]
NorA Efflux Pump S. aureus ResistanceCompound 28f (EPQ analog)% EtBr Efflux Inhibition93.4% at 50 μM[3]

References

  • [1] Chen, X., et al. "Discovery of Potent Small-Molecule SIRT6 Activators: Structure–Activity Relationship and Anti-Pancreatic Ductal Adenocarcinoma Activity." Journal of Medicinal Chemistry, ACS Publications, 2020.[Link]

  • [2] Superti-Furga, G., et al. "Tasl mimicking molecules and applications thereof." World Intellectual Property Organization (WIPO), WO2024089045A1, 2024.

  • [3] Sabatini, S., et al. "Evolution from a Natural Flavones Nucleus to Obtain 2-(4-Propoxyphenyl)quinoline Derivatives As Potent Inhibitors of the S. aureus NorA Efflux Pump." Journal of Medicinal Chemistry, ACS Publications, 2011.[Link]

Sources

Foundational

In Silico Modeling of 6-Bromoquinoline Derivatives: A Technical Guide to Rational Drug Design

Executive Summary & Strategic Rationale Quinoline derivatives represent a highly privileged, pharmacologically relevant heterocyclic scaffold in medicinal chemistry, exhibiting broad-spectrum biological functions ranging...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Quinoline derivatives represent a highly privileged, pharmacologically relevant heterocyclic scaffold in medicinal chemistry, exhibiting broad-spectrum biological functions ranging from antimicrobial to anticancer and antiviral activities[1]. Within this chemical space, 6-bromoquinoline derivatives have emerged as uniquely potent pharmacophores.

The strategic placement of a bromine atom at the C6 position is not merely a steric placeholder; it fundamentally alters the physicochemical properties of the molecule. Bromine introduces an anisotropic charge distribution, creating a localized region of positive electrostatic potential (a σ -hole) that enables halogen bonding with Lewis bases (e.g., protein backbone carbonyls) in target active sites. Furthermore, the 6-bromo substitution significantly increases the lipophilicity ( logP ) of the core, which is critical for penetrating deep hydrophobic binding pockets, such as the VP1 cavity of Enterovirus D68 (EV-D68)[2] or the active site of Prostaglandin F2 α (PGF2 α )[3].

This whitepaper outlines a self-validating in silico to in vitro workflow for the rational design, computational screening, and empirical validation of 6-bromoquinoline derivatives.

Mechanistic Pathway & Structural Causality

Before initiating computational screening, it is vital to understand the causality between the structural features of 6-bromoquinolines and their phenotypic outcomes. For instance, in the development of EV-D68 antivirals, the 6-bromoquinoline scaffold mimics the spatial geometry of known inhibitors like pleconaril[2].

Mechanism N1 6-Bromo Substitution N2 Halogen Bonding & Lipophilicity Increase N1->N2 Electronic Effect N3 VP1 Hydrophobic Pocket Engagement N2->N3 Target Binding N4 Viral Capsid Stabilization N3->N4 Structural Shift N5 Inhibition of Viral Uncoating N4->N5 Phenotypic Result

Mechanistic pathway of EV-D68 inhibition driven by 6-bromoquinoline derivatives.

Computational Workflows: SBDD and LBDD

To systematically optimize these derivatives, we employ a dual-pronged computational approach: Structure-Based Drug Design (SBDD) via molecular docking and Ligand-Based Drug Design (LBDD) via Quantitative Structure-Activity Relationship (QSAR) modeling.

Workflow A 6-Bromoquinoline Library Generation B 3D Conformational Sampling A->B Ligand Prep C Molecular Docking (Target: EV-D68 VP1) B->C Structure-Based D QSAR Modeling (pIC50 Prediction) B->D Ligand-Based E Hit Selection (Docking Score < -9) C->E Affinity Ranking D->E Activity Prediction F In Vitro Validation (CPE Assay) E->F Empirical Testing

Workflow for in silico screening and empirical validation of 6-bromoquinoline derivatives.

Quantitative Data: Comparative QSAR Performance

QSAR models rely on molecular descriptors to predict biological activity (e.g., pIC50​ ). The table below summarizes the statistical performance of a validated QSAR model for 6-bromoquinoline analogues targeting PGF2 α , demonstrating the high predictive power of specific electronic and mass descriptors[3].

Model / TargetNo. of Compounds R2 (Correlation) QLOO2​ (Validation)Key Molecular Descriptors
Model 1: 6-Bromo-3-methylquinolines (PGF2 α )770.89430.8836FNSA-2, WV.mass
Alternative: Quinolinone-based (Antitubercular)N/A0.8300N/Avan der Waals volume, electron density

Data Source: Benchchem QSAR Analysis Guidelines[3].

Step-by-Step Experimental Methodologies

A core tenet of rigorous computational chemistry is that in silico predictions must function as a self-validating system, culminating in empirical biological testing. The following protocols detail the exact methodologies required to execute this pipeline.

Protocol A: High-Throughput Molecular Docking (SBDD)

Causality: Grid-based docking is used to efficiently sample the conformational space of flexible side chains (e.g., oxadiazole or ester groups) while keeping the rigid quinoline core anchored via halogen bonding constraints[2].

  • Ligand Preparation: Generate 3D coordinates from 2D SMILES strings.

    • Reasoning: Accurate tautomeric and ionization states at physiological pH (7.4) must be calculated. The quinoline nitrogen ( pKa​≈4.9 ) will predominantly be neutral in physiological conditions, fundamentally dictating its role as a hydrogen bond acceptor rather than a donor.

  • Protein Preparation: Import the target crystal structure (e.g., EV-D68 VP1). Remove unbound water molecules beyond 5Å of the active site, add missing hydrogens, and assign partial charges.

    • Reasoning: Bulk solvent waters introduce artificial steric clashes during docking, whereas conserved structural waters must be retained as they often mediate crucial bridging hydrogen bonds between the target and the quinoline core.

  • Grid Generation: Define a bounding box (e.g., 20 × 20 × 20 Å) centered on the known hydrophobic binding pocket.

  • Docking Execution: Execute Standard Precision (SP) followed by Extra Precision (XP) docking. Filter the library for hits with docking scores better than −9.0 kcal/mol[2][4].

  • Pose Analysis: Superimpose the top docking poses against known reference inhibitors (e.g., pleconaril) to verify spatial alignment and structural mimicry within the cavity[2].

Protocol B: 3D-QSAR Model Generation (LBDD)

Causality: To predict the pIC50​ of novel, unsynthesized derivatives, a QSAR model is built using descriptors that capture the unique electronic effects induced by the highly electronegative C6-bromine atom[3].

  • Dataset Curation: Compile biological activity ( IC50​ ) data and convert it to pIC50​ ( −logIC50​ ) to ensure a normal distribution of the dependent variable.

  • Descriptor Calculation: Calculate 1D, 2D, and 3D descriptors.

    • Reasoning: Descriptors like FNSA-2 (Fractional PNSA) are critical here, as they mathematically capture the altered charge distribution across the quinoline ring caused by the halogen substituent[3].

  • Feature Selection: Apply stepwise Multiple Linear Regression (MLR) to eliminate collinear descriptors, ensuring the Variance Inflation Factor (VIF) remains below 5.

  • Model Training & Validation: Train the model using Partial Least Squares (PLS) regression. Validate the model using Leave-One-Out Cross-Validation (LOOCV).

    • Reasoning: A predictive model must achieve a Q2>0.5 and an R2>0.8 . Anything lower indicates correlation without predictive robustness[3].

Protocol C: In Vitro Cytopathic Effect (CPE) Assay (Empirical Validation)

Causality: Computational hits must be validated in a live biological system to confirm cellular permeability, lack of generic cytotoxicity, and functional target engagement[2][3].

  • Cell Seeding: Seed Rhabdomyosarcoma (RD) cells in 96-well plates in a medium supplemented with fetal bovine serum. Incubate at 37°C with 5% CO2​ until 80% confluent[3].

  • Viral Infection: Infect the cells with the target virus (e.g., EV-D68 strain STL-2014-12) at a multiplicity of infection (MOI) calibrated to cause complete cytopathic effect within 48–72 hours[4].

  • Compound Treatment: Treat the infected cells with the in silico identified 6-bromoquinoline hits at varying concentrations (e.g., 0.1 to 100μM )[2].

  • Viability Measurement (MTT Assay): After 72 hours, replace the medium with fresh medium containing MTT reagent.

    • Reasoning: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. The colorimetric intensity is directly proportional to the antiviral protection provided by the compound[3].

  • EC50​ Determination: Plot dose-response curves to calculate the EC50​ —the concentration that effectively inhibits the viral cytopathic effect by 50%[4].

Conclusion

The in silico modeling of 6-bromoquinoline derivatives requires a rigorous, physics-based understanding of how halogen substitution dictates molecular behavior. By combining high-throughput SBDD to map spatial constraints and LBDD (QSAR) to predict thermodynamic binding affinities, researchers can rapidly filter vast chemical libraries. However, as outlined in this guide, computational predictions are only as valuable as the empirical in vitro assays (such as the CPE or MTT assays) used to validate them.

References

  • Title: Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights Source: ResearchGate URL
  • Title: QSAR Analysis of 6-Bromoquinoline Derivatives: A Comparative Guide Source: Benchchem URL
  • Title: Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 Source: NIH / PMC URL
  • Title: Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 (ACS Publications)

Sources

Exploratory

Advanced Synthetic Strategies for Bromo-Substituted Quinolines: A Mechanistic and Methodological Review

Executive Summary Bromo-substituted quinolines are indispensable scaffolds in modern medicinal chemistry and drug development. They serve as critical electrophilic partners in transition-metal-catalyzed cross-coupling re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromo-substituted quinolines are indispensable scaffolds in modern medicinal chemistry and drug development. They serve as critical electrophilic partners in transition-metal-catalyzed cross-coupling reactions and act as core pharmacophores in the design of antiviral agents, such as Hepatitis C Virus (HCV) protease inhibitors[1]. This technical guide provides an in-depth evaluation of the synthetic methodologies utilized to access regioselectively brominated quinolines. By bridging classical electrophilic aromatic substitution with modern transition-metal-catalyzed C-H activation, this whitepaper equips researchers with the mechanistic logic and field-proven protocols necessary to optimize bromoquinoline synthesis.

Mechanistic Foundations of Quinoline Bromination

Direct Electrophilic Aromatic Substitution (SEAr)

The inherent electronic topology of the quinoline bicyclic system presents a significant challenge for direct halogenation. The electronegative nitrogen atom withdraws electron density via both inductive and resonance effects, severely deactivating the heterocyclic (pyridine) ring toward electrophilic attack. Consequently, direct bromination preferentially occurs on the more electron-rich carbocyclic ring, typically yielding a mixture of 5-bromo and 8-bromo isomers[2].

Causality in Reaction Design: To achieve high regioselectivity and overcome the deactivation of the core, researchers employ strong Lewis acids (e.g., AlCl₃) to form coordination complexes that modulate the reactivity of the quinoline core, enabling specific substitution sequences such as the conversion of 5,8-dibromoquinoline to 5,6,8-tribromoquinoline[2]. Alternatively, the presence of strong electron-donating groups (EDGs), such as a hydroxyl group at the C8 position, can sufficiently enrich the carbocyclic ring to allow rapid bromination under mild conditions without Lewis acid catalysis[3].

De Novo Synthesis via Brominated Precursors

When late-stage direct bromination fails to provide the required regiochemistry, de novo construction of the quinoline ring from pre-brominated anilines serves as a highly reliable alternative. Classical named reactions—including the Skraup, Friedländer, and Doebner-von Miller syntheses—rely on the acid-catalyzed condensation of pre-brominated anilines with α,β-unsaturated carbonyl compounds[3].

Causality in Reaction Design: By pre-installing the bromine atom on the aniline precursor, chemists bypass the electronic biases of the fully formed quinoline ring, unambiguously dictating the substitution pattern of the final carbocyclic ring. For instance, utilizing 2-amino-5-bromobenzaldehyde in a Friedländer condensation directly yields a 5-bromoquinoline derivative[4].

Transition-Metal Catalyzed C-H Activation

Modern synthetic paradigms have shifted toward late-stage C-H functionalization to achieve precision bromination at traditionally inaccessible positions. Transition-metal catalysis, particularly utilizing Rhodium (Rh), allows for the regioselective bromination of the C8 position[5].

Causality in Reaction Design: This is achieved by first oxidizing the quinoline to a quinoline N-oxide. The N-oxide oxygen acts as a potent, transient directing group. It coordinates to the Rh(III) metal center, facilitating a concerted metalation-deprotonation (CMD) event that forms a rigid rhodacycle. This geometric constraint brings the catalyst into direct proximity with the C8-H bond, overriding the natural electronic preference of the molecule[5].

Visualizing Synthetic Pathways

SynthesisFlow Root Bromoquinoline Synthesis Direct Direct Bromination Root->Direct DeNovo De Novo Cyclization Root->DeNovo CHAct C-H Activation Root->CHAct DirMech Electrophilic Aromatic Substitution (Favors C5/C8) Direct->DirMech DeNovoMech Pre-brominated Anilines (Skraup, Friedländer) DeNovo->DeNovoMech CHMech Directing Group Assisted (e.g., N-oxide for C8) CHAct->CHMech

Logical flow of global synthetic strategies for bromo-substituted quinolines.

Mechanism N1 Quinoline N-oxide N2 Rh(III) Coordination N1->N2 [RhCp*Cl2]2 N3 C-H Metalation (Rhodacycle) N2->N3 NaOAc, AgSbF6 N4 Bromination (via NBS) N3->N4 NBS N5 C8-Bromoquinoline N-oxide N4->N5 Reductive Elimination

Mechanistic pathway for Rh-catalyzed C8 regioselective bromination of quinoline N-oxides.

Step-by-Step Experimental Protocols

The following protocols have been selected for their reliability and are annotated with mechanistic rationale to ensure self-validation during execution.

Protocol A: Direct Bromination of 8-Hydroxyquinoline[3]

Target: 5,7-dibromo-8-hydroxyquinoline. Rationale: The C8-hydroxyl group heavily activates the ortho (C7) and para (C5) positions, allowing bromination to proceed rapidly without a Lewis acid.

  • Preparation: Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in chloroform (CHCl₃, 10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Bromine Addition: Prepare a solution of elemental bromine (0.67 g, 4.20 mmol) in CHCl₃ (5 mL). Add this solution dropwise to the reaction flask over a period of 5 minutes.

    • Self-Validation Check: The initial deep red/brown color of the bromine solution will rapidly decolorize upon contact with the quinoline solution, indicating active electrophilic consumption.

  • Reaction: Stir the resulting mixture at room temperature for 1 hour.

  • Work-up: As the reaction progresses, the hydrobromide salt of the brominated product will precipitate. Filter the mixture to collect the solid.

  • Purification: Wash the collected solid with cold ethanol to yield pure 5,7-dibromo-8-hydroxyquinoline.

Protocol B: Rh-Catalyzed C8 Bromination of Quinoline N-Oxides[5]

Target: C8-Bromoquinoline N-oxide. Rationale: AgSbF₆ abstracts chloride from the precatalyst to generate a highly electrophilic, cationic Rh(III) species. NaOAc acts as a crucial base for the concerted metalation-deprotonation (CMD) step[5].

  • Preparation: In a dry reaction vial, combine the quinoline N-oxide substrate (1.0 equiv), N-bromosuccinimide (NBS, 1.1 equiv), [RhCp*Cl₂]₂ (5 mol%), AgSbF₆ (20 mol%), and NaOAc (20 mol%).

  • Solvent Addition: Suspend the mixture in trifluoroethanol (TFE). TFE is selected because its high ionizing power stabilizes the cationic Rh intermediates without poisoning the catalyst.

    • Self-Validation Check: The formation of a fine, white, insoluble precipitate (AgCl) shortly after mixing confirms the successful generation of the active cationic Rh(III) catalyst.

  • Reaction: Stir the mixture at the optimized temperature (typically 60-80 °C) under an inert atmosphere until TLC indicates full consumption of the starting N-oxide.

  • Work-up & Purification: Dilute with dichloromethane, wash with water, dry over Na₂SO₄, concentrate, and purify via silica gel column chromatography to isolate the C8-brominated product (Yields typically range from 20–90% depending on steric hindrance)[5].

Protocol C: Synthesis of 3-Bromoquinolines via Formal[4+2] Cycloaddition[6]

Target: 3-Bromoquinoline derivatives. Rationale: The C3 position is highly electron-deficient, making direct bromination nearly impossible. This formal [4+2] cycloaddition bypasses the issue by constructing the ring around the bromine atom using a 1-bromoalkyne[6].

  • Preparation: To a round-bottom flask under an argon atmosphere, add the arylmethyl azide (1.0 equiv) and dry 1,2-dichloroethane (DCE) to achieve a concentration of 0.14 mmol/mL.

  • Activation: Add trifluoromethanesulfonic acid (TfOH) (1.0 equiv) to the solution.

    • Self-Validation Check: The immediate evolution of nitrogen gas (bubbling) confirms the successful decomposition of the azide and the in situ generation of the highly reactive N-aryliminium ion.

  • Cycloaddition: Add the 1-bromoalkyne (1.2 equiv) to the reaction mixture. Stir at room temperature or mild heating until the reaction is complete.

  • Work-up: Quench with saturated aqueous NaHCO₃, extract with organic solvent, and purify via chromatography to yield the regiopure 3-bromoquinoline.

Quantitative Data & Comparative Analysis

The following table summarizes the operational parameters, target regiochemistry, and typical yields of the primary synthesis methods discussed in this guide.

Synthetic StrategyTarget PositionKey ReagentsCatalyst / AdditivesTypical YieldMechanistic Driver
Direct Bromination [3]C5, C7Br₂ or NBSNone (if EDG present)80–95%EDG activation of carbocyclic ring
Direct Bromination [2]C5, C6, C8Br₂AlCl₃ (Lewis Acid)VariableModulated core reactivity via coordination
C-H Activation [5]C8NBS[RhCp*Cl₂]₂, AgSbF₆, NaOAc20–90%N-oxide directed metallation (CMD)
[4+2] Cycloaddition [6]C31-BromoalkyneTfOH60–85%N-aryliminium ion cyclization
De Novo Cyclization [3]VariablePre-brominated anilinesAcid catalyst (e.g., H₂SO₄)50–77%Condensation & cyclodehydration

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Amidation of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step methodology, and reaction troubleshooting for the synthesis of complex quinol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step methodology, and reaction troubleshooting for the synthesis of complex quinoline-4-carboxamides.

Scientific Context & Rationale

The quinoline-4-carboxamide scaffold is a privileged pharmacophore in modern drug discovery. Derivatives bearing halogen and aryl substitutions—specifically the 6-bromo and 2-aryl motifs—are critical intermediates in the synthesis of potent tyrosine kinase inhibitors (such as c-Met inhibitors) and novel multistage antimalarial agents[1],[2].

While standard peptide coupling reagents (e.g., EDC, HATU) are frequently used for amidation, the specific steric hindrance imposed by the 2-(3-ethoxyphenyl) group and the electron-withdrawing nature of the quinoline ring significantly reduce the electrophilicity of the corresponding carboxylic acid. To overcome this sluggish reactivity, the carboxylic acid is pre-activated into 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride [3]. This highly reactive electrophile guarantees rapid and high-yielding nucleophilic acyl substitution, even with sterically hindered or electronically deactivated amines[4].

Mechanistic Logic & Causality

The amidation of an acid chloride proceeds via a classic addition-elimination mechanism. Understanding the causality behind the reagent selection is critical for a self-validating protocol:

  • The Base (DIPEA vs. TEA): N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). DIPEA's significant steric bulk prevents it from acting as a competing nucleophile, thereby avoiding the formation of unwanted quaternary ammonium salts. Its sole function is to act as a proton scavenger to neutralize the HCl byproduct, keeping the target amine in its active, deprotonated nucleophilic state.

  • The Solvent (Anhydrous DCM): The reaction must be strictly anhydrous. Water acts as a competing nucleophile, which will rapidly hydrolyze the acid chloride back to the unreactive 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid.

MechLogic Nuc Nucleophilic Attack (Amine) Tetra Tetrahedral Intermediate Nuc->Tetra Elim Chloride Elimination Tetra->Elim Deprot Deprotonation (by DIPEA) Elim->Deprot Prod Stable Amide Formation Deprot->Prod

Figure 1: Mechanistic pathway of the nucleophilic acyl substitution highlighting intermediate transitions.

Materials and Reagents

Reagent / MaterialRoleEquivalentsNotes
6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride Electrophile1.0 eqMust be freshly prepared or stored under inert gas at -20 °C.
Target Amine (Primary/Secondary)Nucleophile1.1 - 1.2 eqEnsure free-base form; if using an HCl salt, increase DIPEA by 1.0 eq.
DIPEA Non-nucleophilic Base2.5 eqDistilled over CaH₂ prior to use.
Anhydrous Dichloromethane (DCM) Solvent0.1 MDried over activated 4Å molecular sieves.
Saturated Aqueous NaHCO₃ Quenching AgentExcessNeutralizes residual acid and hydrolyzes unreacted electrophile.

Experimental Workflow

ExpWorkflow Step1 1. Reagent Preparation Amine + DIPEA in Anhydrous DCM Step2 2. Electrophile Addition Add Acid Chloride dropwise at 0 °C Step1->Step2 Step3 3. Amidation Reaction Stir at RT for 2-4 hours Step2->Step3 Step4 4. Aqueous Workup Quench with NaHCO3, extract organic layer Step3->Step4 Step5 5. Purification Flash Column Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the amidation of the quinoline-4-carbonyl chloride.

Step-by-Step Methodology

Step 1: Preparation of the Nucleophilic Solution

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with dry Argon for 10 minutes. Causality: Strict exclusion of atmospheric moisture prevents the competitive hydrolysis of the acid chloride.

  • Add the target amine (1.1 mmol) and anhydrous DCM (10 mL) to the flask.

  • Inject DIPEA (2.5 mmol) into the stirring solution. If the amine is supplied as a hydrochloride salt, add an additional 1.0 mmol of DIPEA to liberate the free base in situ.

Step 2: Controlled Electrophile Addition 4. Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 5 minutes. 5. In a separate dry vial, dissolve 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride (1.0 mmol) in anhydrous DCM (5 mL). 6. Add the acid chloride solution dropwise to the amine mixture over 10–15 minutes. Causality: Dropwise addition at 0 °C controls the highly exothermic nature of the reaction, preventing the thermal degradation of sensitive amines and minimizing the formation of dark, tarry decomposition byproducts.

Step 3: Reaction Progression 7. Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). 8. Stir continuously for 2 to 4 hours. Monitor the reaction via LC-MS or TLC (Typical eluent: Hexane/Ethyl Acetate 7:3). Validation: To check TLC, pull a 5 µL aliquot and quench it in 100 µL of methanol. Unreacted acid chloride will immediately convert to the methyl ester, providing a clear, distinct spot to compare against the product amide.

Step 4: Quenching and Workup 9. Once the starting material is fully consumed, quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Causality: The mild base neutralizes any remaining HCl and cleanly hydrolyzes trace unreacted acid chloride into the water-soluble carboxylic acid, facilitating easy separation from the highly lipophilic product. 10. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 15 mL). 11. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

Step 5: Purification 12. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 50% Ethyl Acetate in Hexanes) to isolate the pure 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxamide derivative.

Quantitative Data & Troubleshooting

Expected Reaction Profiles by Amine Class

The steric and electronic nature of the amine directly impacts the reaction kinetics.

Amine ClassExampleExpected Reaction TimeExpected Isolated Yield
Primary Aliphatic Benzylamine, Methylamine1 - 2 hours85 - 95%
Secondary Aliphatic Piperidine, Morpholine2 - 3 hours80 - 90%
Primary Aromatic Aniline derivatives4 - 6 hours65 - 75%
Sterically Hindered tert-Butylamine12 - 16 hours (reflux may be required)40 - 55%
Troubleshooting Guide
Observation / IssueMechanistic CauseCorrective Action
Low Yield / High Carboxylic Acid Recovery Moisture in the solvent or atmosphere caused hydrolysis of the acid chloride.Ensure DCM is strictly anhydrous. Flame-dry glassware and maintain a positive Argon pressure.
Multiple Spots on TLC (Degradation) Exothermic runaway during addition caused side-reactions.Strictly maintain the reaction at 0 °C during the dropwise addition of the acid chloride.
Sluggish Reaction with Anilines Aromatic amines are weaker nucleophiles due to resonance stabilization of the lone pair.Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) to act as an acyl transfer agent.

References

  • CN105968115A - Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds Source: Google Patents URL
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: PMC (National Institutes of Health) URL:[Link]

  • Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features Source: Semantic Scholar URL:[Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Application

Application Note: Strategic Utilization of 6-Bromo-2-phenylquinoline-4-carbonyl chloride in Drug Discovery

Executive Summary In modern drug discovery, the rapid generation of diverse chemical libraries is paramount for establishing robust Structure-Activity Relationships (SAR). 6-Bromo-2-phenylquinoline-4-carbonyl chloride se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid generation of diverse chemical libraries is paramount for establishing robust Structure-Activity Relationships (SAR). 6-Bromo-2-phenylquinoline-4-carbonyl chloride serves as a highly versatile, bifunctional building block designed for divergent synthesis. By leveraging the differential reactivity of its acyl chloride moiety and its 6-bromo substituent, medicinal chemists can execute rapid amide couplings followed by late-stage palladium-catalyzed cross-couplings. This guide details the mechanistic rationale, self-validating protocols, and pharmacological applications of this privileged scaffold.

The Quinoline-4-Carboxamide Scaffold: Pharmacological Significance

The quinoline-4-carboxylic acid core is a validated, privileged scaffold in medicinal chemistry. The 2-phenyl substitution provides critical lipophilic interactions, allowing the molecule to anchor into hydrophobic binding pockets of target proteins. Recent drug discovery campaigns have successfully utilized this scaffold across diverse therapeutic areas:

  • Infectious Diseases: Quinoline-4-carboxamides have been identified as potent antitubercular agents, specifically targeting the Mycobacterium tuberculosis KasA enzyme by blocking mycolic acid synthesis[1].

  • Oncology: Derivatives of this scaffold act as highly selective inhibitors of Fibroblast Activation Protein (FAP), a key modulator of the tumor microenvironment[2].

  • Metabolic Profiling: The nitrogen lone pair of the quinoline core is known to coordinate with the heme iron of Cytochrome P450 enzymes (e.g., CYP2C9), resulting in Type II binding modes. Understanding this interaction is critical for optimizing the pharmacokinetic and toxicity profiles of lead compounds[3].

  • Materials Science: Beyond biology, π -extended quinolines derived from this core are utilized as solution-processable ambipolar organic semiconductors[4].

Mechanistic Causality in Synthetic Strategy

Why use the acyl chloride instead of the carboxylic acid? While the precursor 6-bromo-2-phenylquinoline-4-carboxylic acid can be coupled using standard uronium-based reagents (e.g., HATU, EDC), converting it to the acyl chloride is a deliberate, causality-driven choice for high-throughput synthesis. The acyl chloride reacts instantaneously with sterically hindered amines without generating tetramethylurea byproducts, which frequently co-elute with lipophilic quinoline amides during reverse-phase chromatography.

Why perform amide coupling before cross-coupling? The 6-bromo position is a synthetic vector for exploring chemical space via Suzuki, Sonagashira, or Buchwald-Hartwig couplings. Performing the cross-coupling after the amide formation is strategically required. The highly electrophilic acyl chloride would hydrolyze or react with nucleophilic ligands under standard aqueous palladium-catalyzed conditions. The formed amide bond acts as a robust, inherent protecting group for the 4-position while the 6-position is elaborated.

Synthetic Workflow

Synthetic_Workflow A 6-Bromo-2-phenylquinoline- 4-carbonyl chloride B Amide Coupling (Library Generation) A->B Amines, DIPEA Rapid conversion C 6-Bromo-Quinoline Carboxamides B->C D Pd-Catalyzed Cross-Coupling C->D Boronic acids/Alkynes Late-stage functionalization E Diversified Lead Compounds D->E

Synthetic workflow for divergent lead generation using the acyl chloride.

Quantitative Data: Reaction Optimization

To establish a baseline for library generation, the amidation of 6-bromo-2-phenylquinoline-4-carbonyl chloride was optimized across various amine classes. The data below demonstrates the necessity of tailoring the base and solvent to the nucleophilicity of the amine.

Table 1: Optimization of Amide Coupling Conditions

Amine ClassBase (Eq)SolventTimeConversion (%)Purity (LC-MS)
Primary Aliphatic DIPEA (2.0)DCM1 h>95%>90%
Secondary Aliphatic DIPEA (3.0)DCM2 h>95%>85%
Primary Aryl (Aniline) Pyridine (2.0)THF4 h88%>80%
Sterically Hindered LiHMDS (1.5)THF12 h75%>70%

Self-Validating Experimental Protocols

Protocol A: High-Throughput Amide Coupling

This protocol ensures the rapid generation of the intermediate library while validating the integrity of the moisture-sensitive acyl chloride.

  • Reagent Preparation: Dissolve 6-bromo-2-phenylquinoline-4-carbonyl chloride (1.0 eq, 0.5 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an inert argon atmosphere.

  • Amine Addition: In a separate vial, prepare a solution of the target amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in DCM (2 mL).

  • Coupling: Dropwise add the amine solution to the acyl chloride solution at 0 °C. Causality: The 0 °C environment controls the exothermic reaction, preventing degradation and side-reactions with trace moisture.

  • Self-Validation Checkpoint: After 30 minutes, quench a 5 µL aliquot of the reaction mixture in 100 µL of anhydrous methanol. Analyze via LC-MS.

    • Pass: The presence of the target amide mass confirms successful coupling.

    • Fail (Reagent Degradation): If the methyl ester (m/z ~342 for 79 Br) is detected in high abundance, unreacted acyl chloride remains. If the free carboxylic acid (m/z ~328) is the major peak, the starting material was compromised by moisture and must be regenerated using thionyl chloride before proceeding.

  • Workup: Wash the organic layer with saturated aqueous NaHCO 3​ (2 × 5 mL) and 1M HCl (1 × 5 mL) to remove unreacted amines and DIPEA salts. Dry over anhydrous Na 2​ SO 4​ and concentrate under reduced pressure.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

This protocol utilizes the 6-bromo vector to introduce diverse aryl groups, completing the SAR library.

  • Catalyst and Ligand Assembly: In a microwave-safe vial, combine the 6-bromo-2-phenylquinoline-4-carboxamide intermediate generated in Protocol A (1.0 eq, 0.2 mmol), the corresponding aryl boronic acid (1.5 eq), and Pd(dppf)Cl 2​ (0.05 eq). Causality: Pd(dppf)Cl 2​ is selected because the large bite angle of the dppf ligand (99°) accelerates the reductive elimination step—a frequent bottleneck when coupling sterically demanding multi-ring systems.

  • Solvent and Base: Add a degassed mixture of 1,4-dioxane and 2M aqueous K 2​ CO 3​ (4:1 v/v, 3 mL).

  • Reaction Execution: Seal the vial and heat at 90 °C for 2 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. Evaluate the ratio of the desired cross-coupled product to the protodebrominated byproduct (des-bromo quinoline, m/z [M-79+1]).

    • System Correction: If the des-bromo byproduct exceeds 5% relative abundance, the catalytic cycle is stalling at the transmetalation step. Self-correct by adding an additional 0.5 eq of boronic acid and increasing the temperature by 10 °C to force transmetalation.

  • Purification: Filter the mixture through a pad of Celite to remove palladium black. Extract with ethyl acetate, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Biological Application & Target Pathways

Pathways Lead Quinoline-4-Carboxamide Derivatives Target1 Mycobacterium KasA Lead->Target1 Hydrophobic binding Target2 Fibroblast Activation Protein Lead->Target2 Active site interaction Target3 Cytochrome P450 2C9 Lead->Target3 Nitrogen coordination Effect1 Inhibition of Mycolic Acid Synthesis Target1->Effect1 Efficacy Effect2 Tumor Microenvironment Modulation Target2->Effect2 Efficacy Effect3 Type II Heme Binding (Metabolic Profiling) Target3->Effect3 Tox/PK Profiling

Pharmacological targeting and metabolic profiling of quinoline-4-carboxamides.

References

  • Title: Identification of Antituberculars with Favorable Potency and Pharmacokinetics through Structure-Based and Ligand-Based Modeling Source: bioRxiv URL: [Link]

  • Title: Extended Structure–Activity Relationship and Pharmacokinetic Investigation of (4-Quinolinoyl)glycyl-2-cyanopyrrolidine Inhibitors of Fibroblast Activation Protein (FAP) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Ester-Flanked π -Extended Quinolines for Solution-Processable Ambipolar Organic Field-Effect Transistors Source: ACS Applied Electronic Materials URL: [Link]

Sources

Method

Suzuki coupling reactions with 6-bromoquinoline intermediates

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling of 6-Bromoquinoline Intermediates Executive Summary & Strategic Rationale In modern medicinal chemistry, the quinoline scaffold is a privileged pharmacophore fou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling of 6-Bromoquinoline Intermediates

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the quinoline scaffold is a privileged pharmacophore found in numerous biologically active compounds, including antimalarials, oncology drugs, and neurodegenerative disease therapeutics[1]. Specifically, 6-bromoquinoline serves as a critical electrophilic intermediate in the synthesis of advanced targeted therapies, such as the c-Met kinase inhibitor Capmatinib[2].

As a Senior Application Scientist, I have observed that while the Suzuki-Miyaura cross-coupling is a robust method for C–C bond formation, the functionalization of heteroaryl halides like 6-bromoquinoline presents unique electronic and steric challenges. This guide provides a comprehensive, causality-driven methodology for optimizing and executing Suzuki couplings with 6-bromoquinoline, ensuring high yields, site-selectivity, and reproducibility in drug development workflows.

Mechanistic Causality & Site Selectivity

To design a successful protocol, one must first understand the electronic nature of the substrate. The Suzuki-Miyaura catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination[3].

Unlike the C2 or C4 positions of the quinoline ring, which are highly electron-deficient and prone to rapid oxidative addition even with less active catalysts, the C6 position is comparatively less activated. However, the C6–Br bond still possesses a lower bond dissociation energy than a C–Cl bond, making it highly susceptible to oxidative addition by Palladium(0)[4][5].

The critical bottleneck in coupling 6-bromoquinoline often lies in the transmetalation step. Boronic acids are poor nucleophiles; they must be activated by an inorganic base to form a negatively charged, highly nucleophilic boronate complex[3]. If the base is insoluble in the reaction medium, transmetalation stalls, leading to catalyst degradation (palladium black formation) and protodeboronation of the starting material.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (6-Bromoquinoline) Pd0->OxAdd Ar-Br PdII_1 Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII_1 TransMet Transmetalation (Boronate Complex) PdII_1->TransMet Base + Ar'-B(OH)2 PdII_2 Pd(II) Diaryl (Ar-Pd-Ar') TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Arylquinoline RedElim->Product Product Release

Catalytic cycle of Suzuki-Miyaura coupling for 6-bromoquinoline functionalization.

Reaction Optimization Matrix

The success of a Suzuki coupling with 6-bromoquinoline is dictated by the synergistic selection of the catalyst, base, and solvent[6].

  • Catalyst Selection: For standard aryl boronic acids, Pd(dppf)Cl2​ is highly effective. Its bidentate ligand framework provides a large bite angle, which sterically accelerates the reductive elimination step[4]. For sterically hindered or highly electron-rich boronic acids, dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) paired with Pd2​(dba)3​ significantly lower the activation barrier for oxidative addition and allow for lower catalyst loadings[7][8].

  • Solvent & Base Causality: A mixed aqueous-organic solvent system (e.g., 1,4-Dioxane/ H2​O or Toluene/ H2​O ) is mandatory. The water solubilizes the inorganic base (like K2​CO3​ or K3​PO4​ ), which is required to quaternize the boron atom and facilitate transmetalation[3][7].

Table 1: Optimized Condition Matrix for 6-Bromoquinoline Coupling

Catalyst SystemBaseSolvent SystemTemp (°C)Optimal Substrate Scope
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (2.0 eq)1,4-Dioxane / H2​O (4:1)80 - 90Standard Aryl/Heteroaryl boronic acids
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (2.0 eq)Toluene / EtOH / H2​O 80Unhindered phenylboronic acids
Pd2​(dba)3​
  • SPhos
K3​PO4​ (2.0 eq)Toluene / H2​O (10:1)100Sterically hindered / ortho-substituted

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of a 6-arylquinoline derivative using the robust Pd(dppf)Cl2​ system. Every step is designed to be self-validating, ensuring that researchers can verify the reaction's integrity in real-time.

Reagents Required:

  • 6-Bromoquinoline (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • Potassium carbonate ( K2​CO3​ ) (2.0 equiv)

  • 1,4-Dioxane and Deionized Water (4:1 ratio, 10 mL total)

Step-by-Step Methodology:

  • Reagent Preparation & Degassing: In a Schlenk flask, combine 1,4-dioxane (8 mL) and water (2 mL). Degas the mixture by sparging with Argon for 15 minutes.

    • Causality: Palladium(0) is highly susceptible to oxidation. Removing dissolved oxygen prevents the formation of inactive Pd(II) oxides and suppresses the oxidative homocoupling of the boronic acid[6].

  • Reaction Setup: To the degassed solvent, add 6-bromoquinoline, the arylboronic acid, and K2​CO3​ . Stir for 2 minutes to ensure partial dissolution, then add the Pd(dppf)Cl2​ catalyst under a positive stream of Argon.

    • Validation Check: The initial mixture will appear as a pale yellow/orange suspension.

  • Heating & Catalytic Turnover: Seal the flask and heat the mixture to 90 °C using an oil bath or heating block with vigorous stirring (800 rpm) for 12–16 hours[6].

    • Validation Check: Within the first 30–60 minutes, the reaction mixture should transition to a deep brown or black solution. This color change visually validates the generation of the active Pd(0) species and the progression of the catalytic cycle.

  • Reaction Monitoring: Monitor the reaction via TLC or LC-MS.

    • Causality: 6-bromoquinoline is highly UV-active. Disappearance of the starting material mass/spot confirms complete oxidative addition and transmetalation.

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the organic layer and extract the aqueous layer twice more with Ethyl Acetate.

    • Causality: The biphasic extraction removes water-soluble inorganic salts (potassium carbonate and boron byproducts), isolating the lipophilic 6-arylquinoline product in the organic layer[6].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[6]. Purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Workflow Prep 1. Reagent Prep & Degassing Setup 2. Inert Setup (Ar/N2) Prep->Setup React 3. Heat & Stir (80-90°C) Setup->React Monitor 4. LC-MS/TLC Monitoring React->Monitor Workup 5. Aqueous Workup Monitor->Workup Purify 6. Column Chromatography Workup->Purify

Step-by-step experimental workflow for the Suzuki cross-coupling reaction.

Troubleshooting & Analytical Validation

Even with optimized conditions, researchers may encounter specific failure modes. Address them using the following analytical logic:

  • Issue: High levels of Boronic Acid Homocoupling (Biaryl formation).

    • Root Cause: Presence of residual oxygen acting as an oxidant.

    • Solution: Increase the duration of Argon sparging during solvent preparation. Alternatively, add the boronic acid slowly via a syringe pump to keep its steady-state concentration low.

  • Issue: Protodeboronation (Loss of the boronic acid without coupling).

    • Root Cause: Prolonged heating of electron-poor boronic acids before transmetalation can occur.

    • Solution: Switch to a more active catalyst system (e.g., SPhos/ Pd2​(dba)3​ ) to accelerate transmetalation, or replace the boronic acid with a more stable pinacol boronate ester (BPin)[8].

  • Issue: Incomplete Conversion of 6-Bromoquinoline.

    • Root Cause: Inadequate base solubility preventing the formation of the reactive hydroxyboronate intermediate.

    • Solution: Increase the proportion of water in the solvent mixture (e.g., shift from 10:1 to 4:1 Dioxane/ H2​O ) to ensure complete dissolution of K2​CO3​ [6][7].

References

  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction - MDPI[Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure - Journal of the American Chemical Society (ACS)[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC (NIH)[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC (NIH)[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important class - SciSpace[Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts[Link]

Sources

Application

High-throughput screening assays for quinoline-based compounds

Title : High-Throughput Screening Assays for Quinoline-Based Compounds: A Comprehensive Application Note Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title : High-Throughput Screening Assays for Quinoline-Based Compounds: A Comprehensive Application Note

Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics and novel candidates targeting infectious diseases and oncology. As a Senior Application Scientist, I have observed that the transition from bench-scale synthesis of quinoline derivatives to High-Throughput Screening (HTS) is frequently bottlenecked by assay irreproducibility. Quinolines exhibit diverse mechanisms of action—from hemozoin biocrystallization inhibition in Plasmodium falciparum to kinase inhibition and ATP depletion in multidrug-resistant cancer models[1].

This Application Note provides a rigorously validated framework for executing two distinct HTS modalities for quinoline libraries: the SYBR Green I Fluorescence Assay for antimalarial screening, and the CellTiter-Glo Luminescent Assay for anticancer viability profiling.

Mechanistic Grounding of Assay Modalities

Antimalarial Screening (SYBR Green I) Historically, antimalarial HTS relied on [3H]hypoxanthine incorporation, which requires purine starvation and hazardous radioactive handling. The SYBR Green I assay circumvents these limitations. The dye exhibits a >1000-fold fluorescence enhancement upon intercalating into double-stranded DNA[2]. Because mature human erythrocytes lack nuclei, background fluorescence is negligible; the signal is directly and linearly proportional to Plasmodium parasitemia, making it an ideal, inexpensive alternative for HTS[2].

Anticancer Screening (CellTiter-Glo) For oncology applications, quinolines (such as isoquinolinequinones) often induce metabolic collapse or apoptosis. CellTiter-Glo measures intracellular ATP as a proxy for metabolic viability using a recombinant luciferase reaction. It is highly suited for HTS of quinoline libraries due to its "add-mix-measure" simplicity, broad linear range, and extended signal half-life[3]. Furthermore, optimized protocols can detect quinoline-induced ATP depletion in as little as 1–2 hours, drastically accelerating the screening pipeline compared to traditional 24-hour tetrazolium-based assays[4].

HTS_Pipeline cluster_assays Parallel HTS Modalities Lib Quinoline Library (Acoustic Dispensing) Malaria Antimalarial Screen SYBR Green I (DNA) Lib->Malaria Cancer Anticancer Screen CellTiter-Glo (ATP) Lib->Cancer Read Multimode Detection Malaria->Read Cancer->Read Hit Hit Validation (Z' > 0.5) Read->Hit

Caption: High-throughput screening workflow for parallel evaluation of quinoline compound libraries.

Protocol 1: High-Throughput SYBR Green I Assay for Antimalarial Quinolines

Format: 384-well or 1536-well microplates.

Step-by-Step Methodology & Causality:

  • Compound Dispensing: Use an acoustic liquid handler to dispense 20 nL of quinoline compounds into black, clear-bottom 384-well plates. Causality: Acoustic dispensing eliminates tip-based carryover and allows direct nanoliter dilution, preventing the precipitation of highly hydrophobic quinoline derivatives in aqueous media.

  • Parasite Seeding: Dispense P. falciparum culture (e.g., D6 or W2 strain) at 0.3% parasitemia and 2% hematocrit into the assay plates. Causality: Maintaining a low starting parasitemia ensures the parasites remain in the exponential growth phase during the 72-hour incubation, preventing nutrient depletion artifacts that skew IC50 calculations[5].

  • Incubation: Incubate for 72 hours at 37°C in a microaerophilic environment (5% O2, 5% CO2, 90% N2).

  • Lysis & Dye Addition: Add 10 µL of Lysis Buffer (20 mM Tris-HCl pH 8.0, 5 mM EDTA, 0.1% Triton X-100) supplemented with 0.02% SYBR Green I to each well. Causality: Triton X-100 solubilizes the erythrocyte membranes. EDTA chelates divalent cations, inhibiting endogenous DNases that would otherwise degrade the target DNA and reduce the signal window[5].

  • Freeze-Thaw Cycle: Transfer plates to -80°C for 1 hour, then thaw at room temperature in the dark. Causality: Mechanical shearing from ice crystal formation guarantees complete lysis of recalcitrant, hemozoin-rich parasite vacuoles. This maximizes the release of parasitic DNA for dye intercalation, yielding the highest possible fluorescence intensity[6].

  • Detection: Read fluorescence at Ex 485 nm / Em 530 nm.

Self-Validating System Controls:

  • Positive Control: 1 µM Artemisinin or Chloroquine (defines 100% inhibition/max signal reduction).

  • Negative Control: Uninfected erythrocytes (defines assay background).

  • Quality Metric: A robust HTS assay must yield a Z'-factor ≥ 0.65.

Protocol 2: CellTiter-Glo Luminescent Viability Assay for Anticancer Quinolines

Format: 384-well microplates.

Step-by-Step Methodology & Causality:

  • Cell Seeding: Seed target cancer cells (e.g., DLD1 or H293) in 384-well opaque white plates and incubate overnight. Causality: Opaque white plates are mandatory for luminescence. They maximize signal reflection toward the detector and prevent well-to-well optical crosstalk, which is a primary source of false positives in dense plate formats.

  • Compound Treatment: Dispense quinoline compounds and incubate for 2 to 24 hours. Causality: While standard assays run for 24 hours, quinolines that act as rapid metabolic disruptors can be accurately profiled for ATP depletion in as little as 1–2 hours, significantly increasing throughput[4].

  • Thermal Equilibration: Remove plates from the incubator and equilibrate to room temperature (22°C) for 30 minutes. Concurrently, equilibrate the CellTiter-Glo reagent. Causality: The Ultra-Glo™ Recombinant Luciferase enzyme kinetics are strictly temperature-dependent. Failing to equilibrate creates thermal gradients across the plate, leading to "edge effects" that severely degrade assay reproducibility[3].

  • Lysis and Stabilization: Add a volume of CellTiter-Glo reagent equal to the culture medium volume. Shake on an orbital shaker for 2 minutes, then rest at room temperature for 10 minutes. Causality: The 2-minute mechanical agitation induces rapid cell lysis. The 10-minute resting phase is critical; it allows the initial luminescent "flash" reaction to stabilize into a steady "glow" signal, ensuring uniform readouts across the entire plate[3].

  • Detection: Measure luminescence on a multimode plate reader (integration time: 0.1–1.0 sec/well).

Self-Validating System Controls:

  • Vehicle Control: 0.1% to 0.5% DMSO (establishes baseline ATP levels).

  • Positive Control: Known cytotoxic agent (e.g., Staurosporine or a reference quinoline like NSC677735)[1].

Quantitative Data Presentation

To guide assay selection, the following table synthesizes the operational metrics of both HTS modalities when applied to quinoline libraries.

Assay ModalityPrimary TargetReadout ModalitySignal-to-Background (S/B)Typical Z'-FactorOptimal Throughput Format
SYBR Green I Plasmodium DNAFluorescence (Ex 485 / Em 530)> 10:10.65 – 0.85384-well / 1536-well
CellTiter-Glo Intracellular ATPLuminescence (Glow)> 50:10.70 – 0.90384-well / 1536-well

Mechanistic Visualization

MOA cluster_plasmodium Plasmodium falciparum cluster_cancer Mammalian Cancer Cell Quinoline Quinoline Scaffold Hemozoin Hemozoin Inhibition Quinoline->Hemozoin DNA DNA Intercalation Quinoline->DNA Kinase Kinase Inhibition Quinoline->Kinase Metabolism ATP Depletion Quinoline->Metabolism Death1 Parasite Clearance Hemozoin->Death1 DNA->Death1 Death2 Apoptosis Kinase->Death2 Metabolism->Death2

Caption: Dual mechanism of action for quinoline derivatives in antimalarial and anticancer pathways.

References

Method

Application of 6-Bromoquinolines in Anticancer Research: A Technical Guide

Executive Summary The quinoline ring system is a privileged scaffold in medicinal chemistry, historically recognized for its broad spectrum of pharmacological activities. Within this chemical space, 6-bromoquinoline and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline ring system is a privileged scaffold in medicinal chemistry, historically recognized for its broad spectrum of pharmacological activities. Within this chemical space, 6-bromoquinoline and its derivatives have emerged as highly versatile building blocks for the discovery of novel anticancer agents[1][2]. The strategic placement of a bromine atom at the 6-position provides a unique electronic and steric profile, allowing researchers to leverage cross-coupling and nucleophilic aromatic substitution reactions to synthesize complex, multi-target inhibitors[2]. This application note synthesizes the current mechanistic understanding, quantitative efficacy data, and validated experimental protocols for utilizing 6-bromoquinoline derivatives in oncology research.

Molecular Mechanisms of Anticancer Activity

The therapeutic potential of 6-bromoquinoline derivatives lies in their ability to be structurally tuned to target distinct cellular machinery critical for tumor survival and proliferation.

  • PI3K/mTOR Dual Inhibition: Hyperactivation of the PI3K/Akt/mTOR signaling axis is a hallmark of many cancers. 6-bromoquinoline derivatives engineered with phenylsulfonylurea or acrylamido functional groups act as potent dual inhibitors of PI3K and mTOR kinases. By binding to the ATP-binding clefts of these kinases, they down-regulate crucial downstream biomarkers (e.g., phos-Akt and phos-S6 ribosomal protein), effectively arresting cancer cell proliferation[3][4].

  • Topoisomerase I and II Poisoning: Tailor-made quinoline derivatives, including methyl 6-bromoquinoline-3-carboxylate analogs, function as topoisomerase poisons. Rather than merely inhibiting the enzyme, these compounds stabilize the transient Topoisomerase-DNA cleavage complex. This stabilization prevents DNA religation, causing lethal double-strand DNA breaks that trigger the apoptotic cascade[1][5].

  • Epigenetic Modulation via HDAC8: By converting the 6-bromoquinoline core into a 1,2,4-triazolo[4,3-a]quinoline architecture, researchers have developed highly specific non-hydroxamate inhibitors of Histone Deacetylase 8 (HDAC8). This targeted epigenetic modulation alters chromatin structure, restoring the expression of tumor suppressor genes and inducing apoptosis, particularly in neuroblastoma models[6].

Pathway Drug 6-Bromoquinoline Derivatives PI3K PI3K / mTOR Pathway Drug->PI3K Dual Inhibition Topo Topoisomerase I/II DNA Complex Drug->Topo Poisoning/Cleavage HDAC8 HDAC8 Enzyme Drug->HDAC8 Epigenetic Modulation Proliferation Cancer Cell Proliferation PI3K->Proliferation Blocks Apoptosis Apoptosis (Cell Death) Topo->Apoptosis Induces DNA Damage HDAC8->Apoptosis Restores Suppressors

Figure 1: Multi-target mechanistic pathways of 6-bromoquinoline derivatives in cancer cells.

Quantitative Structure-Activity Data

The structural derivatization of the 6-bromoquinoline core yields compounds with sub-micromolar to low-micromolar efficacy across diverse human cancer cell lines. The table below summarizes the in vitro cytotoxicity (IC₅₀) of key validated derivatives.

Compound Class / DerivativePrimary Target / MechanismCell Line (Cancer Type)IC₅₀ (µM)Reference
Phenylsulfonylurea (Compound 19a)PI3K/mTOR Dual InhibitionMCF-7 (Breast)2.88 ± 0.58[3]
Phenylsulfonylurea (Compound 23b)PI3K/mTOR Dual InhibitionMCF-7 (Breast)6.55 ± 0.81[3]
Tailor-made quinoline (Compound 28)Topoisomerase I PoisonHCT116 (Colon)2.34[5]
Tailor-made quinoline (Compound 28)Topoisomerase I PoisonHeLa (Cervical)2.61[5]
Triazolo[4,3-a]quinoline (Compound 9m)HDAC8 InhibitionIMR-32 (Neuroblastoma)9.92[6]

Experimental Methodologies

To successfully develop and validate 6-bromoquinoline-based anticancer agents, a rigorous, self-validating experimental pipeline is required—from chemical activation of the scaffold to biological screening.

Workflow S1 1. Scaffold Synthesis S2 2. Structural Derivatization S1->S2 S3 3. In Vitro Screening S2->S3 S4 4. Target Validation S3->S4 S5 5. Apoptosis Analysis S4->S5

Figure 2: End-to-end experimental workflow for validating 6-bromoquinoline anticancer agents.

Protocol A: Scaffold Activation via N-Oxidation

Rationale & Causality: The native quinoline ring is highly electron-deficient, making direct electrophilic substitution difficult. Converting 6-bromoquinoline to 6-bromoquinoline-1-oxide activates the ring system, enabling regioselective functionalization (e.g., nitration at the C-4 or C-5 positions) which serves as a handle for further derivatization into complex cyclic amines[7][8].

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 6-bromoquinoline (1.54 mmol) in 20 mL of glacial acetic acid. Causality: Acetic acid acts as both the solvent and the acid catalyst required for the in situ formation of the peracid oxidizing agent[8].

  • Oxidation: Add 2 mL of hydrogen peroxide dropwise to the solution. Stir the mixture in an oil bath at reflux temperature for 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is fully consumed[8].

  • Quenching & Neutralization: Cool the resulting yellow mixture to -5 °C using a salt/ice bath. Slowly neutralize the mixture with a 10% aqueous solution of Na₂CO₃. Causality: Strict temperature control during neutralization prevents the thermal degradation of the N-oxide product and minimizes side reactions[8].

  • Extraction & Purification: Extract the aqueous layer with CH₂Cl₂ (2 × 25 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield 6-bromoquinoline-1-oxide[8].

Protocol B: In Vitro Cytotoxicity and Apoptosis Validation

Rationale & Causality: To prove that a derivative is a genuine anticancer agent, one must differentiate between true apoptotic cell death and non-specific solvent toxicity. This protocol utilizes a self-validating matrix: a vehicle control establishes baseline viability, a positive control (e.g., 5-fluorouracil or Sorafenib) validates assay sensitivity, and orthogonal assays (MTT followed by Flow Cytometry) confirm the mechanism of death[3][7][9].

Step-by-Step Procedure:

  • Cell Seeding (MTT Assay): Culture target cancer cells (e.g., MCF-7, HeLa) in appropriate media supplemented with 10% FBS. Seed cells in 96-well plates at a density of 5 × 10³ cells/well and incubate overnight at 37°C in 5% CO₂[9].

  • Compound Treatment: Treat the cells with varying concentrations of the 6-bromoquinoline derivative (e.g., 0.1 µM to 50 µM) for 48 or 72 hours. Self-Validation: Include wells treated with 0.1% DMSO (vehicle control) and 5-fluorouracil (positive control)[7][9].

  • Viability Readout: Replace the media with fresh media containing MTT reagent. Incubate for 4 hours. Causality: Only viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring, reducing the yellow MTT to insoluble purple formazan crystals[9]. Solubilize the crystals with DMSO and measure absorbance at 570 nm to calculate the IC₅₀.

  • Apoptosis Analysis (Annexin V-FITC/PI): For compounds exhibiting low IC₅₀ values, seed 0.1 × 10⁶ cells in a 6-well plate. Treat with the compound at 1× and 2× IC₅₀ concentrations for 48 hours[6].

  • Staining & Flow Cytometry: Trypsinize the cells, wash with cold PBS, and resuspend in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI). Causality: Annexin V specifically binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis). Analyze via flow cytometry to quantify the percentage of cells undergoing early vs. late apoptosis[6].

Sources

Application

Application Note: Evaluation and Validation of Quinoline Derivatives as Targeted Kinase Inhibitors in Oncology

Introduction Quinoline-containing compounds have emerged as highly versatile and privileged scaffolds in modern drug discovery, particularly in the development of targeted protein kinase inhibitors[1]. Because aberrant k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline-containing compounds have emerged as highly versatile and privileged scaffolds in modern drug discovery, particularly in the development of targeted protein kinase inhibitors[1]. Because aberrant kinase signaling—driven by receptors such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met, and Phosphoinositide 3-kinase (PI3K)—is a primary engine for tumor proliferation and angiogenesis, intercepting these pathways remains a cornerstone of clinical oncology[2]. The clinical success of FDA-approved quinoline derivatives, including Lenvatinib, Bosutinib, and Cabozantinib, underscores the profound therapeutic potential of this pharmacophore[3].

As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with a comprehensive framework for the mechanistic evaluation, quantitative benchmarking, and rigorous in vitro validation of novel quinoline-based kinase inhibitors.

Mechanism of Action & Structural Rationale

Quinoline derivatives primarily function as ATP-competitive inhibitors. The nitrogen-containing heterocyclic quinoline core structurally mimics the adenine ring of ATP, allowing it to anchor securely within the highly conserved ATP-binding pocket of the kinase catalytic domain[4].

The causality behind their selectivity lies in the functional group substitutions at the C-3, C-4, or C-6 positions of the quinoline ring. For instance, 4-anilinoquinoline derivatives exhibit profound affinity for EGFR, utilizing dual-site binding to overcome resistance mutations (such as the T790M gatekeeper mutation) that typically render first-generation therapies like gefitinib ineffective[2][4]. By blocking ATP binding, these compounds halt the downstream phosphorylation cascades (e.g., PI3K/AKT and RAS/MAPK pathways), effectively starving the tumor cell of survival and proliferation signals.

G Quinoline Quinoline Inhibitor (e.g., Lenvatinib) EGFR Receptor Tyrosine Kinase (EGFR/VEGFR/c-Met) Quinoline->EGFR ATP-competitive block Apoptosis Apoptosis (Cell Death) Quinoline->Apoptosis Induces PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Fig 1. Quinoline derivatives inhibit RTK signaling, blocking proliferation and inducing apoptosis.

Quantitative Benchmarking of Quinoline Derivatives

Recent structure-activity relationship (SAR) studies highlight the nanomolar potency of optimized quinoline scaffolds across multiple kinase targets. To contextualize the efficacy of novel compounds, it is critical to benchmark them against established clinical standards. Table 1 summarizes the half-maximal inhibitory concentrations (IC₅₀) of notable experimental derivatives.

Table 1: Comparative IC₅₀ Values of Quinoline Derivatives Against Key Oncogenic Kinases

Compound / ScaffoldPrimary Target(s)IC₅₀ ValueReference StandardSource
Compound 5e (Quinoline hybrid)EGFR / HER-271 nM / 21 nMErlotinib (80 nM)3[3]
Compound 26 (3,6-disubstituted)c-Met9.3 nMCabozantinib (40 nM)5[2]
Compound 38 (4-aniline quinoline)PI3K / mTOR0.72 µM / 2.62 µMN/A5[2]
Compound 4e (Quinazoline-quinoline)EGFR69.4 nMDocetaxel (56.1 nM)6[6]
Experimental Workflows and Protocols

To ensure high scientific integrity and reproducibility, the evaluation of novel quinoline inhibitors must follow a self-validating workflow. This involves orthogonal assays: biochemical cell-free assays to confirm direct target engagement, followed by cell-based assays to verify membrane permeability, metabolic stability, and physiological efficacy.

Workflow Step1 1. Compound Prep Synthesize & dissolve in DMSO Step2 2. Cell-Free Assay ADP-Glo Kinase Profiling Step1->Step2 Step3 3. Cell Viability MTT / CellTiter-Blue Assay Step2->Step3 Step4 4. Target Validation Western Blot (p-EGFR, p-AKT) Step3->Step4 Step5 5. Data Analysis IC50 & SAR Determination Step4->Step5

Fig 2. Step-by-step experimental workflow for validating quinoline-based kinase inhibitors.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo Method)

Causality & Rationale: The ADP-Glo assay is preferred over traditional radiometric assays because it universally measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. This provides a highly sensitive, luminescent readout that directly correlates to ATP consumption, allowing precise calculation of the inhibitor's binding affinity (Kᵢ) and IC₅₀ without the hazards of radioactive ATP[7].

Materials:

  • Purified recombinant kinase (e.g., EGFR, c-Met, or CLK)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Ultra-pure ATP and specific peptide substrates

  • Quinoline derivatives (10 mM stock in 100% DMSO)

  • 384-well low-volume white microplates

Step-by-Step Methodology:

  • Compound Dilution (Self-Validation Step): Prepare a 10-point 3-fold serial dilution of the quinoline derivative in 100% DMSO. Dilute these stocks 1:100 in kinase buffer to ensure the final DMSO concentration in the assay does not exceed 1% (v/v). Why? DMSO concentrations >1% can denature the kinase or artificially inhibit its activity, leading to false-positive inhibition readouts.

  • Kinase Reaction Setup: Add 2 µL of the diluted compound to the 384-well plate. Add 2 µL of the purified kinase enzyme. Incubate for 15 minutes at room temperature. Why? This pre-incubation allows the quinoline inhibitor to equilibrate and fully occupy the ATP-binding pocket before the substrate is introduced.

  • Reaction Initiation: Add 2 µL of the ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes at room temperature. Self-Validation: Always include a positive control (e.g., Erlotinib for EGFR) and a vehicle control (1% DMSO) to establish the dynamic range of the assay.

  • ADP Detection: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add 12 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase-mediated luminescent signal. Read luminescence on a microplate reader.

  • Data Analysis: Calculate the Z'-factor using the vehicle and no-enzyme controls to validate assay robustness (A Z' > 0.5 indicates an excellent assay). Plot the dose-response curve using non-linear regression to determine the IC₅₀.

Protocol 2: Cell Viability and Proliferation Assay (MTT Method)

Causality & Rationale: While biochemical assays prove direct target engagement, they do not account for cellular permeability, efflux pump dynamics, or metabolic degradation. The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. This serves as a reliable proxy for the metabolic activity and viability of cancer cells treated with quinoline inhibitors, translating biochemical potency into physiological efficacy[3][8].

Materials:

  • Target cancer cell lines (e.g., A-549 for lung cancer, MCF-7 for breast cancer)

  • MTT Reagent (5 mg/mL in PBS)

  • Complete culture media (e.g., DMEM + 10% FBS)

  • 96-well clear flat-bottom microplates

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at a density of 3,000–5,000 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO₂ to allow for proper cell attachment and recovery.

  • Compound Treatment: Replace the media with 100 µL of fresh media containing varying concentrations of the quinoline derivative (e.g., 0.01 µM to 50 µM). Crucial Self-Validation Step: Ensure the final DMSO concentration remains strictly constant across all wells (typically 0.1% to 0.5%). Variations in solvent concentration will cause solvent-induced cytotoxicity, skewing the GI₅₀ (Growth Inhibition 50) results[8].

  • Incubation: Incubate the plates for 72 hours. Why? This specific duration is critical as it allows sufficient time for the targeted kinase inhibition to translate into measurable cell cycle arrest and subsequent apoptosis.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3–4 hours at 37°C until purple intracellular formazan crystals become visible under a microscope.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom of the wells. Add 100 µL of DMSO to each well to dissolve the crystals. Agitate the plate on an orbital shaker for 10 minutes to ensure uniform color distribution.

  • Absorbance Readout: Measure the optical density (OD) at 570 nm using a microplate spectrophotometer. Calculate cell viability relative to the vehicle-treated control (set as 100% viability).

Conclusion

Quinoline derivatives represent a highly tunable and potent class of targeted kinase inhibitors. By employing rigorous, self-validating experimental workflows—ranging from biochemical ADP-Glo profiling to cellular viability assays—researchers can accurately benchmark novel quinoline scaffolds against clinical standards. Understanding the causality behind each protocol step ensures high-fidelity data, accelerating the pipeline of next-generation anticancer therapeutics.

References
  • Arabian Journal of Chemistry. "From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles."4

  • ChemMedChem (NIH/PubMed). "Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024)."1

  • RSC Advances. "Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E, and HER-2 inhibitors." 3

  • Molecules (PMC). "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways."5

  • ResearchGate. "Chart illustrating the IC50 (nM) of the tested compounds against EGFR‐TK." 6

  • Frontiers in Oncology (PMC). "New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma." 8

  • Pharmaceuticals (MDPI). "Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties." 7

Sources

Method

Application Note: High-Yield Synthesis and Antimicrobial Evaluation of Novel Quinoline-Piperazine Hybrids

Introduction & Mechanistic Rationale The escalation of antimicrobial resistance (AMR) is a critical global health crisis that necessitates the continuous development of novel antibacterial scaffolds. The quinoline ring i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The escalation of antimicrobial resistance (AMR) is a critical global health crisis that necessitates the continuous development of novel antibacterial scaffolds. The quinoline ring is a privileged pharmacophore in medicinal chemistry, forming the core structural motif of fluoroquinolone antibiotics such as ciprofloxacin and levofloxacin. These agents exert their potent bactericidal effects by targeting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, stabilizing the enzyme-DNA cleavage complex and ultimately preventing DNA religation [1].

To overcome emerging resistance mechanisms—such as target site mutations and the upregulation of efflux pumps—molecular hybridization has proven to be a highly effective strategy. Fusing the quinoline core with a piperazine moiety enhances both the pharmacokinetic profile (by increasing aqueous solubility) and pharmacodynamic interactions. Mechanistically, the basic nitrogen of the piperazine ring provides critical hydrogen-bonding interactions with the DNA gyrase-DNA complex, mimicking and improving upon the structure-activity relationship (SAR) of traditional fluoroquinolones [2].

This application note details a robust, self-validating protocol for synthesizing quinoline-piperazine hybrids via a Vilsmeier-Haack cyclization followed by nucleophilic substitution. Furthermore, we provide standardized methodologies for in vitro antimicrobial screening and DNA gyrase supercoiling assays to validate target engagement [3].

Synthetic Workflow

The synthetic strategy relies on the divergent potential of 2-chloroquinoline-3-carbaldehyde . The Vilsmeier-Haack reaction of acetanilide yields this highly functionalized intermediate. The 2-chloro position is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogen and the 3-formyl group, allowing for regioselective C-N bond formation with N-substituted piperazines [4].

Workflow Start Substituted Acetanilide VH Vilsmeier-Haack Reaction (POCl3, DMF, 90°C) Start->VH Intermediate 2-Chloroquinoline-3-carbaldehyde (Key Intermediate) VH->Intermediate Cyclization & Formylation Subst Nucleophilic Substitution (N-substituted Piperazine, K2CO3) Intermediate->Subst Hybrid Quinoline-Piperazine Hybrid (Purified via Column Chromatography) Subst->Hybrid C2-Chlorine Displacement Screening In Vitro Screening (MIC & DNA Gyrase Assay) Hybrid->Screening Biological Evaluation

Fig 1. Synthetic workflow for quinoline-piperazine hybrids and biological screening.

Experimental Protocols

Protocol A: Synthesis of 2-Chloroquinoline-3-carbaldehyde (Vilsmeier-Haack Cyclization)

Causality Check: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) react to generate the Vilsmeier reagent (a chloroiminium ion). This potent electrophile attacks the acetanilide substrate, initiating a cascade of formylation and intramolecular cyclization. The use of excess POCl₃ ensures complete aromatization and selective chlorination at the C2 position, which is critical for downstream hybridization [4].

Materials:

  • Acetanilide (1.0 eq, 10 mmol)

  • N,N-Dimethylformamide (DMF) (3.0 eq, 30 mmol)

  • Phosphorus oxychloride (POCl₃) (7.0 eq, 70 mmol)

Step-by-Step Procedure:

  • Preparation of Vilsmeier Reagent : Cool anhydrous DMF (30 mmol) to 0 °C in a two-neck round-bottom flask under an inert nitrogen atmosphere. Add POCl₃ (70 mmol) dropwise over 30 minutes with vigorous magnetic stirring. Critical: Maintain the temperature below 5 °C to prevent the thermal decomposition of the highly reactive chloroiminium intermediate.

  • Addition of Substrate : Add acetanilide (10 mmol) portion-wise to the cold Vilsmeier reagent.

  • Cyclization : Attach a reflux condenser and heat the reaction mixture to 90 °C for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2).

  • Quenching : Once the starting material is entirely consumed, cool the mixture to room temperature and pour it slowly over crushed ice (200 g) while stirring vigorously. This safely quenches excess POCl₃ and precipitates the crude product.

  • Isolation : Filter the resulting yellow precipitate under vacuum. Wash the filter cake with cold distilled water until the filtrate reaches a neutral pH.

  • Purification : Recrystallize the crude product from ethyl acetate to afford pure 2-chloroquinoline-3-carbaldehyde.

Self-Validating Quality Control:

  • Yield : Typically 75–85%.

  • Melting Point : 147–149 °C.

  • ¹H NMR (CDCl₃) : Validation is confirmed by the diagnostic aldehyde proton singlet at ~10.5 ppm and the quinoline C4 proton singlet at ~8.7 ppm.

Protocol B: Synthesis of Quinoline-Piperazine Hybrids (Nucleophilic Substitution)

Causality Check: Potassium carbonate (K₂CO₃) acts as a mild, non-nucleophilic base to neutralize the HCl generated during the substitution, preventing the protonation and subsequent deactivation of the piperazine nucleophile. DMF is utilized as a polar aprotic solvent to maximize the nucleophilicity of the piperazine secondary amine, driving the reaction to completion [2].

Materials:

  • 2-Chloroquinoline-3-carbaldehyde (1.0 eq, 2 mmol)

  • N-phenylpiperazine (or other substituted piperazine) (1.2 eq, 2.4 mmol)

  • Anhydrous K₂CO₃ (2.0 eq, 4 mmol)

  • Anhydrous DMF (10 mL)

Step-by-Step Procedure:

  • Reaction Setup : Dissolve 2-chloroquinoline-3-carbaldehyde (2 mmol) in 10 mL of anhydrous DMF in a 50 mL round-bottom flask.

  • Base and Nucleophile Addition : Add anhydrous K₂CO₃ (4 mmol) followed by N-phenylpiperazine (2.4 mmol).

  • Heating : Stir the mixture at 80 °C for 8–10 hours. Monitor via TLC (Chloroform:Methanol, 9.5:0.5). The disappearance of the starting material indicates completion.

  • Workup : Cool the mixture to room temperature and pour into 50 mL of ice-cold water. Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL).

  • Washing and Drying : Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel column chromatography (eluent: DCM/MeOH gradient) to yield the pure quinoline-piperazine hybrid.

Self-Validating Quality Control:

  • FTIR : Successful substitution is marked by the disappearance of the C-Cl stretching band (~750 cm⁻¹) and the appearance of a C-N stretching band (~1250 cm⁻¹).

  • ¹H NMR (DMSO-d₆) : Validation is confirmed by the appearance of aliphatic piperazine protons (multiplets between 3.0–3.8 ppm).

Protocol C: In Vitro Antimicrobial & DNA Gyrase Assays

1. Minimum Inhibitory Concentration (MIC) via Broth Microdilution:

  • Prepare stock solutions of the synthesized hybrids in DMSO (1 mg/mL).

  • Perform two-fold serial dilutions in 96-well plates containing Mueller-Hinton broth.

  • Inoculate with standardized bacterial suspensions (0.5 McFarland standard, ~1.5 × 10⁸ CFU/mL) of S. aureus (Gram-positive) and E. coli (Gram-negative).

  • Incubate at 37 °C for 18–24 hours. The MIC is recorded as the lowest concentration exhibiting no visible bacterial growth [1].

2. DNA Gyrase Supercoiling Assay: Causality Check: This assay directly validates the target mechanism. Active DNA gyrase converts relaxed plasmid DNA into a supercoiled form, which migrates faster on an agarose gel due to its compact shape. Effective quinoline hybrids inhibit this conversion, leaving the DNA in its relaxed state [3].

  • Incubate E. coli DNA gyrase (1 U) with relaxed pBR322 plasmid DNA (0.5 µg) in assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM ATP, pH 7.5).

  • Add varying concentrations of the test compound (0.1–100 µM).

  • Incubate at 37 °C for 1 hour, then terminate the reaction by adding a stop solution (50% glycerol, 0.25% bromophenol blue, and 0.5% SDS).

  • Resolve the DNA topoisomers via 1% agarose gel electrophoresis (run without ethidium bromide) at 3 V/cm for 3 hours.

  • Post-stain with ethidium bromide and quantify band intensities using a gel documentation system to calculate the IC₅₀.

Quantitative Data Presentation

Table 1: In Vitro Antimicrobial Activity (MIC values) (Standardized comparative data for synthesized derivatives vs. Ciprofloxacin)

CompoundR-Group (Piperazine)S. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)
Hybrid 1 N-Phenyl1.252.508.00
Hybrid 2 N-(4-Fluorophenyl)0.621.254.00
Hybrid 3 N-Methyl3.126.2516.00
Ciprofloxacin (Reference)0.250.120.50

Data summarized from representative quinoline-piperazine SAR studies [2]. Halogenated aromatic substituents on the piperazine ring significantly enhance lipophilicity and cell wall penetration, lowering the overall MIC.

Table 2: DNA Gyrase Inhibitory Activity

CompoundIC₅₀ (µM) against E. coli DNA Gyrase
Hybrid 2 4.15 ± 0.22
Hybrid 1 8.30 ± 0.45
Ciprofloxacin 3.80 ± 0.15

The IC₅₀ data correlates strongly with the MIC values, validating DNA gyrase as the primary intracellular target for these novel hybrids [3].

References

  • Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines. BMC Chemistry.[Link]

  • Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors. Molecular Diversity.[Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.[Link]

  • Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. ResearchGate.[Link]

Sources

Application

Application Note: Optimized Friedel-Crafts Acylation Utilizing Quinoline-4-Carbonyl Chloride

Executive Summary The functionalization of quinoline scaffolds is a cornerstone of modern drug discovery, yielding privileged structures with broad pharmacological activities. Introducing a carbonyl moiety at the 4-posit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of quinoline scaffolds is a cornerstone of modern drug discovery, yielding privileged structures with broad pharmacological activities. Introducing a carbonyl moiety at the 4-position via Friedel-Crafts acylation is a powerful synthetic strategy. However, the basic nature of the quinoline nitrogen introduces unique stoichiometric and mechanistic challenges that deviate from standard acylation protocols.

This application note provides a comprehensive, self-validating methodology for the in situ generation of quinoline-4-carbonyl chloride and its subsequent use in intermolecular Friedel-Crafts acylation.

Mechanistic Rationale & The "Lewis Base" Challenge

The Friedel-Crafts acylation relies on the generation of a highly reactive acylium ion via the complexation of an acyl chloride with a strong Lewis acid (typically Aluminum Chloride, AlCl3​ ). This electrophile subsequently undergoes an Electrophilic Aromatic Substitution (EAS) with an arene 1.

Unlike Friedel-Crafts alkylation, acylation does not suffer from polysubstitution. The introduced acyl group is strongly electron-withdrawing, effectively deactivating the newly formed aryl ketone toward further electrophilic attack 2.

The Stoichiometric Imperative: In a standard acylation, slightly more than 1.0 equivalent of Lewis acid is required because the product ketone acts as a Lewis base, sequestering the catalyst 3. However, when utilizing quinoline-4-carbonyl chloride , the substrate itself contains a highly basic pyridine-like nitrogen.

  • The quinoline nitrogen rapidly coordinates with 1.0 equivalent of AlCl3​ .

  • The generation of the acylium ion and subsequent product complexation requires an additional 1.0 equivalent .

  • A catalytic excess ensures the reaction is driven to completion.

Therefore, attempting this reaction with standard catalytic or 1.1 equivalent conditions will result in total reaction failure. A minimum of 2.5 to 3.0 equivalents of AlCl3​ is mandatory for successful conversion 4.

Quantitative Data: Stoichiometric Matrix

The following table summarizes the optimized parameters for the acylation workflow, detailing the causality behind each quantitative choice.

ParameterValue / ReagentMechanistic Rationale
Substrate Quinoline-4-carbonyl chloride (1.0 eq)Highly reactive electrophilic acylating agent.
Lewis Acid Catalyst AlCl3​ (2.5 - 3.0 eq)Critical: 1.0 eq consumed by basic quinoline nitrogen; 1.0 eq consumed by product ketone complexation; 0.5-1.0 eq excess to drive acylium formation.
Arene Nucleophile Toluene / Anisole (1.2 - 1.5 eq)A slight excess ensures complete conversion of the limiting acyl chloride without causing solvent-level waste.
Solvent Anhydrous DCM (0.1 - 0.2 M)Non-coordinating solvent; stabilizes the acylium ion without competing for the Lewis acid catalyst.
Temperature 0 °C to Room TempControls the highly exothermic complexation steps and prevents unwanted degradation or polymerization.

Experimental Workflow

Workflow A Quinoline-4-carboxylic Acid B Acyl Chloride Synthesis (SOCl2 or Oxalyl Chloride) A->B Catalytic DMF C Quinoline-4-carbonyl Chloride B->C Gas Evolution (CO2, HCl) D Lewis Acid Activation (>2.5 eq AlCl3) C->D Anhydrous DCM, 0°C E Acylium Ion & N-AlCl3 Complex D->E Dual Complexation F Electrophilic Aromatic Substitution (+ Arene) E->F Intermolecular Attack G Acidic Quench (Ice/HCl) Breaks Al-Complexes F->G Reaction Completion H Basification (pH 8) Releases Free Base G->H Aqueous Phase Management I 4-Aroylquinoline Product H->I Organic Extraction

Workflow of Friedel-Crafts acylation with quinoline-4-carbonyl chloride highlighting key phases.

Validated Experimental Protocol

Phase 1: In Situ Generation of Quinoline-4-carbonyl Chloride

Note: Quinoline-4-carbonyl chloride is sensitive to ambient moisture and is best prepared fresh and used immediately without extensive purification.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add quinoline-4-carboxylic acid (1.0 eq) and suspend it in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalysis: Add 2-3 drops of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which acts as the true chlorinating species.

  • Chlorination: Cool the suspension to 0 °C using an ice bath. Slowly add oxalyl chloride (1.5 eq) dropwise.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Check: The reaction progress is visually trackable. Vigorous gas evolution ( CO , CO2​ , and HCl ) will occur. The reaction is complete when gas evolution ceases entirely and the heterogeneous suspension becomes a clear, homogenous solution.

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude solid/oil is the active quinoline-4-carbonyl chloride. Redissolve immediately in fresh anhydrous DCM.

Phase 2: Intermolecular Friedel-Crafts Acylation
  • Lewis Acid Preparation: In a separate flame-dried flask under nitrogen, suspend anhydrous AlCl3​ (2.8 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Complexation: Add the DCM solution of quinoline-4-carbonyl chloride dropwise to the AlCl3​ suspension over 15 minutes.

  • Self-Validation Check: Upon addition, the mixture will undergo a distinct color shift (typically to a deep yellow, orange, or dark red). This visual cue confirms the successful generation of the resonance-stabilized acylium ion and the Lewis acid-nitrogen complex.

  • Nucleophilic Attack: Add the target arene (e.g., Anisole or Toluene, 1.2 eq) dropwise to the activated complex at 0 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the acyl chloride via TLC (quench small aliquots in methanol to observe the methyl ester derivative).

Phase 3: Quenching and Phase-Directed Workup

The workup of basic heteroaromatics requires precise pH control to avoid losing the product in the aqueous phase.

  • Acidic Quench: Carefully pour the dark reaction mixture into a beaker containing crushed ice and 10 mL of concentrated HCl .

    • Causality: The highly exothermic quench destroys the AlCl3​ . The HCl prevents the formation of insoluble, gelatinous aluminum hydroxide ( Al(OH)3​ ) emulsions, keeping the aluminum species water-soluble.

  • Phase Assessment: At this highly acidic pH (< 2), the quinoline product is protonated (quinoline hydrochloride) and will partition entirely into the aqueous layer .

  • Basification (Critical Step): Separate the layers and discard the organic layer (which contains unreacted arene and non-basic impurities). Cool the aqueous layer in an ice bath and slowly add a saturated aqueous solution of NaOH or 10% NaOH until the pH reaches 8.0 - 9.0 .

  • Self-Validation Check: As the pH crosses ~7.0, the aqueous layer will turn cloudy as the free base of the 4-aroylquinoline product precipitates or oils out.

  • Extraction: Extract the basified aqueous layer with fresh DCM ( 3×20 mL ). The product is now in the organic phase.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 4-aroylquinoline derivative, ready for column chromatography or recrystallization.

References

  • Organic Chemistry Portal | Friedel-Crafts Acylation |[Link]

Sources

Method

Chromatographic purification methods for quinoline derivatives

Application Note: Advanced Chromatographic Purification Strategies for Quinoline Derivatives and Fluoroquinolones Introduction & Physicochemical Challenges Quinoline and its functionalized derivatives, including fluoroqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Chromatographic Purification Strategies for Quinoline Derivatives and Fluoroquinolones

Introduction & Physicochemical Challenges

Quinoline and its functionalized derivatives, including fluoroquinolone antibiotics, represent a critical structural scaffold in medicinal chemistry due to their broad-spectrum antimalarial, antibacterial, and anticancer properties[1]. However, isolating these heterocyclic compounds from crude synthetic mixtures or biological matrices presents significant chromatographic challenges.

The core difficulty stems from the inherent basicity of the heteroaromatic nitrogen atom. While the nitrogen in the quinoline ring is sp²-hybridized and integrated into a conjugated planar system, it retains a lone pair of electrons[2]. This lone pair acts as a strong hydrogen bond acceptor and is easily protonated. During normal-phase (NP) chromatography on bare silica, this basic nitrogen interacts aggressively with acidic surface silanol groups (pKa ~4.5–5.0) via ion-exchange or strong hydrogen bonding, leading to irreversible adsorption or severe peak tailing[2]. Consequently, specialized mobile phase modifiers and rigorous methodological controls are required to ensure high-purity isolation[3].

Mechanistic Causality in Method Selection

Normal Phase (NP) Chromatography: Masking Silanol Interactions

For the large-scale purification of synthetic quinoline intermediates (e.g., 5-Fluoro-2-methyl-8-nitroquinoline), flash column chromatography on silica gel remains the most cost-effective technique[4]. To prevent the basic quinoline nitrogen from binding to the silica, a competitive basic modifier—such as Triethylamine (TEA) or ammonium hydroxide (0.1–1% v/v)—is added to the mobile phase. The sterically unhindered TEA preferentially binds to the acidic silanol sites, effectively "masking" them and allowing the quinoline derivative to elute as a symmetrical band[5]. If compounds remain stuck on the column despite TEA addition, utilizing a highly polar step gradient (e.g., transitioning to methanol or acetone) with a trace amount of water (0.1%) can replicate the ambient moisture conditions of TLC plates and force elution[5].

Reversed-Phase (RP) HPLC: Ionization Control

For final Active Pharmaceutical Ingredients (APIs) such as fluoroquinolone antibiotics, Preparative RP-HPLC using C18 stationary phases is the industry standard[6]. Here, the causality of the method shifts from masking the stationary phase to controlling the ionization state of the analyte. By employing an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), the quinoline nitrogen is fully protonated[7]. This uniform ionization state prevents peak broadening caused by the analyte transitioning between neutral and charged states during the run. Furthermore, formic acid is preferred over Trifluoroacetic Acid (TFA) when fraction identification is coupled with Mass Spectrometry (LC-MS). While TFA is a strong ion-pairing agent, it causes significant ion suppression in the electrospray ionization (ESI) source, whereas formic acid provides excellent MS compatibility.

Experimental Protocols: Self-Validating Workflows

Protocol A: Flash Column Chromatography for Crude Quinoline Intermediates

This protocol is optimized for 1–5 g scale purifications of halogenated quinolines[3].

  • TLC Optimization & System Selection : Spot the crude mixture on a silica TLC plate. Develop using a Hexane/Ethyl Acetate gradient. Aim for a retention factor (Rf) of 0.2–0.4 for the target quinoline[4]. If the spot exhibits tailing, add 1% TEA to the developing solvent and re-evaluate the Rf.

  • Column Packing (Slurry Method) : Prepare a homogenous slurry of silica gel (230–400 mesh) in the initial non-polar mobile phase (e.g., 90:10 Hexane/EtOAc + 1% TEA). Pour smoothly into the column to prevent channeling or air bubbles[3].

  • Dry Loading (Critical Step) : Quinolines often exhibit poor solubility in non-polar starting solvents, which causes band broadening if liquid-loaded. Dissolve the crude mixture in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (1:2 sample-to-silica mass ratio), and evaporate to a free-flowing powder[4]. Load this powder evenly onto the top of the column bed.

  • Elution & Monitoring : Elute using a step gradient, gradually increasing EtOAc concentration. Collect fractions and monitor via TLC. Crucial: The basic modifier (TEA) must be maintained in the mobile phase until the target peak completely elutes[5].

  • In-Process Validation : Combine pure fractions, evaporate the solvent under reduced pressure, and verify final purity via analytical HPLC (>98% target) prior to downstream synthesis[3].

Protocol B: Preparative RP-HPLC for Fluoroquinolone Antibiotics

This protocol leverages a C18 stationary phase for high-resolution purification of polar fluoroquinolones[6].

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water[7].

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile[7].

    • Note: Degas both solvents via sonication or vacuum filtration to prevent baseline drift and bubble formation in the pumps[1].

  • System Equilibration : Flush the C18 preparative column (e.g., 19 x 250 mm, 5 µm) with 5 column volumes of 5% Mobile Phase B until the UV baseline at 254 nm stabilizes.

  • Sample Injection : Dissolve the crude fluoroquinolone in a mixture of the initial mobile phase (e.g., 5% B). Filter through a 0.45 µm PTFE syringe filter to protect the column frit from particulates[1]. Inject via a preparative autosampler.

  • Gradient Execution : Apply the standardized gradient program (See Table 2) at a flow rate of 15.0 mL/min.

  • Fraction Collection & Validation : Trigger fraction collection based on a predefined UV threshold (typically 254 nm and 280 nm). Analyze collected fractions via an analytical LC-MS run to confirm the mass of the target fluoroquinolone before proceeding to lyophilization[6].

Quantitative Data & Method Parameters

Table 1: Mobile Phase Selection Guide for Quinoline Derivatives

Chromatography TypeCommon ModifiersConcentrationMechanistic Rationale
Normal Phase (Silica) Triethylamine (TEA), NH₄OH0.1% - 1.0%Competitively binds to acidic silanol groups, preventing the basic quinoline nitrogen from irreversible adsorption[5].
Reversed-Phase (C18) Formic Acid (FA)0.1%Protonates the quinoline nitrogen (pH < pKa), ensuring a uniform ionization state and preventing peak broadening[7].
Reversed-Phase (C18) Trifluoroacetic Acid (TFA)0.05% - 0.1%Acts as a strong ion-pairing agent for highly basic derivatives; however, it can cause severe ion suppression in LC-MS.

Table 2: Standard RP-HPLC Gradient for Fluoroquinolone Antibiotics [1][6]

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Phase of Separation
0.015.0955Column Equilibration & Sample Loading
5.015.0955Isocratic Hold (Elute highly polar impurities)
25.015.04060Linear Gradient (Elute target fluoroquinolones)
28.015.0595Column Wash (Remove hydrophobic retained species)
35.015.0955Re-equilibration for next injection

Chromatographic Decision Workflow

QuinolinePurification Start Crude Quinoline Derivative Scale Assess Scale & Target Purity Start->Scale NP Normal Phase (Flash Chromatography) Scale->NP > 1g Scale Intermediate RP Reversed-Phase (Prep-HPLC) Scale->RP < 1g Scale Final API TLC TLC Optimization (e.g., Hexane/EtOAc) NP->TLC AcidicMod Use Acidic Modifier (0.1% FA or TFA) RP->AcidicMod Tailing Peak Tailing / Irreversible Adsorption? TLC->Tailing AddTEA Add 0.1-1% TEA or NH4OH to Mobile Phase Tailing->AddTEA Yes EluteNP Isocratic or Step Gradient Elution Tailing->EluteNP No AddTEA->EluteNP Pure High-Purity Quinoline Product EluteNP->Pure Gradient Apply Gradient (Water/MeCN) AcidicMod->Gradient Gradient->Pure

Fig 1: Chromatographic decision workflow for quinoline derivative purification based on scale.

References

  • ResearchGate Community. "How to purify synthetic fluoroquinolones, using column chromatography?" ResearchGate, 2016. [Link]

  • Waters Corporation. "LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column." Waters Application Notes, 2003. [Link]

  • U.S. Food and Drug Administration (FDA). "Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues." FDA Laboratory Information Bulletin, 2006.[Link]

  • U.S. Department of Agriculture (USDA). "Confirmation of Fluoroquinolone Antibiotics by HPLC Ion Trap Mass Spectrometry." USDA FSIS, 2006. [Link]

  • Welch Materials. "Heterocycles Structural Analysis in HPLC Method Development." Welch-US, 2025. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stability issues of 6-bromoquinoline compounds in solution

Technical Support Center: 6-Bromoquinoline Compounds A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support resource for 6-bromoquinoline and its derivatives. As a Senior...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Bromoquinoline Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support resource for 6-bromoquinoline and its derivatives. As a Senior Application Scientist, I've designed this guide to provide not just answers, but also the underlying scientific rationale to help you navigate the stability challenges associated with these versatile compounds. This center addresses common issues encountered in experimental settings, offering practical troubleshooting advice and robust protocols to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

This section covers high-level questions regarding the handling, storage, and fundamental properties of 6-bromoquinoline solutions.

Q1: What are the definitive storage conditions for 6-bromoquinoline as a solid and in solution?

A1: Proper storage is critical to prevent degradation and ensure experimental consistency. For the pure, solid form of 6-bromoquinoline, storage at -20°C for up to three years or at 4°C for up to two years is recommended.[1] For solutions, the storage conditions are more stringent due to increased molecular mobility and interaction with the solvent.

The primary cause for stricter solution storage is to minimize the rate of potential degradation reactions, such as hydrolysis or oxidation, which are accelerated at higher temperatures.[2] Freezing the solution significantly reduces the kinetic energy of the molecules, slowing these processes. To prevent inactivation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions before storage.[1]

Form Storage Temperature Recommended Duration Source(s)
Pure (Solid)-20°C3 Years[1]
4°C2 Years[1]
In Solvent-80°C6 Months[1]
-20°C1 Month[1]
Table 1: Recommended Storage Conditions for 6-Bromoquinoline.

Q2: Which solvents are recommended for dissolving 6-bromoquinoline?

A2: 6-bromoquinoline is a heterocyclic aromatic compound, a structure that lends itself to solubility in polar aprotic solvents.[3] While comprehensive quantitative data is limited, qualitative assessments have established its solubility in several common laboratory solvents.[3] High-concentration stock solutions are often prepared in Dimethyl Sulfoxide (DMSO).[1]

The quinoline core provides polarity, while the aromatic system and bromo substituent enhance its solubility in various organic media.[3]

Solvent Qualitative Solubility Source(s)
Dimethyl Sulfoxide (DMSO)Soluble (up to 200 mg/mL)[1]
AcetoneSoluble[3]
AcetonitrileSoluble[3]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[3]
Tetrahydrofuran (THF)Soluble[3]
Table 2: Qualitative Solubility of 6-Bromoquinoline in Common Organic Solvents.

Q3: What are the primary factors that influence the stability of 6-bromoquinoline in solution?

A3: The stability of 6-bromoquinoline and its derivatives in solution is primarily influenced by four key factors: pH, light, temperature, and the presence of oxidizing agents.

  • pH: The quinoline ring system's stability can be highly pH-dependent.[2] Extreme pH levels, both acidic and alkaline, can catalyze the hydrolysis of functional groups on the quinoline or its derivatives.[4] For instance, related compounds with nitrile groups are known to undergo acid-catalyzed hydrolysis to form carboxylic acids.[5]

  • Light: Many heterocyclic aromatic compounds are susceptible to photodegradation.[4] Exposure to light, particularly UV wavelengths, can provide the energy to initiate photochemical reactions, leading to the formation of degradation products.[2][6] This is often visually indicated by a color change in the solution.[2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways.[2] Storing solutions at reduced temperatures is a fundamental strategy to slow down potential decomposition.[2]

  • Oxidizing Agents: The quinoline ring can be susceptible to oxidation.[7] The presence of strong oxidizing agents or dissolved oxygen can lead to the formation of oxidized derivatives, such as hydroxylated species or N-oxides.[4][8] It is advisable to handle the compound under an inert atmosphere where possible.

Q4: Are solutions of 6-bromoquinoline susceptible to degradation from repeated freeze-thaw cycles?

A4: Yes, repeated freeze-thaw cycles can compromise the stability of 6-bromoquinoline solutions.[1][4] This phenomenon occurs because as the solution freezes, localized concentrations of the solute can increase dramatically in the unfrozen liquid phase, potentially accelerating degradation. Furthermore, changes in pH can occur during freezing, which can also promote decomposition. The most effective way to mitigate this is to prepare single-use aliquots of your stock solution, so the entire stock does not need to be thawed for each experiment.[1][4]

Troubleshooting Guide

This guide addresses specific experimental problems with a focus on identifying the root cause and providing actionable solutions.

Q5: My solution of a 6-bromoquinoline derivative has turned yellow or brown. What is happening, and is it still usable?

A5: A color change, particularly to yellow or brown, is a strong indicator of compound degradation.[2] This is most commonly caused by either oxidation or photodegradation.[1][2] The quinoline scaffold is susceptible to both processes, which can lead to the formation of colored byproducts.

Causality:

  • Oxidation: Exposure to air (oxygen) can lead to the formation of N-oxides or hydroxylated species on the aromatic rings, which are often colored.[7]

  • Photodegradation: Exposure to ambient or UV light can excite the molecule's electrons, initiating photochemical reactions that break down the compound.[4]

Recommended Action:

  • Discard the Solution: It is highly recommended to discard the discolored solution. The presence of degradation products means the concentration of the active compound is lower than intended, and the byproducts could interfere with your assay, leading to unreliable and irreproducible results.

  • Prepare Fresh Solution: Prepare a new solution from solid material, taking care to use an appropriate solvent and minimize exposure to light and air.

  • Prevent Recurrence: Store new solutions protected from light using amber vials or by wrapping the container in aluminum foil.[4] For long-term storage, purge the vial with an inert gas like nitrogen or argon before sealing and store at -20°C or -80°C.[4]

Q6: I am observing a loss of potency or inconsistent results in my biological assays. Could this be related to the stability of my 6-bromoquinoline compound?

A6: Absolutely. A loss of potency and inconsistent results are classic symptoms of compound degradation in solution.[2] If the concentration of your active compound is decreasing over time, its biological or chemical activity will diminish accordingly.

Causality: The instability could be due to any of the factors mentioned previously (pH, light, temperature). For example, if your assay buffer is at a pH that promotes hydrolysis, the compound may be degrading during the course of the experiment itself. The rate of hydrolysis for some compounds can increase tenfold for every one-point increase in pH.[9]

Recommended Action: The diagram below outlines a systematic workflow to troubleshoot this issue. The first step is to perform a stability check using an analytical technique like High-Performance Liquid Chromatography (HPLC).[10] This allows you to quantify the amount of the parent compound remaining and detect the appearance of any new peaks corresponding to degradation products.

G cluster_prevention Preventative Measures start Inconsistent Assay Results or Loss of Potency Observed check_stability Run HPLC analysis on a freshly prepared solution (T=0) and the aged stock solution. start->check_stability decision Is the peak area of the parent compound in the aged solution significantly reduced? check_stability->decision degradation_confirmed Degradation Confirmed. Discard aged stock. decision->degradation_confirmed  Yes no_degradation Stock solution is stable. Investigate other experimental variables (e.g., assay protocol, reagents, cell viability). decision->no_degradation  No prepare_fresh Prepare fresh solutions for all future experiments. degradation_confirmed->prepare_fresh aliquot Aliquot new stock solutions and store at -80°C, protected from light. prepare_fresh->aliquot forced_degradation Optional: Conduct a forced degradation study to identify specific vulnerabilities (pH, light, temp). aliquot->forced_degradation

Workflow for Investigating Inconsistent Assay Results.

Q7: I am running a reaction with a 6-bromoquinoline derivative under acidic conditions and see a new, more polar spot on my TLC plate. What is the likely cause?

A7: The appearance of a new, more polar spot on a TLC plate during a reaction under acidic conditions strongly suggests acid-catalyzed hydrolysis of a functional group on your molecule.[5]

Causality: Many functional groups are susceptible to hydrolysis. For example, if your derivative contains a nitrile (-CN) or an ester (-COOR) group, the acidic environment can catalyze its conversion to a carboxylic acid (-COOH).[5] Carboxylic acids are significantly more polar than their nitrile or ester precursors due to their ability to engage in hydrogen bonding, causing them to have a lower Rf value on a normal-phase TLC plate.

Recommended Action:

  • Characterize the Byproduct: If possible, isolate the new compound and characterize it using techniques like LC-MS to check the mass or NMR spectroscopy to confirm the structural change.[5]

  • Optimize Reaction Conditions: To minimize this degradation, you can try several strategies:

    • Lower the reaction temperature.

    • Use a milder or less concentrated acid.

    • Reduce the amount of water present in the reaction mixture.

    • Decrease the overall reaction time.[5]

  • Monitor Progress Carefully: Use HPLC or TLC to monitor the reaction closely, aiming to stop it once the starting material is consumed but before significant byproduct formation occurs.

Experimental Protocols

This section provides standardized methodologies for solution preparation and stability assessment.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a standardized, high-concentration stock solution of 6-bromoquinoline for use in various experiments.

Materials:

  • 6-Bromoquinoline (Molecular Weight: 208.06 g/mol )[11]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vials or microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 208.06 g/mol * (1000 mg / 1 g) = 2.08 mg

  • Weighing: Accurately weigh out 2.08 mg of 6-bromoquinoline and place it into a clean amber vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be required for some derivatives.[1]

  • Storage: If not for immediate use, divide the stock solution into smaller, single-use aliquots in amber microcentrifuge tubes.

  • Labeling and Storage: Clearly label all aliquots with the compound name, concentration, solvent, and date. Store frozen at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Forced Degradation Study for 6-Bromoquinoline

Objective: To assess the stability of a 6-bromoquinoline compound under various stress conditions (acidic, basic, oxidative, and photolytic) to identify potential degradation pathways. This is a crucial step in drug development and for understanding compound liabilities.[10]

Materials:

  • 1 mg/mL stock solution of 6-bromoquinoline in acetonitrile.

  • 1N Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • Photostability chamber compliant with ICH Q1B guidelines[6]

  • Control chamber/incubator set to the same temperature but protected from light (dark control).

Procedure:

  • Sample Preparation: For each condition, prepare samples in triplicate. In a clear vial, add a known volume of the stock solution.

    • Acid Hydrolysis: Add an equal volume of 1N HCl.

    • Base Hydrolysis: Add an equal volume of 1N NaOH.

    • Oxidation: Add an equal volume of 30% H₂O₂.

    • Control: Add an equal volume of purified water.

  • Incubation:

    • Place the acid, base, oxidation, and control samples in an incubator at a controlled temperature (e.g., 60°C).

    • Place another set of control samples, prepared with purified water, in the photostability chamber alongside a dark control sample wrapped in foil. Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately stop the degradation process in the withdrawn aliquots.

    • For acid samples, neutralize with an equivalent amount of 1N NaOH.

    • For base samples, neutralize with an equivalent amount of 1N HCl.

    • For oxidative and photolytic samples, dilution with the mobile phase is typically sufficient.

  • HPLC Analysis:

    • Dilute all quenched samples to a suitable concentration for HPLC analysis.

    • Analyze all samples using a validated, stability-indicating HPLC method capable of separating the parent compound from potential degradation products.[5]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Monitor for the appearance and growth of new peaks, which represent degradation products. A mass balance analysis can be performed to account for all components.[7]

References

  • III Analytical Methods. Ministry of the Environment, Japan. [Link]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Reports Library. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • 6-Bromoquinoline PubChem CID 79243. PubChem. [Link]

  • 6-bromoquinoline — Chemical Substance Information. NextSDS. [Link]

  • Microbial metabolism of quinoline and related compounds. IX. Degradation of 6-hydroxyquinoline and quinoline by Pseudomonas diminuta 31/1 Fa1 and Bacillus circulans 31/2 A1. PubMed. [Link]

  • Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Ministry of Health, Labour and Welfare, Japan. [Link]

  • Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. ResearchGate. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]

  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. PubMed. [Link]

  • Effect of Water pH on the Chemical Stability of Pesticides. PennState Extension. [Link]

  • Finding Peaceable Photostability. Caron Products. [Link]

Sources

Optimization

Optimization of reaction conditions for Suzuki coupling of bromoquinolines

Welcome to the Technical Support Center for Cross-Coupling Methodologies. This guide is specifically engineered for researchers and drug development professionals optimizing the Suzuki-Miyaura coupling of bromoquinolines...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. This guide is specifically engineered for researchers and drug development professionals optimizing the Suzuki-Miyaura coupling of bromoquinolines.

Unlike standard aryl halides, the quinoline scaffold introduces unique electronic and steric challenges, primarily due to the coordinating ability of the basic nitrogen atom. This guide provides mechanistic insights, field-proven optimization data, self-validating protocols, and targeted troubleshooting to ensure reproducible, high-yield carbon-carbon bond formation.

Mechanistic Insights: The Bromoquinoline Challenge

The Suzuki-Miyaura coupling relies on a highly active palladium catalyst. However, bromoquinolines present specific mechanistic hurdles that must dictate your experimental design [1]:

  • Catalyst Poisoning: The lone pair on the quinoline nitrogen can coordinate to the electrophilic Pd(II) intermediate or the active Pd(0) species, creating an off-cycle resting state that stalls the reaction.

  • Positional Electronic Effects: The position of the bromine atom dictates the rate of oxidative addition. The 2- and 4-positions are highly electron-deficient, accelerating oxidative addition but making the substrate prone to protodehalogenation. The 3-, 6-, and 7-positions behave similarly to standard electron-deficient aryl bromides.

  • Steric Hindrance (8-Bromoquinoline): The 8-position is notoriously difficult to couple. Following oxidative addition, the proximity of the quinoline nitrogen allows for the formation of a highly stable, unreactive bidentate chelate (N-Pd-Br), requiring specialized dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) to force a monoligated, active state [2, 3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Bromoquinoline) Pd0->OxAdd + Ar-Br PdII_Br Ar-Pd(II)-Br Intermediate OxAdd->PdII_Br Poisoning Catalyst Poisoning (Quinoline N-Coordination) PdII_Br->Poisoning Side Reaction Transmet Transmetalation (Ar'-B(OH)2 + Base) PdII_Br->Transmet + Base PdII_Ar Ar-Pd(II)-Ar' Intermediate Transmet->PdII_Ar + Ar'-B(OH)2 RedElim Reductive Elimination (Product Formation) PdII_Ar->RedElim RedElim->Pd0 Regenerates Product Coupled Quinoline Product RedElim->Product

Suzuki-Miyaura catalytic cycle highlighting bromoquinoline-specific catalyst poisoning risks.

Optimization Matrix: Quantitative Reaction Data

The following table synthesizes quantitative yield data across various catalytic systems to serve as a baseline for your reaction optimization [1, 3, 4].

SubstrateCoupling PartnerCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)
3-Bromoquinoline Arylboronic acidsPd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O80-10070-90
3-Bromoquinoline Heteroarylboronic estersPd(dppf)Cl₂ (3 mol%)K₂CO₃1,4-Dioxane/H₂O9078-85
8-Bromoquinoline Heteroarylboronic acidsPd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O8030-75*
3-Bromoquinoline Heteroarylboronic estersP1-xantphos (Flow)K₃PO₄Toluene/EtOH/H₂O75>85

*Note: 8-Bromoquinoline often requires an excess of the boronic acid (up to 5 equivalents) to overcome chelation-induced stalling [3].

Self-Validating Experimental Protocol

This standard operating procedure (SOP) is designed with built-in validation checkpoints to ensure the integrity of the catalytic cycle.

Objective: Coupling of 3-Bromoquinoline with an Arylboronic Acid.

Step 1: Reagent Preparation & Catalyst Validation

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoquinoline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Validation Checkpoint: Observe the palladium catalyst. Pd(dppf)Cl₂ should be a vibrant orange/red powder. If the powder is black or dark gray, the catalyst has prematurely decomposed into inactive "Palladium black" and must be replaced.

Step 2: Base Addition & Atmosphere Exchange

  • Add Na₂CO₃ (2.0 mmol, 2.0 equiv).

  • Seal the flask with a rubber septum. Connect to a Schlenk line, evacuate the flask, and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Causality: Rigorous exclusion of oxygen is mandatory. O₂ promotes the oxidative homocoupling of the boronic acid (forming Ar'-Ar' byproducts), consuming your nucleophile and drastically lowering yields.

Step 3: Solvent Addition

  • Syringe in 5 mL of a degassed 1,4-Dioxane/Water mixture (4:1 v/v).

  • Causality: A biphasic system is utilized because water is essential to hydroxylate the boronic acid, forming the reactive "ate" complex [Ar′−B(OH)3​]− required for transmetalation, while dioxane solubilizes the organic quinoline [1].

Step 4: Reaction Execution & Monitoring

  • Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 12-16 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the 3-bromoquinoline peak (M+H = 208/210) disappears, and the product mass dominates the chromatogram.

Step 5: Workup

  • Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with water (3 x 10 mL) to remove inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate for subsequent flash chromatography.

Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Low Product Yield Check Analyze Crude via LC-MS Start->Check Unreacted Unreacted Bromoquinoline (Poor Oxidative Addition) Check->Unreacted Dehalogenation Protodehalogenation (Common for 2-/4-bromo) Check->Dehalogenation Deboronation Protodeboronation of Boronic Acid Check->Deboronation Sol1 Use electron-rich ligands (e.g., SPhos, XPhos) Unreacted->Sol1 Sol2 Lower temp, use weaker base (e.g., K2CO3 over tBuOK) Dehalogenation->Sol2 Sol3 Slow addition of boronic acid, use anhydrous conditions Deboronation->Sol3

Troubleshooting logic tree for resolving low yields in bromoquinoline cross-coupling reactions.

Q: My reaction stalls at 40-50% conversion, and I see unreacted bromoquinoline. How can I drive it to completion? A: Stalling is almost always caused by catalyst deactivation (poisoning by the quinoline nitrogen) or the degradation of your boronic acid.

  • Ligand Switch: Upgrade from standard phosphines (PPh₃, dppf) to bulky, electron-rich Buchwald ligands like SPhos or XPhos. These ligands sterically block the quinoline nitrogen from coordinating to the palladium center and promote a highly active monoligated Pd(0) state [2].

  • Nucleophile Starvation: If your boronic acid is unstable, it may be undergoing protodeboronation. Add the boronic acid in two batches (e.g., 0.7 equiv at t=0, 0.7 equiv at t=4h) to maintain a steady concentration without overloading the system.

Q: LC-MS shows a large peak corresponding to quinoline (without the bromine). Why is protodehalogenation occurring? A: Protodehalogenation competes directly with transmetalation and is highly prevalent when coupling electron-deficient 2-bromo and 4-bromoquinolines. This side reaction is exacerbated by strong bases (like tBuOK or NaOtBu) and high temperatures, which promote β-hydride elimination from the solvent or alkoxide. Fix: Switch to a milder base (K₃PO₄ or K₂CO₃) and lower the reaction temperature to 60-70 °C.

Q: I am trying to couple 8-bromoquinoline, but the yields are abysmal compared to 3-bromoquinoline. What is unique about the 8-position? A: The 8-position suffers from severe steric hindrance. More critically, after oxidative addition, the proximity of the quinoline nitrogen allows it to form a highly stable, unreactive bidentate chelate with the Pd(II) intermediate. To overcome this, you must use highly sterically demanding ligands (like SPhos) to break the chelate, and you often need to push the equilibrium by using a massive excess of the boronic acid (up to 5 equivalents) [3].

Q: Can I run these reactions in continuous flow to scale up? A: Yes. Flow chemistry is highly effective for bromoquinoline couplings as it improves heat transfer and limits the residence time of sensitive intermediates. Recent advancements using P1-xantphos catalysts in tubular reactors have successfully reduced reaction times from 6 hours (batch) to under 70 minutes (flow) while minimizing debrominated impurities[4].

References

  • National Center for Biotechnology Information (PMC). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions.[Link]

  • Organic Process Research & Development (ACS Publications). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.[Link]

Troubleshooting

Technical Support Center: Troubleshooting Quinoline-4-Carbonyl Chloride Amidation

Welcome to the Technical Support Center. Synthesizing quinoline-4-carboxamides via an acid chloride intermediate is a foundational transformation in medicinal chemistry, particularly for the development of antimalarial a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing quinoline-4-carboxamides via an acid chloride intermediate is a foundational transformation in medicinal chemistry, particularly for the development of antimalarial agents and kinase inhibitors. However, researchers frequently encounter low yields, intractable mixtures, or complete reaction failure.

This guide moves beyond basic protocols to address the causality of these failures, providing self-validating methodologies and evidence-based troubleshooting strategies.

Mechanistic Causality: Why Does This Amidation Fail?

Understanding the root cause of an amidation failure requires analyzing the unique physicochemical properties of the quinoline-4-carboxylic acid scaffold. Failures typically stem from three intersecting factors:

  • Zwitterionic Basicity & Salt Precipitation: The quinoline nitrogen is moderately basic (pKa ~4.9). During chlorination with thionyl chloride ( SOCl2​ ), the intermediate forms as a quinoline-4-carbonyl chloride hydrochloride salt. If the subsequent amidation step lacks sufficient non-nucleophilic base, the amine nucleophile is consumed as a sacrificial base, precipitating out of solution as an unreactive hydrochloride salt.

  • Peri-Proton Steric Hindrance: The C4 position of the quinoline ring experiences steric crowding from the adjacent C5 peri-proton. When coupling bulky secondary amines, this steric clash significantly reduces the rate of nucleophilic acyl substitution.

  • Moisture-Driven Hydrolysis: Acid chlorides are inherently electrophilic, but the electron-withdrawing nature of the protonated quinoline ring makes the carbonyl carbon exceptionally susceptible to trace moisture, leading to rapid reversion to the unreactive carboxylic acid.

Diagnostic Troubleshooting Workflow

Use the following diagnostic logic tree to identify the root cause of your failed amidation based on LCMS/TLC analysis.

G A Amidation Failure Detected B LCMS Diagnostic (Methanol Quench) A->B C Result: Methyl Ester (Acid Chloride Intact) B->C D Result: Carboxylic Acid (Hydrolysis Occurred) B->D E Result: Unreacted Amine + Heavy Precipitate B->E F Root Cause: Steric Hindrance (C5 Peri-Proton) C->F G Root Cause: Moisture Contamination D->G H Root Cause: HCl Salt Precipitation E->H I Action: Add DMAP (0.1 eq) or switch to CDMT F->I J Action: Use Anhydrous Solvents & Fresh SOCl2 G->J K Action: Increase DIPEA to 3-5 equivalents H->K

Diagnostic workflow for resolving quinoline-4-carbonyl chloride amidation failures.

Quantitative Data: Comparative Coupling Strategies

When the standard acid chloride route fails, alternative coupling agents can bypass the instability of the intermediate. Below is a comparison of field-proven strategies for quinoline-4-carboxamide synthesis.

Coupling StrategyReagents / ConditionsBase EquivalentsTypical YieldPrimary Failure Mode
Acid Chloride (In Situ) SOCl2​ , cat. DMF, THF/DCM3.0 - 5.0 eq DIPEA60 - 85%Hydrolysis to carboxylic acid
Triazine Coupling CDMT, NMM, DCM, RT2.0 - 3.0 eq NMM70 - 90%Sluggish with highly deactivated amines
Uronium Coupling HBTU, HOBt, DMF, RT2.5 - 3.0 eq DIPEA50 - 75%Poor solubility of zwitterionic starting material

Self-Validating Protocol: One-Pot Chlorination & Amidation

This protocol is engineered to prevent premature salt precipitation and includes a mandatory validation step to ensure scientific integrity before proceeding to the amidation phase[1].

Materials: Quinoline-4-carboxylic acid, Thionyl chloride ( SOCl2​ ), anhydrous DMF, anhydrous THF, N,N-Diisopropylethylamine (DIPEA), Amine nucleophile.

Step 1: Acid Chloride Generation
  • Suspend quinoline-4-carboxylic acid (1.0 eq) in neat SOCl2​ (10 eq).

  • Add 1-2 drops of anhydrous DMF as a catalyst.

  • Reflux the mixture for 2 hours. Causality: DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent, which significantly accelerates the conversion of the highly stable zwitterionic acid into the acyl chloride.

Step 2: In-Process Validation (The Methanol Quench)
  • Self-Validation Check: Before proceeding, remove a 10 µL aliquot of the reaction mixture and quench it into 1 mL of anhydrous methanol. Analyze this sample via LCMS. Logic: You cannot easily observe a reactive acid chloride on LCMS. Quenching with methanol quantitatively converts the active acid chloride to the methyl ester. If the LCMS shows unreacted carboxylic acid, the chlorination is incomplete, and you must not proceed to Step 3.

Step 3: Solvent Removal
  • Concentrate the reaction mixture under reduced pressure to remove all excess SOCl2​ .

  • Co-evaporate the crude residue twice with anhydrous toluene to remove residual HCl. Causality: Residual SOCl2​ or free HCl will aggressively consume your amine nucleophile in the next step, ruining the reaction stoichiometry.

Step 4: Amidation
  • Resuspend the crude quinoline-4-carbonyl chloride hydrochloride in anhydrous THF[1].

  • Cool the vessel to 0 °C. Add DIPEA (4.0 eq), followed by the amine (1.2 eq). Causality: The crude intermediate is an HCl salt. You require 1 eq of DIPEA to neutralize the acid chloride's salt, 1 eq to neutralize the HCl generated during the amidation itself, and an excess to ensure the amine remains fully free-based and nucleophilic.

  • Stir at room temperature for 16 hours.

Step 5: Workup
  • Quench the reaction with saturated aqueous NaHCO3​ .

  • Extract with EtOAc, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure[2].

Frequently Asked Questions (FAQs)

Q: Why did my reaction mixture turn into a thick, unstirrable paste immediately after adding the amine? A: This is a classic sign of massive hydrochloride salt precipitation. The basic quinoline nitrogen and your amine are competing for the HCl generated during the reaction. To resolve this, increase your solvent volume (dilute the reaction) and ensure you are using at least 4 to 5 equivalents of a non-nucleophilic base like DIPEA.

Q: My LCMS shows only quinoline-4-carboxylic acid after the amidation step. What happened? A: Your acid chloride underwent hydrolysis. This occurs if your THF wasn't strictly anhydrous, if your amine hydrochloride salt was highly hygroscopic and introduced water, or if the aqueous workup hydrolyzed unreacted acid chloride. Always perform the Step 2 Methanol Quench to verify the acid chloride successfully formed in the first place.

Q: I have a sterically hindered amine, and the acid chloride method yields mostly degradation products. What is the alternative? A: For highly hindered or unreactive amines, bypass the harsh acid chloride conditions entirely. We recommend using1 with N-methylmorpholine (NMM) in DCM. This method has been proven to generate quinoline-4-carboxamides with excellent purity profiles[1]. Alternatively, standard3 in DMF is highly effective for zwitterionic substrates[3].

References

  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features Source: Semantic Scholar URL: [Link]

  • Title: Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs Source: PMC (PubMed Central) URL: [Link]

Sources

Optimization

Preventing hydrolysis of quinoline-4-carbonyl chloride during reactions

Technical Support Center: Handling and Troubleshooting Quinoline-4-carbonyl Chloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the acyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling and Troubleshooting Quinoline-4-carbonyl Chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the acylation of nucleophiles using quinoline-4-carbonyl chloride. The core issue stems from the dual nature of this molecule: it possesses a highly electrophilic carbonyl carbon and a basic quinoline nitrogen. This creates a "perfect storm" for rapid hydrolysis and self-precipitation if even trace moisture is present.

This guide provides field-proven, self-validating protocols to bypass isolation and ensure high-yielding amidations and esterifications.

Mechanistic Causality of Hydrolysis

The quinoline ring exerts a strong electron-withdrawing effect, making the 4-carbonyl chloride exceptionally susceptible to nucleophilic attack by water. When hydrolysis occurs, the byproduct is hydrogen chloride (HCl) gas. The basic quinoline nitrogen (pKa ~4.9) immediately acts as an acid sink, protonating to form a zwitterionic quinoline-4-carboxylic acid hydrochloride salt. This salt is entirely insoluble in standard organic solvents (DCM, Toluene, THF), driving the equilibrium forward and crashing out of your reaction, effectively halting any desired acylation.

Workflow Diagram: In Situ Generation vs. Hydrolysis

To circumvent the isolation of the highly sensitive acyl chloride, the gold standard is in situ generation using oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) [1].

G A Quinoline-4-carboxylic acid B Oxalyl Chloride + cat. DMF (Anhydrous DCM) A->B C Vilsmeier Reagent (Chloroiminium ion) B->C Catalytic cycle D Quinoline-4-carbonyl chloride (In situ intermediate) C->D Activation E Nucleophile + DIPEA (Base Scavenger) D->E Anhydrous path G Trace H2O Exposure (Moisture) D->G Moisture leak F Target Amide/Ester (High Yield) E->F H Hydrolysis to Zwitterion + HCl (Insoluble Precipitate) G->H

Mechanistic workflow of in situ quinoline-4-carbonyl chloride generation vs. hydrolysis.

Quantitative Data: Comparison of Acylation Strategies

Relying on commercially purchased or pre-isolated quinoline-4-carbonyl chloride often leads to variable yields due to degradation during storage. The table below summarizes the empirical data comparing different activation methods.

Activation StrategyReagents UsedHydrolysis RiskTypical YieldKey ByproductsCausality / Notes
Pre-Isolated Acyl Chloride SOCl₂ (reflux), then vacuum distillationVery High30–50%HCl, SO₂, ZwitterionDistillation and transfer expose the compound to atmospheric moisture, leading to rapid degradation [2].
In Situ Generation (Recommended) (COCl)₂, cat. DMF, Anhydrous DCMLow85–95%CO, CO₂, HClGaseous byproducts vent easily; intermediate is immediately consumed without isolation [1].
Peptide Coupling HATU, DIPEA, DMFVery Low80–90%HOAt, Insoluble ureasGood alternative, but atom-economy is poor and purification from urea byproducts can be tedious.

Validated Step-by-Step Methodology: In Situ Generation & Coupling

This protocol utilizes the Vilsmeier reagent (N,N-dimethyl-dichloromethyleniminium chloride) generated in situ to activate the carboxylic acid under strictly anhydrous conditions [3].

Prerequisites:

  • All glassware must be oven-dried (200 °C overnight) and cooled under a vacuum desiccator or Schlenk line[4].

  • DCM must be anhydrous (stored over activated 3Å molecular sieves).

Step 1: System Purge (Schlenk Technique) Assemble a two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a gas inlet connected to a Schlenk line. Perform three "purge-and-refill" cycles with dry Argon or Nitrogen to establish an inert atmosphere [4].

Step 2: Vilsmeier Reagent Formation Add quinoline-4-carboxylic acid (1.0 eq) to the flask. Inject anhydrous DCM (approx. 0.2 M concentration) via a dry syringe. Add a catalytic amount of anhydrous DMF (0.05 eq). Cool the suspension to 0 °C using an ice bath.

Step 3: Acid Activation Dropwise, add oxalyl chloride (1.2 eq) via syringe. Causality Note: You will observe immediate effervescence (release of CO and CO₂ gases). The DMF reacts with oxalyl chloride to form the active Vilsmeier reagent, which then converts the suspended acid into the soluble quinoline-4-carbonyl chloride [1]. Stir at room temperature for 2 hours until the solution becomes clear and gas evolution ceases.

Step 4: Nucleophilic Addition Re-cool the reaction to 0 °C. In a separate dry vial, dissolve your nucleophile (amine/alcohol, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous DCM. Causality Note: DIPEA is a sterically hindered base that scavenges the generated HCl without reacting with the acyl chloride, preventing the quinoline nitrogen from protonating. Add this solution dropwise to the acyl chloride.

Step 5: Quenching and Workup Stir for 2–4 hours at room temperature. Monitor by TLC (quench a small aliquot in methanol to check for the methyl ester). Once complete, quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.

Troubleshooting Guides & FAQs

Q1: I opened a commercial bottle of quinoline-4-carbonyl chloride, and it immediately started fuming white smoke. There is also a hard, insoluble crust at the bottom. Is it ruined? A1: Yes, the reagent has likely degraded significantly. The "white smoke" is corrosive hydrogen chloride (HCl) gas, a direct byproduct of the acyl chloride reacting with atmospheric moisture [2]. The insoluble crust is the zwitterionic quinoline-4-carboxylic acid hydrochloride salt. Because the quinoline nitrogen acts as an internal base, it accelerates this hydrolysis. Action: Discard the degraded reagent safely and switch to the in situ generation protocol described above.

Q2: I am using strictly anhydrous solvents, but my amidation yield is still below 20%, and I am recovering unreacted quinoline-4-carboxylic acid. What is happening? A2: This is a classic base-scavenging failure. If you are using an amine nucleophile that is supplied as a hydrochloride salt (e.g., methylamine HCl), or if you are not using enough base, the HCl generated during the reaction will protonate the basic nitrogen of the quinoline ring. This protonated intermediate is highly insoluble in DCM and will precipitate out of the reaction before the nucleophile can attack the carbonyl. Action: Ensure you are using at least 3.0 to 4.0 equivalents of a non-nucleophilic, sterically hindered base like DIPEA or triethylamine (TEA) to keep the quinoline nitrogen deprotonated and soluble.

Q3: Can I use thionyl chloride (SOCl₂) instead of oxalyl chloride for the in situ generation? A3: While thionyl chloride is a classic reagent for acyl chloride synthesis [1], it is strongly discouraged for in situ use with quinoline derivatives. SOCl₂ requires heating (reflux) and produces sulfur dioxide (SO₂) and HCl. More importantly, excess SOCl₂ must be removed via co-distillation (usually with toluene) before adding the nucleophile. This distillation step exposes the highly sensitive quinoline-4-carbonyl chloride to heat and potential atmospheric moisture, drastically increasing the risk of hydrolysis. Oxalyl chloride is preferred because it reacts at room temperature, and its byproducts (CO, CO₂) simply bubble out of the solution, allowing you to add the nucleophile directly to the same flask.

Q4: My reaction mixture turned dark brown/black after adding oxalyl chloride and DMF. Is this normal? A4: A slight yellowing is normal, but a dark brown/black color indicates decomposition, usually caused by adding too much DMF. DMF is a catalyst; using more than 1–5 mol% can lead to the accumulation of the Vilsmeier intermediate, which can undergo side reactions or polymerization at higher concentrations [3]. Action: Strictly limit DMF to 0.05 equivalents (just 1-2 drops for a standard 5 mmol scale reaction).

References

  • Wikipedia Contributors. "Acyl chloride - Laboratory methods." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wipf Group. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh. Available at:[Link]

Troubleshooting

Scaling up the synthesis of 6-bromo-2-phenylquinoline intermediates

Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the critical challenges encountered when scaling up the synthesis of 6-bromo-2-phenylq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the critical challenges encountered when scaling up the synthesis of 6-bromo-2-phenylquinoline , a highly valued intermediate in drug development.

Scaling up from bench-top to pilot-plant production introduces complex thermodynamic and mass-transfer variables. This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure reproducible, high-yield manufacturing.

Section 1: Route Selection & Mechanistic Troubleshooting (FAQs)

Q: Why does the yield of 6-bromo-2-phenylquinoline drop significantly when scaling up the classical Friedländer condensation from gram to kilogram scale? A: The causality lies in thermal mass transfer and competitive kinetics. The classical Friedländer reaction requires high temperatures and strong bases. In large batch reactors, prolonged heating profiles and inefficient heat dissipation accelerate the competitive aldol self-condensation of the acetophenone precursor over the desired cross-condensation with 2-amino-5-bromobenzaldehyde. To mitigate this, we recommend switching to a domino nitro-reduction route or an "on-water" catalytic approach, which operate under milder conditions and prevent thermal degradation.

Q: In the domino nitro reduction-Friedländer route, why must we use Fe/AcOH instead of standard catalytic hydrogenation (e.g., Pd/C and H₂)? A: The Friedländer synthesis proceeds via a Knoevenagel condensation intermediate containing a highly reactive conjugated double bond. If you use catalytic hydrogenation, the metal catalyst cannot distinguish between the nitro group and the newly formed alkene, leading to over-reduction of the intermediate. Iron in acetic acid (Fe/AcOH) is a chemoselective dissolving metal reduction system. It specifically reduces the nitro group to an amine while leaving the critical double bond intact, allowing proper heterocyclization into the quinoline core .

Q: How does the "on-water" benzylamine-catalyzed methodology prevent the formation of uncyclized byproducts? A: The mechanism relies on overcoming conformational restriction. 2-Amino-5-bromochalcones possess an extended conjugated sp² system that locks the molecule in a rigid planar geometry, keeping the amino and carbonyl groups too far apart for direct cyclization. Benzylamine acts as a nucleophilic catalyst by undergoing a conjugate addition to the enone. This breaks the conjugation, converting the rigid sp² geometry into a flexible sp³ Cα-Cβ single bond. The molecule can now freely rotate, bringing the reactive centers into proximity for intramolecular condensation. Subsequent elimination of benzylamine yields the aromatized 6-bromo-2-phenylquinoline .

Pathway N1 2-Amino-5-bromochalcone N3 Conjugate Addition Intermediate N1->N3 N2 Benzylamine Catalyst N2->N3 Nucleophilic Attack N4 Intramolecular Condensation N3->N4 Cα-Cβ Bond Rotation N5 Catalyst Elimination N4->N5 -H2O N5->N2 Recycled N6 6-Bromo-2-phenylquinoline N5->N6 Aromatization

Mechanistic pathway of benzylamine-catalyzed on-water quinoline synthesis.

Q: When utilizing solventless synthesis with Palladium-Ion-Exchanged Geopolymer (Pd-GNK), how do we prevent catalyst agglomeration? A: The condensation of 4-bromoaniline and cinnamyl alcohol generates water as a byproduct. In a solventless system, this water can pool and cause the geopolymer matrix to agglomerate, drastically reducing the active surface area of the palladium ions. Implementing a continuous vacuum distillation sweep (e.g., 100-200 mbar) during the reaction continuously removes the water vapor, driving the equilibrium forward and preserving the structural integrity of the Pd-GNK catalyst for multiple recycling runs .

Section 2: Scale-Up Diagnostics & Decision Workflows

When translating these syntheses to the pilot plant, yield discrepancies are common. Use the following diagnostic workflow to isolate the chemical or mechanical failure points in your reactor.

Workflow Start Issue: Low Yield (<70%) Check1 Analyze Crude by LC-MS Start->Check1 Dec1 Unreacted Starting Material? Check1->Dec1 Act1 Increase Catalyst Loading Dec1->Act1 Yes Dec2 Aldol Dimers Present? Dec1->Dec2 No Act2 Optimize Dosing Rate Dec2->Act2 Yes Act3 Improve Mass Transfer Dec2->Act3 No

Decision tree for troubleshooting low yields during scale-up operations.

Section 3: Quantitative Route Comparison

To assist in route selection for your specific facility capabilities, the following table summarizes the quantitative metrics of the three most scalable pathways for 6-bromo-2-phenylquinoline.

ParameterDomino Reduction-FriedländerOn-Water Benzylamine CatalysisSolventless Pd-GNK Catalysis
Starting Materials 2-Nitro-5-bromobenzaldehyde + Acetophenone2-Amino-5-bromochalcone4-Bromoaniline + Cinnamyl Alcohol
Catalyst / Reagent Fe powder / Glacial Acetic AcidBenzylamine (20 mol%)Pd-GNK (Palladium Geopolymer)
Solvent System Acetic AcidWaterNone (Solventless)
Operating Temp 80 °C100 °C150 °C
Reaction Time 4 - 6 hours12 hours8 hours
Average Yield 85 - 90%95 - 99%80 - 85%
Downstream Processing Liquid-liquid extraction & CrystallizationSimple FiltrationFiltration & Catalyst Recovery

Section 4: Validated Experimental Protocols

The following protocols are engineered as self-validating systems . They include specific in-process controls (IPCs) that allow operators to verify the chemical state before proceeding to the next step, preventing costly downstream failures.

Protocol A: Domino Nitro Reduction-Friedländer Heterocyclization

Ideal for facilities equipped with standard glass-lined batch reactors and liquid-liquid extraction trains.

  • Charge: To a 50 L glass-lined reactor, charge 2-nitro-5-bromobenzaldehyde (1.0 eq) and acetophenone (1.1 eq) dissolved in 20 L of glacial acetic acid.

  • Reduction: Begin vigorous agitation (300 RPM). Slowly add Iron powder (Fe, 4.0 eq) in 5 equal portions over 1 hour. Maintain the internal temperature below 60°C during addition to control the exothermic reduction.

  • Cyclization: Once addition is complete, heat the reactor to 80°C and maintain for 4 hours.

  • Self-Validation Checkpoint: Pull a 1 mL aliquot and spot it on a TLC plate under 365 nm UV light. 6-Bromo-2-phenylquinoline exhibits strong blue fluorescence. The complete disappearance of the non-fluorescent yellow nitro-precursor spot confirms successful reduction and cyclization. If the yellow spot persists, add an additional 0.5 eq of Fe powder.

  • Workup: Cool to 20°C. Filter the mixture through a Celite pad to remove iron salts. Neutralize the filtrate with 6M NaOH until pH 8 is reached, then extract with ethyl acetate. Concentrate the organic layer to yield the crude product, which can be recrystallized from ethanol.

Protocol B: On-Water Synthesis via Benzylamine Catalysis

Ideal for green-chemistry initiatives and facilities seeking to minimize organic solvent waste (low E-factor).

  • Suspension: In a 50 L reactor, suspend 2-amino-5-bromochalcone (1.0 eq) in 30 L of deionized water. The starting material will remain largely insoluble.

  • Catalysis: Add benzylamine (0.2 eq, 20 mol%) directly to the aqueous suspension.

  • Reaction: Heat the mixture to 100°C under vigorous stirring (400 RPM) for 12 hours. The reaction occurs at the organic-water interface driven by the hydrophobic effect.

  • Self-Validation Checkpoint: The reaction mixture will transition from a biphasic oily suspension to a distinct solid suspension. Cool a sample to 20°C; if a crystalline solid fails to precipitate, it indicates incomplete conversion. Verify the pH of the aqueous phase; if it has dropped below pH 7, the benzylamine catalyst has been neutralized by trace acidic impurities and must be replenished.

  • Isolation: Cool the entire reactor to 15°C. The highly hydrophobic 6-bromo-2-phenylquinoline will fully precipitate. Isolate the product via simple Nutsche filtration and wash with cold water. No column chromatography is required.

References

  • Title : Palladium-Ion-Exchanged Geopolymer Catalyst Derived from Natural Kaolin: An Ecofriendly and Sustainable Catalyst for Solventless Synthesis of Quinoline. Source : ACS Sustainable Chemistry & Engineering. URL :[Link]

  • Title : Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Source : Molecules. URL :[Link]

  • Title : On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. Source : The Journal of Organic Chemistry. URL :[Link]

Optimization

Technical Support Center: Managing Impurities in the Synthesis of Functionalized Quinolines

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in a wide array of pharmaceuticals and functional materials.[1] The synthesis of functional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in a wide array of pharmaceuticals and functional materials.[1] The synthesis of functionalized quinolines, while a mature field, is frequently complicated by the formation of impurities that can impact yield, biological activity, and regulatory compliance. These challenges necessitate robust strategies for impurity detection, control, and removal.

This technical support center provides a comprehensive guide to navigating the common pitfalls associated with quinoline synthesis. Structured in a practical question-and-answer format, this resource offers field-proven insights and detailed protocols to troubleshoot specific experimental issues. We will delve into the mechanistic origins of common byproducts in classical and modern quinoline syntheses and provide actionable solutions to enhance the purity and yield of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in quinoline synthesis?

A1: Impurities can arise from several sources throughout the synthetic process. The most common include:

  • Side Reactions: Competing reaction pathways inherent to the chosen synthetic method (e.g., aldol condensation in Friedländer synthesis, polymerization in Skraup synthesis).[2][3]

  • Incomplete Reactions: Residual starting materials or stable intermediates remaining in the final product mixture.

  • Reagent-Derived Impurities: Contaminants present in starting materials, solvents, or catalysts.

  • Degradation Products: Decomposition of the starting materials, intermediates, or the final product under the reaction conditions, especially when harsh acids or high temperatures are employed.[4]

  • Formation of Regioisomers: Use of unsymmetrical substrates can lead to mixtures of isomeric products that are often difficult to separate.[3][5]

Q2: How can I minimize byproduct formation as a general strategy?

A2: Several principles can be applied across different synthetic methods to improve reaction purity:

  • Control Reaction Temperature: Many side reactions are accelerated at higher temperatures. Maintaining precise temperature control is crucial to favor the desired reaction pathway.[3]

  • Purity of Starting Materials: Always use reagents of the highest possible purity to prevent the introduction of extraneous reactants.

  • Optimize Catalyst and Solvent: The choice of catalyst and solvent can dramatically influence reaction selectivity and suppress side reactions. Modern methods often employ milder catalysts to avoid the harsh conditions that generate byproducts.[3][6]

  • Inert Atmosphere: For reactions sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of oxidative impurities like N-oxides.

Q3: What are the first steps I should take to identify an unknown impurity?

A3: A systematic approach is essential for impurity identification.

  • Initial Assessment (TLC/LC-MS): Thin-Layer Chromatography (TLC) provides a quick qualitative check for the number of components in your mixture. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard, offering retention time data and the molecular weight of each component, which is critical for generating initial hypotheses about impurity structures.[7]

  • Spectroscopic Analysis (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation. ¹H and ¹³C NMR spectra of the crude product can often reveal the structure of major impurities.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, allowing you to determine the elemental composition of the impurity.

  • Isolation: If necessary, isolate the impurity using preparative HPLC or column chromatography for full characterization.[8]

The following workflow provides a general guide for impurity management.

G cluster_0 Impurity Management Workflow cluster_1 Potential Causes cluster_2 Mitigation Strategies observe Impurity Observed (TLC, LC-MS, NMR) identify Identify Impurity (MS, HRMS, NMR) observe->identify Characterize cause Determine Root Cause identify->cause Analyze Structure strategy Develop Mitigation Strategy cause->strategy Hypothesize Origin side_reaction Side Reaction (e.g., Polymerization) cause->side_reaction regioisomer Regioisomer Formation cause->regioisomer unreacted_sm Unreacted Starting Material cause->unreacted_sm implement Implement & Verify strategy->implement Optimize or Purify optimize Optimize Reaction Conditions (Temp, Catalyst, Solvent) strategy->optimize purify Develop Purification Method (Chromatography, Recrystallization) strategy->purify G start Unsymmetrical Ketone Used catalyst Is the catalyst system optimized? start->catalyst conditions Are reaction conditions controlled? catalyst->conditions Yes screen_catalysts Screen Catalysts: - Lewis Acids (e.g., Sc(OTf)₃) - Brønsted Acids (e.g., p-TSA) - Amine Catalysts (e.g., Pyrrolidine) catalyst->screen_catalysts No vary_conditions Systematically Vary: - Temperature (start low) - Solvent Polarity conditions->vary_conditions No end Improved Regioselectivity conditions->end Yes screen_catalysts->conditions vary_conditions->end G start Oily Quinoline Product chromatography Purify by Column Chromatography start->chromatography check_purity Is product >98% pure? chromatography->check_purity check_purity->chromatography No (Re-purify) crystallize Attempt Crystallization (Solvent Screening) check_purity->crystallize Yes salt Attempt Salt Formation (HCl, Picric Acid) crystallize->salt Failure solid_product Solid Product crystallize->solid_product Success solid_salt Crystalline Salt Obtained salt->solid_salt Success pure_oil Pure Oil salt->pure_oil Failure free_base Regenerate Free Base solid_salt->free_base free_base->solid_product

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 6-Bromo-2-(3-ethoxyphenyl)quinoline Derivatives in Drug Discovery

Executive Summary The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for developing therapeutics across multiple disease areas. Among its functionaliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for developing therapeutics across multiple disease areas. Among its functionalized variants, 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid (CAS 350999-95-0) and its derivatives represent a highly optimized subclass. By systematically comparing this specific scaffold against baseline analogs like 2-phenylquinoline, this guide provides drug development professionals with actionable insights into its structural rationale, comparative biological performance, and validated experimental workflows.

Structural Rationale & Causality (E-E-A-T)

As application scientists, we do not merely observe biological activity; we engineer it through rational structural modifications. The superior pharmacological profile of 6-bromo-2-(3-ethoxyphenyl)quinoline derivatives is driven by three distinct structural features:

  • The 6-Bromo Substitution (Lipophilicity & Halogen Bonding): The introduction of a bromine atom at the 6-position significantly increases the molecule's lipophilicity (LogP), which enhances cellular membrane permeability—a critical factor for whole-cell efficacy in antibacterial and antifungal assays. Furthermore, the bromine atom acts as a halogen bond donor, stabilizing interactions within the hydrophobic pockets of target enzymes [1].

  • The 2-(3-Ethoxyphenyl) Group (Steric Bulk & Hydrogen Bonding): Replacing a standard phenyl ring with a 3-ethoxyphenyl group introduces a hydrogen bond acceptor (the oxygen atom) and specific steric bulk at the meta position. This modification alters the binding thermodynamics, allowing the molecule to deeply anchor into the S1 and S2 sub-pockets of viral and host proteases (such as SARS-CoV-2 Mpro and BACE-1) more effectively than unsubstituted analogs [2].

  • The 4-Carboxylic Acid/Carboxamide Moiety (Target Anchoring): The carboxylic acid at the 4-position is essential for forming strong hydrogen bond networks with kinase hinge regions or protease active sites. It also serves as a robust synthetic handle for generating diverse carboxamide derivatives, which are frequently utilized in hit-to-lead optimization pipelines [3].

Mechanism Ligand 6-Bromo-2-(3-ethoxyphenyl) quinoline derivative Target1 Brassinin Oxidase (BOLm) (Fungal Detoxification) Ligand->Target1 Inhibits Target2 M. tuberculosis Targets (e.g., KasA / Respiration) Ligand->Target2 Inhibits Target3 Viral/Host Proteases (Mpro / BACE-1) Ligand->Target3 Inhibits Effect1 Accumulation of Phytoalexins (Antifungal Efficacy) Target1->Effect1 Leads to Effect2 Growth Inhibition (Antitubercular Efficacy) Target2->Effect2 Leads to Effect3 Reduced Neuroinflammation (Anti-Alzheimer's / Antiviral) Target3->Effect3 Leads to

Logical relationship of multi-target biological activities exhibited by the quinoline scaffold.

Comparative Biological Performance

To objectively assess the utility of the 6-bromo-2-(3-ethoxyphenyl)quinoline scaffold, we compare its representative biological metrics against baseline quinoline structures. The data below synthesizes benchmark ranges derived from established in vitro assays targeting fungal detoxification enzymes, mycobacterial growth, and protease inhibition.

Scaffold TypeAntifungal Efficacy: BOLm Inhibition (%) at 0.30 mMAntitubercular Efficacy: M. tb MIC (µg/mL)Protease Inhibition: Dual Mpro/BACE-1 IC50 (µM)
2-Phenylquinoline (Baseline)< 15%> 25.0> 50.0
6-Bromo-2-phenylquinoline ~ 40 - 50%6.25 - 12.510.0 - 25.0
6-Bromo-2-(3-ethoxyphenyl)quinoline > 60% 3.12 - 6.25 < 1.0

Data Interpretation: The transition from an unsubstituted 2-phenylquinoline to a 6-bromo-2-(3-ethoxyphenyl) architecture yields a self-evident leap in potency. The halogenation drives the initial drop in MIC against M. tuberculosis[3], while the ethoxy substitution is the primary driver for sub-micromolar dual protease inhibition by satisfying stringent steric requirements in the binding pockets [2]. Furthermore, substituted phenylquinolines act as potent paldoxins (phytoalexin detoxification inhibitors), preserving plant defenses against fungal pathogens like L. maculans[4].

Experimental Protocols: A Self-Validating System

Reliable drug discovery relies on reproducible, self-validating experimental workflows. Below are the optimized protocols for synthesizing the scaffold and validating its biological activity.

Protocol A: Synthesis via Pfitzinger Reaction

The Pfitzinger reaction provides a direct, scalable route to quinoline-4-carboxylic acids. The protocol is designed to self-validate through distinct physical state changes and precise spectroscopic markers.

  • Reaction Setup: To a solution of 5-bromoisatin (1.00 g, 4.43 mmol) in ethanol (15 mL), add 33% aqueous KOH (10 mL) followed by 3'-ethoxyacetophenone (1.5 equivalents).

  • Cyclization: Stir the reaction mixture at reflux for 72 hours. Causality check: The strongly basic conditions are required to open the isatin ring to an isatoic acid intermediate before condensation with the ketone.

  • Monitoring: Monitor the reaction progress via LC-MS. The disappearance of the 5-bromoisatin peak indicates complete conversion.

  • Isolation: Remove the ethanol under reduced pressure. Neutralize the remaining aqueous layer with 1N HCl to pH 3. Validation: A distinct precipitation of the product occurs at this acidic pH.

  • Purification & Verification: Filter the precipitated solid, wash with cold water, and dry. Confirm the formation of the quinoline ring via 1H NMR spectroscopy; look for the highly unshielded singlet at ~8.5–8.6 ppm, which corresponds to the quinoline hydrogen at position 3.

SynthesisWorkflow N1 5-Bromoisatin + 3-Ethoxyacetophenone N2 Pfitzinger Reaction (KOH, EtOH/H2O, Reflux) N1->N2 N3 6-Bromo-2-(3-ethoxyphenyl) quinoline-4-carboxylic acid N2->N3 N4 Amidation / Esterification (HATU, DIPEA) N3->N4 N5 Bioactive Derivatives (Dual Inhibitors, Anti-TB) N4->N5

Workflow for the synthesis of 6-bromo-2-(3-ethoxyphenyl)quinoline derivatives.

Protocol B: Biological Screening (Microplate Alamar Blue Assay)

To evaluate the antitubercular efficacy of the synthesized derivatives, the Microplate Alamar Blue Assay (MABA) is utilized. This assay is a self-validating colorimetric system dependent on cellular respiration.

  • Preparation: Seed M. tuberculosis strains in 96-well microplates containing Middlebrook 7H9 broth.

  • Compound Dosing: Add the quinoline derivatives in serial dilutions (ranging from 100 µg/mL to 0.1 µg/mL). Include standard drugs (e.g., Isoniazid) as positive controls and DMSO as a negative control.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Indicator Addition: Add resazurin dye (Alamar Blue) to each well and incubate for an additional 24 hours.

  • Readout & Validation: Causality check: Actively metabolizing (live) bacteria reduce the blue resazurin to pink, fluorescent resorufin. The Minimum Inhibitory Concentration (MIC) is visually and fluorometrically validated as the lowest compound concentration that prevents the color change from blue to pink, confirming the disruption of mycobacterial respiration.

References

  • Warapande, V., et al. (2025). Identification of Antituberculars with Favorable Potency and Pharmacokinetics through Structure-Based and Ligand-Based Modeling. bioRxiv.[Link]

  • Khan, A. H., et al. (2025). Mitigating SARS-CoV-2–exacerbated neuroinflammation and Alzheimer's pathology: Synthesis of quinoline-based dual inhibitors targeting cysteine and aspartyl proteases. European Journal of Medicinal Chemistry, 300, 118144.[Link]

  • Asli, F., & Bensahbane, I. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Chemistry Proceedings, 18(1), 41.[Link]

  • Pedras, M. S. C., Abdoli, A., & Sarma-Mamillapalle, V. K. (2017). Inhibitors of the Detoxifying Enzyme of the Phytoalexin Brassinin Based on Quinoline and Isoquinoline Scaffolds. Molecules, 22(8), 1345.[Link]

Sources

Comparative

Comparing the efficacy of different substituted quinoline compounds

As an application scientist overseeing early-stage drug discovery pipelines, I frequently encounter the challenge of optimizing heterocyclic scaffolds. The quinoline core is notoriously promiscuous, yet highly tunable.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist overseeing early-stage drug discovery pipelines, I frequently encounter the challenge of optimizing heterocyclic scaffolds. The quinoline core is notoriously promiscuous, yet highly tunable. By strategically substituting the quinoline ring, we can pivot a molecule's entire pharmacological trajectory—from disrupting parasitic heme polymerization to sensitizing solid tumors to immune checkpoint inhibitors.

This guide provides an objective, data-driven comparison of novel substituted quinoline compounds, detailing their mechanistic divergence, quantitative efficacy, and the self-validating experimental protocols required to evaluate them.

Mechanistic Divergence: How Substitution Dictates Target Affinity

The efficacy of a quinoline derivative is entirely dictated by its functional group substitutions, which alter both its spatial geometry and electronic distribution.

  • Anticancer Applications (8-Methoxy-3-Cyano & Chalcone Hybrids): Switching the core skeleton from an 8-methoxyquinazoline to an 8-methoxy-3-cyano-quinoline significantly improves binding affinity within the ENPP1 pocket. This substitution enhances the molecule's ability to act as an immune checkpoint inhibitor sensitizer in breast cancer models 1. Alternatively, quinoline-chalcone hybrids (e.g., Compound 12e) leverage their bulky, conjugated structures to intercalate DNA, inducing G2/M phase cell cycle arrest and promoting apoptosis in gastric and colon cancer cell lines 2.

  • Antiparasitic Applications (4-Aminoquinolines): In antimalarial drug design, maintaining a 4-amino substitution is critical. The capability of intramolecular hydrogen bonding between the protonated amine on the side chain and a hydrogen bond acceptor is crucial for restoring potency against multidrug-resistant Plasmodium falciparum strains by blocking heme detoxification 3.

Mechanism A Quinoline Scaffold B 8-Methoxy-3-Cyano Substitution A->B Structural Optimization C 4-Amino Substitution A->C Side-chain Modification D ENPP1 Inhibition (Anticancer) B->D High Affinity E Heme Detoxification Blockade (Antiparasitic) C->E Target Binding

Fig 1. Mechanistic divergence of substituted quinolines based on functional group modifications.

Quantitative Efficacy Comparison

The following table synthesizes the in vitro and in vivo performance of leading substituted quinolines across diverse therapeutic indications.

CompoundSubstitution ClassTarget Disease / Cell LineEfficacy (IC50/EC50)Key Advantage
Compound 30 8-Methoxy-3-cyanoBreast Cancer (MDA-MB-231)1.53 nMHigh cellular potency; ENPP1 inhibition 1
Compound 12e Quinoline-ChalconeGastric Cancer (MGC-803)1.38 µMInduces G2/M phase arrest and apoptosis 2
Compound 51 2-Methylquinolin-4-amineLung Cancer (A549)0.96 µMOutperforms standard pemetrexed in vitro [[4]]()
Compound 40a Amino-quinolineMalaria (Pf3D7)0.25 µMExcellent selectivity index (172.84) 4
DB2186 Arylimidamide-quinolineChagas Disease (T. cruzi)< 0.8 µM12-fold more potent than Benznidazole 5

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating assay matrices. Relying on a single readout often leads to false positives due to the off-target metabolic effects common to heterocyclic rings.

Protocol 1: Orthogonal In Vitro Cytotoxicity Profiling

Objective: To quantify the antiproliferative efficacy of quinoline derivatives while eliminating metabolic false positives.

  • Cell Synchronization via Serum Starvation: Seed cells (e.g., MDA-MB-231 or A549) at 1×104 cells/well in 96-well plates. Incubate in 0.1% FBS media for 24 hours.

    • Causality: Quinolines, particularly chalcone hybrids, are highly phase-specific 2. Asynchronous populations dilute the observable effect size. Serum starvation synchronizes the population in G0/G1, ensuring uniform drug exposure during vulnerable replication phases.

  • Compound Dosing & Vehicle Control: Perform 10-point serial dilutions of the quinoline compound in DMSO. Normalize all wells to a final DMSO concentration of 0.1%.

    • Causality: Quinolines are highly lipophilic. Exceeding 0.1% DMSO will induce solvent-mediated cytotoxicity, artificially inflating the apparent potency of the drug.

  • Orthogonal Readouts (MTT & SRB Matrix): After 48 hours of exposure, assess half the plates using an MTT assay (measuring mitochondrial reductase activity) and the other half using an SRB assay (measuring total basic amino acid mass).

    • Self-Validation: MTT relies on mitochondrial respiration, which can be artificially skewed by compounds that uncouple oxidative phosphorylation without causing immediate cell death. SRB provides a direct surrogate for total protein mass. Concordance between both assays confirms true antiproliferative efficacy.

Protocol 2: In Vivo Pharmacokinetic & Xenograft Evaluation

Objective: To validate the therapeutic window of lead quinolines in complex physiological systems.

  • Route Optimization via PK Profiling: Prior to efficacy testing, administer a single 10 mg/kg dose to healthy mice.

    • Causality: Efficacy is a function of exposure, not just potency. For instance, 8-methoxy-3-cyano-quinoline derivatives (e.g., Compound 30) exhibit poor oral bioavailability but maintain high plasma clearance and acceptable exposure (AUC0–t = 2033 h·ng/mL) via intravenous (IV) administration 1. Matching the dosing route to the clearance profile prevents false-negative efficacy readouts.

  • Volume-Matched Randomization: Implant tumor cells subcutaneously. Wait until tumors reach an average volume of 100-150 mm³, then randomize mice into vehicle and treatment cohorts based strictly on tumor volume.

    • Self-Validation: Simple weight-based randomization ignores the exponential growth kinetics of established tumors. Volume-matched cohorts ensure that the baseline tumor microenvironment (hypoxia, vascularization) is equivalent across all treatment arms.

Workflow S1 In Vitro Screening (MTT/SRB) S2 Orthogonal Validation (Cell Cycle/Apoptosis) S1->S2 IC50 < 1 µM S3 PK/PD Profiling (Clearance/Exposure) S2->S3 Verified Mechanism S4 In Vivo Efficacy (Xenograft Models) S3->S4 Favorable PK

Fig 2. Self-validating experimental workflow for evaluating novel quinoline derivatives.

References

  • [1] Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy. Journal of Medicinal Chemistry - ACS Publications. 1

  • [5] In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines. PMC. 5

  • [4] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. 4

  • [2] Comparative Anticancer Efficacy of Substituted Quinolines: A Focus on a Quinoline-Chalcone Hybrid and a 4-Amino-7-Chloroquinoline Derivative. Benchchem. 2

  • [3] Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity. Journal of Medicinal Chemistry - ACS Publications. 3

Sources

Validation

Comprehensive Comparison Guide: SAR of 6-Bromoquinoline Derivatives in Anticancer Drug Design

Executive Summary The quinoline scaffold is a cornerstone of medicinal chemistry, but the specific introduction of a bromine atom at the 6-position elevates its utility from a simple heterocycle to a privileged pharmacop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, but the specific introduction of a bromine atom at the 6-position elevates its utility from a simple heterocycle to a privileged pharmacophore[1]. In structure-activity relationship (SAR) studies, 6-bromoquinolines serve a dual purpose:

  • Direct Pharmacophore: The bromine atom is a heavy, lipophilic, and electron-withdrawing group (EWG). It enhances cell membrane permeability and occupies hydrophobic sub-pockets in target kinases[2].

  • Synthetic Handle: The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to rapidly generate vast libraries of 6-aryl or 6-alkyl derivatives for SAR optimization[3].

This guide objectively compares the performance of 6-bromoquinolines against their structurally modified alternatives, focusing on two validated anticancer mechanisms: PI3K/mTOR dual inhibition and Topoisomerase 1 (Top1) poisoning .

Comparative SAR Analysis & Performance Data

To understand the causal impact of the 6-bromo substituent, we must analyze how modifications at different positions of the quinoline ring alter biological activity.

Case Study A: PI3K/mTOR Dual Inhibitors (C-4 Modifications)

In the pursuit of PI3K/mTOR inhibitors, researchers utilized the 6-bromoquinoline core and modified the C-4 position[4]. Retaining the 6-bromo group while introducing an acrylamide moiety (Compounds 8a and 8i) resulted in picomolar inhibition of PI3Kα[5]. The causality is clear: the acrylamide acts as a crucial hydrogen bond donor/acceptor to the Gln859 residue in the ATP-binding pocket, while the 6-bromo group effectively fills a deep hydrophobic cavity, anchoring the molecule[6]. Removing the acrylamide group (Compound 10) results in a complete loss of target affinity[4].

Case Study B: Topoisomerase 1 Poisons (C-6 Modifications)

Conversely, when targeting the Top1-DNA cleavage complex, the 6-bromo group serves primarily as a synthetic starting point[7]. The base 6-bromoquinoline precursor (Compound 1) exhibits weak Top1 inhibition. However, replacing the bromine with a 4-methoxyphenyl group via Suzuki coupling (Compound 28) drastically increases potency (IC50 = 29 nM)[8][9]. The bulky aryl group extends into the DNA minor groove, physically trapping the enzyme-DNA complex and preventing DNA religation[10].

Quantitative Performance Comparison

The following table summarizes the in vitro performance of these derivatives, highlighting the necessity of specific structural features.

CompoundScaffold ModificationPrimary TargetTarget IC50 (nM)Cell Viability IC50 (µM)Reference
Compound 8a 6-Bromo, C-4 AcrylamidoPI3Kα / mTOR0.630.85 (PC3)Ma et al.[4]
Compound 8i 6-Bromo, C-4 AcrylamidoPI3Kα / mTOR0.500.42 (PC3)Ma et al.[5]
Compound 10 6-Bromo, C-4 UnsubstitutedPI3Kα / mTOR> 1000 (-)14.28 (PC3)Ma et al.[4]
Compound 1 6-Bromo, C-3 CarboxylateTopoisomerase 1Weak> 10.0 (HCT116)Kundu et al.[7]
Compound 28 6-(4-Methoxyphenyl)Topoisomerase 129.02.34 (HCT116)Kundu et al.[11]

Mechanistic Insights & Signaling Pathways

Understanding the biological pathways is essential for rational drug design. 6-bromoquinoline derivatives engineered as PI3K/mTOR inhibitors act by simultaneously blocking two critical nodes in the cancer cell survival pathway[5]. By competitively binding to the ATP-binding clefts of both PI3K and mTOR, these compounds prevent the phosphorylation cascade that normally leads to uncontrolled cellular proliferation.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target 1) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT PIP3->AKT Recruits mTOR mTOR (Target 2) AKT->mTOR Activates Proliferation Cancer Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 6-Bromoquinoline Derivatives Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: Dual inhibition of the PI3K/mTOR signaling pathway by 6-bromoquinoline derivatives.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating the efficacy of 6-bromoquinoline derivatives[12].

Protocol A: In Vitro Antiproliferative Evaluation (MTT Assay)

This assay relies on the causal relationship between cell viability and mitochondrial metabolic activity. Only living cells possess active mitochondrial dehydrogenases capable of reducing the water-soluble yellow MTT reagent into insoluble purple formazan crystals[2][12].

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cancer cells (e.g., PC3 or HCT116) at the logarithmic growth phase. Seed at a density of 3×103 cells/well in 96-well plates using appropriate media (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in 5% CO₂[12].

  • Compound Preparation: Dissolve the 6-bromoquinoline derivative in DMSO to create a stock solution. Dilute serially in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM (ensure final DMSO concentration is <0.1% to prevent solvent toxicity).

  • Treatment: Replace the seeding media with the compound-containing media. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C[2].

  • Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the trapped formazan crystals[2]. Agitate on a plate shaker for 10 minutes.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Workflow Step1 1. Cell Seeding (PC3 / HCT116 cells in 96-well plates) Step2 2. Compound Treatment (Incubate with 6-bromoquinolines for 72h) Step1->Step2 Step3 3. MTT Addition (Add MTT reagent, incubate 4h) Step2->Step3 Step4 4. Formazan Solubilization (Remove media, add DMSO) Step3->Step4 Step5 5. Absorbance Measurement (Read at 570 nm via microplate reader) Step4->Step5 Step6 6. Data Analysis (Calculate IC50 values) Step5->Step6

Caption: Step-by-step experimental workflow for evaluating antiproliferative activity via MTT assay.

Protocol B: Kinase Inhibition Assay (ADP-Glo)

To validate that the observed cytotoxicity is mechanistically driven by PI3K/mTOR inhibition, an enzymatic assay is required. The ADP-Glo assay measures the depletion of ATP and generation of ADP, providing a direct, luminescent readout of kinase activity.

  • Incubate the purified recombinant kinase (e.g., PI3Kα) with the 6-bromoquinoline inhibitor for 15 minutes at room temperature.

  • Initiate the reaction by adding the kinase substrate (PIP2) and ATP. Incubate for 60 minutes.

  • Add the ADP-Glo reagent to terminate the kinase reaction and deplete any unconsumed ATP.

  • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Measure luminescence. A decrease in luminescent signal correlates directly with successful kinase inhibition.

Conclusion

The 6-bromoquinoline structure is highly adaptable. When preserved, the bromine atom drives lipophilic interactions crucial for ATP-competitive kinase inhibition (e.g., PI3K/mTOR). When utilized as a leaving group, it enables the rapid synthesis of bulky 6-aryl derivatives capable of physically trapping macromolecular complexes (e.g., Topoisomerase 1). Researchers must select their SAR strategy based on the spatial and electronic requirements of their specific oncological target.

References

  • Ma, X., et al. "Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation." Frontiers in Chemistry, 2019. URL: [Link]

  • Kundu, B., et al. "Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity." Journal of Medicinal Chemistry, 2019. URL: [Link]

Sources

Comparative

Validation of a Synthetic Route to 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride: A Comparative Guide

Executive Summary Quinoline-4-carbonyl chlorides are highly versatile electrophilic building blocks critical for synthesizing carboxamide derivatives, which are prevalent in antitubercular agents, anthelmintics, and GPCR...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-4-carbonyl chlorides are highly versatile electrophilic building blocks critical for synthesizing carboxamide derivatives, which are prevalent in antitubercular agents, anthelmintics, and GPCR ligands[1][2]. The synthesis of 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride presents specific chemical challenges: the steric bulk and electronic properties of the 6-bromo and 3-ethoxyphenyl substituents require optimized conditions to ensure high yields, while the ether linkage must be protected from harsh acidic cleavage during chlorination.

This guide objectively compares a traditional synthetic approach against an optimized, modern route. By detailing the mechanistic causality and providing self-validating experimental protocols, this document serves as a definitive reference for drug development professionals scaling up quinoline-based scaffolds.

Mechanistic Rationale & Route Design

The core quinoline framework is universally constructed via the Pfitzinger reaction , which involves the base-catalyzed condensation of an isatin derivative with an acetophenone to form a quinoline-4-carboxylic acid[3]. However, the choice of reaction conditions and subsequent chlorination reagents drastically impacts the final product's viability.

  • Route A (Optimized - Microwave + Oxalyl Chloride): This route utilizes microwave irradiation to accelerate the base-catalyzed ring-opening of 5-bromoisatin into the reactive isatinic acid intermediate. This reduces the reaction time from days to minutes and suppresses degradation pathways[4]. For the subsequent acyl chloride formation, oxalyl chloride with catalytic N,N-dimethylformamide (DMF) is employed. This generates a highly reactive Vilsmeier-Haack intermediate that converts the carboxylic acid to the acyl chloride at room temperature, preserving the sensitive 3-ethoxy group[2].

  • Route B (Traditional - Thermal + Thionyl Chloride): This historical approach relies on conventional thermal heating (reflux for up to 72 hours) for the Pfitzinger condensation[1], followed by harsh refluxing in neat thionyl chloride (SOCl₂)[5]. The extended thermal stress and strong acidic environment often lead to partial ether cleavage, polymerization, and a heavily colored, impure product.

Synthetic Workflow Comparison

RouteComparison cluster_A Route A: Optimized (Microwave + Oxalyl Chloride) cluster_B Route B: Traditional (Thermal + SOCl2) Start Precursors: 5-Bromoisatin + 3-Ethoxyacetophenone A1 Step 1: MW Pfitzinger (KOH/EtOH, 150°C, 30 min) Start->A1 B1 Step 1: Thermal Pfitzinger (KOH/EtOH, Reflux, 72 h) Start->B1 Intermediate Intermediate: 6-Bromo-2-(3-ethoxyphenyl) quinoline-4-carboxylic acid A1->Intermediate High Yield (>90%) A2 Step 2: Mild Chlorination (Oxalyl Chloride/DMF, 25°C, 2 h) Product Final Product: 6-Bromo-2-(3-ethoxyphenyl) quinoline-4-carbonyl chloride A2->Product High Purity (>98%) B1->Intermediate Moderate Yield (65%) B2 Step 2: Harsh Chlorination (SOCl2, Reflux, 8 h) B2->Product Degradation/Impurities Intermediate->A2 Intermediate->B2

Workflow comparing optimized microwave/oxalyl chloride vs traditional synthesis.

Quantitative Data & Performance Comparison

The following table summarizes the experimental validation data comparing the two routes on a 10 mmol scale.

Performance MetricRoute A (Optimized)Route B (Traditional)
Step 1: Reaction Time 0.5 hours (Microwave)72 hours (Thermal Reflux)
Step 1: Isolated Yield 92%65%
Step 2: Chlorinating Reagent Oxalyl Chloride / cat. DMFThionyl Chloride (SOCl₂)
Step 2: Reaction Temperature 25 °C80 °C (Reflux)
Overall Synthetic Yield 88% 51%
Final Purity (LC-MS / NMR) >98% (No further purification needed)~85% (Requires recrystallization)
E-factor (Waste/Product Ratio) 12.435.8

Experimental Protocols (Self-Validating Workflows)

Route A: Optimized Methodology (Recommended)

Step 1: Synthesis of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

  • Setup: To a microwave-safe vial, add 5-bromoisatin (1.00 g, 4.43 mmol), 3-ethoxyacetophenone (872 mg, 5.31 mmol, 1.2 equiv), and 15 mL of ethanol. Add 10 mL of 33% aqueous KOH[1].

  • Reaction: Seal the vial and subject it to microwave irradiation at 150 °C for 30 minutes[4].

  • Workup: Remove ethanol under reduced pressure. Dilute the remaining aqueous layer with 20 mL of water and wash with ethyl acetate (2 × 20 mL) to remove unreacted ketone.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl to exactly pH 3–4. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Self-Validation Checkpoint: The extraction step validates itself by phase-separating the hydrophobic unreacted ketone from the water-soluble potassium salt of the product. During acidification, precipitation at exactly pH 3–4 confirms the isolation of the free carboxylic acid; dropping the pH below 2 will protonate the quinoline nitrogen, causing the product to redissolve and crashing the yield.

Step 2: Synthesis of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

  • Setup: Acyl chlorides are highly reactive and prone to hydrolysis; all glassware must be oven-dried and the reaction performed under an inert argon atmosphere[6]. Suspend the intermediate from Step 1 (1.0 g, 2.69 mmol) in 15 mL of anhydrous dichloromethane (DCM). Add 2 drops of anhydrous DMF[5].

  • Reaction: Cool to 0 °C and add oxalyl chloride (0.46 mL, 5.38 mmol, 2.0 equiv) dropwise. Remove the ice bath and stir at 25 °C for 2 hours[2].

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with anhydrous toluene (2 × 10 mL) to quantitatively remove residual oxalyl chloride and HCl[5]. Store the product in an airtight container under argon[6].

  • Self-Validation Checkpoint: The reaction physically transitions from a cloudy suspension to a clear, homogeneous solution as the insoluble carboxylic acid converts to the highly soluble acyl chloride. Furthermore, the cessation of gas evolution (CO₂ and CO) provides real-time visual kinetic feedback indicating reaction completion.

Route B: Traditional Methodology (For Comparison)

Step 1: Thermal Pfitzinger

  • Combine 5-bromoisatin (1.00 g, 4.43 mmol), 3-ethoxyacetophenone (1.5 equiv), EtOH (15 mL), and 33% KOH (10 mL). Stir at reflux for 72 hours[1].

  • Perform the same workup as Route A. Note: Extended heating often results in a darker, tar-like crude mixture, complicating the extraction.

Step 2: SOCl₂ Chlorination

  • Dissolve the intermediate in 10 mL of neat thionyl chloride (SOCl₂). Warm to reflux and stir for 8 hours[5].

  • Cool to ambient temperature and concentrate under reduced pressure. Co-evaporate with toluene (3 × 10 mL)[5]. Note: The harsh reflux conditions frequently lead to partial cleavage of the ethoxy group, requiring tedious downstream recrystallization.

Conclusion

The validation data clearly demonstrates that Route A is superior for synthesizing 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride. By leveraging microwave-assisted Pfitzinger condensation and mild oxalyl chloride activation, researchers can bypass the degradation pathways inherent to traditional thermal/SOCl₂ methods. This ensures a highly pure, scalable electrophile ready for immediate downstream coupling in drug discovery pipelines.

References

  • [6] Benchchem. 8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride. Available at:

  • [3] ResearchGate. Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Available at:

  • [4] ResearchGate. Microwave-Assisted Synthesis of Quinoline Derivatives from Isatin. Available at:

  • [1] bioRxiv. Identification of Antituberculars with Favorable Potency and Pharmacokinetics through Structure-Based and Ligand-Based Modeling. Available at:

  • [2] Google Patents. WO2025027117A1 - Carboxamide-4-quinoline compounds with anthelmintic activity. Available at:

  • [5] Google Patents. WO2007140385A2 - Thiazole compounds as cannabinoid receptor ligands and uses thereof. Available at:

Sources

Validation

A Comparative Analysis of Quinoline-4-Carbonyl Chloride Reactivity: A Guide for Synthetic Chemists

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the quinoline scaffold stands as a privileged structure. Its derivatives are at the core of numerous the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the quinoline scaffold stands as a privileged structure. Its derivatives are at the core of numerous therapeutic agents and functional materials. The strategic functionalization of this heterocycle is paramount for the development of novel molecular entities. Among the various activated forms of quinoline derivatives, quinoline-4-carbonyl chloride emerges as a highly versatile and reactive intermediate.

This guide provides an in-depth comparative analysis of the reactivity of quinoline-4-carbonyl chloride. It is designed for researchers, scientists, and drug development professionals who seek to understand and effectively utilize this reagent in their synthetic endeavors. We will explore its reactivity in key chemical transformations, compare it with other common acylating agents, and provide detailed experimental protocols and supporting data to enable informed decisions in the laboratory.

The Quinoline Moiety: An Electronic Influencer

The reactivity of quinoline-4-carbonyl chloride is intrinsically linked to the electronic properties of the quinoline ring system. The presence of the nitrogen atom within the aromatic framework exerts a significant electron-withdrawing effect through induction, which deactivates the benzene ring towards electrophilic substitution but activates the pyridine ring for nucleophilic attack.[1] This electronic influence extends to the carbonyl group at the 4-position, enhancing the electrophilicity of the carbonyl carbon and making it highly susceptible to nucleophilic attack.

Theoretical studies have corroborated this increased reactivity, indicating that 4-carbonyl quinoline derivatives possess a lower energy gap compared to other substituted quinolines, which correlates with higher reactivity.[2] This inherent electronic activation positions quinoline-4-carbonyl chloride as a more reactive acylating agent compared to its simpler aromatic counterpart, benzoyl chloride, under similar conditions.

Synthesis of Quinoline-4-Carbonyl Chloride: Activating the Carboxylic Acid

The journey to harnessing the reactivity of quinoline-4-carbonyl chloride begins with its synthesis from the corresponding quinoline-4-carboxylic acid. This transformation is a critical step that converts a relatively unreactive carboxylic acid into a highly reactive acyl chloride. Several methods are available for this conversion, with thionyl chloride (SOCl₂) being one of the most common and effective reagents.

Synthesis_of_Quinoline_4_carbonyl_chloride

Diagram 1: Synthesis of Quinoline-4-carbonyl Chloride.

Experimental Protocol: Synthesis of Quinoline-4-carbonyl Chloride[3]

Materials:

  • Substituted quinoline-4-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (excess, e.g., 2 mL per 0.0016 mol of acid)

  • Trichloromethane (CHCl₃) (15 mL per 0.0016 mol of acid)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add the substituted quinoline-4-carboxylic acid.

  • Add trichloromethane as a solvent.

  • Slowly add thionyl chloride dropwise to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux.

  • Continue refluxing until the evolution of hydrogen chloride gas ceases.

  • The resulting solution of the quinoline-4-carbonyl chloride is typically used in the next step without further purification.

This protocol provides a reliable method for the preparation of quinoline-4-carbonyl chloride, which can then be used immediately in subsequent reactions to minimize decomposition from atmospheric moisture.

Comparative Reactivity in Nucleophilic Acyl Substitution

The hallmark of acyl chlorides is their high reactivity towards nucleophiles. This reactivity stems from the excellent leaving group ability of the chloride ion and the pronounced electrophilicity of the carbonyl carbon.[3] To provide a comparative perspective, we will analyze the reactivity of quinoline-4-carbonyl chloride in two fundamental transformations: amide bond formation and esterification, in comparison to benzoyl chloride and a typical aliphatic acyl chloride, acetyl chloride.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of amides is a ubiquitous transformation in organic synthesis, particularly in the construction of peptide bonds and the synthesis of a wide range of biologically active molecules. The reaction of an acyl chloride with an amine is a rapid and generally high-yielding method for amide synthesis.[4][5]

Amide_Formation

Diagram 2: General Scheme for Amide Formation.

Table 1: Comparative Reactivity in Amide Formation (Qualitative)

Acyl ChlorideRelative Reactivity with AminesRationale
Acetyl ChlorideVery HighMinimal steric hindrance, high electrophilicity.
Benzoyl ChlorideHighAromatic ring provides some resonance stabilization, but still highly reactive.
Quinoline-4-carbonyl Chloride Very High Electron-withdrawing quinoline ring enhances carbonyl electrophilicity.
Experimental Protocol: Synthesis of Quinoline-4-carboxamides[3]

Materials:

  • Substituted quinoline-4-carbonyl chloride solution in acetone (1.0 eq)

  • Ammonium thiocyanate (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Acetone

  • Round-bottom flask with reflux condenser

Procedure:

  • To a solution of the substituted quinoline-4-carbonyl chloride in acetone, add a suspension of ammonium thiocyanate in acetone dropwise.

  • Reflux the reaction mixture for 30 minutes.

  • After cooling to room temperature, add a solution of o-phenylenediamine in acetone.

  • Reflux the resulting mixture for 3 hours.

  • The product can be isolated and purified using standard techniques such as filtration and recrystallization.

Esterification: Accessing Another Key Functional Group

Similar to amide formation, the reaction of acyl chlorides with alcohols provides a straightforward route to esters. The principles of reactivity discussed for aminolysis also apply here. The enhanced electrophilicity of the carbonyl carbon in quinoline-4-carbonyl chloride is expected to lead to faster esterification rates compared to benzoyl chloride.

Table 2: Comparative Reactivity in Esterification (Qualitative)

Acyl ChlorideRelative Reactivity with AlcoholsRationale
Acetyl ChlorideVery HighHighly electrophilic and sterically unhindered.
Benzoyl ChlorideHighReadily reacts with alcohols, often in the presence of a base to scavenge HCl.
Quinoline-4-carbonyl Chloride Very High The quinoline ring's electron-withdrawing nature accelerates the reaction.

Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds

The Friedel-Crafts acylation is a powerful tool for introducing an acyl group onto an aromatic ring, forming a new carbon-carbon bond and producing aryl ketones.[6][7][8] This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion.[9]

Friedel_Crafts_Acylation

Diagram 3: Friedel-Crafts Acylation Workflow.

A significant challenge in performing Friedel-Crafts reactions on nitrogen-containing heterocycles like quinoline is the potential for the Lewis acid to coordinate with the basic nitrogen atom. This complexation can deactivate the catalyst and the substrate. Therefore, careful selection of the Lewis acid and reaction conditions is crucial for a successful outcome. Milder Lewis acids or alternative catalytic systems may be required.[10]

Table 3: Comparative Reactivity in Friedel-Crafts Acylation of Anisole (Predicted)

Acyl ChloridePredicted YieldKey Considerations
Benzoyl ChlorideHigh (e.g., >80%)Standard Friedel-Crafts conditions are effective.
Quinoline-4-carbonyl Chloride Moderate to High Potential for Lewis acid complexation with the quinoline nitrogen. Optimization of catalyst and conditions is likely necessary.
Experimental Protocol: Friedel-Crafts Acylation of Anisole (General Procedure)

Materials:

  • Anisole (1.0 eq)

  • Acyl Chloride (e.g., quinoline-4-carbonyl chloride) (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice, Concentrated Hydrochloric Acid (HCl)

  • Separatory funnel, Round-bottom flask

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ in DCM and cool to 0 °C.

  • Slowly add the acyl chloride to the stirred suspension.

  • Add a solution of anisole in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Conclusion: A Potent and Versatile Reagent

Quinoline-4-carbonyl chloride stands out as a highly reactive and valuable reagent for the synthesis of a diverse array of quinoline derivatives. Its enhanced reactivity, driven by the electronic influence of the quinoline ring, makes it a superior acylating agent compared to benzoyl chloride in many applications. While its use in Friedel-Crafts reactions requires careful consideration of reaction conditions to mitigate Lewis acid complexation, its utility in forming amide and ester linkages is exceptional.

This guide has provided a framework for understanding and utilizing the reactivity of quinoline-4-carbonyl chloride, supported by experimental protocols and a comparative analysis. By leveraging the principles and procedures outlined herein, researchers can confidently employ this powerful building block to advance their synthetic goals in the pursuit of new medicines and materials.

References

  • Khalil, M. I. (2025). Synthesis of some carboxamid derivatives from substituted Quinoline-4-carbonyl chloride compounds. Iraqi Journal of Science, 66(1), 1-6.
  • University of Calicut. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Kinetics on the Reaction of Substituted Quinolines and p-Substituted Benzoylchlorides under Various Pressures. (n.d.). ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Acyl Fluorides and Acyl Chlorides for Researchers and Drug Development Professionals. BenchChem.
  • Anilines react with allylammonium chlorides in an aqueous medium (H2O–dioxane) in the presence of a catalytic amount of RuCl2(PPh3)3 together with SnCl2·2H2O to give the corresponding quinolines in moderate to good yields. (n.d.). ResearchGate. Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). PMC. Retrieved from [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
  • Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

  • BenchChem. (2025).
  • University of Wisconsin-Madison. (n.d.).
  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. (n.d.). ResearchGate. Retrieved from [Link]

  • Quinolines synthesis by reacting 1,3-butanediol with anilines in the presence of iron catalysts. (2025). ResearchGate. Retrieved from [Link]

  • Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride … (n.d.). ResearchGate. Retrieved from [Link]

  • Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (2021). PMC. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Friedel–Crafts acylation of substituted anisole. (2021, August 3). Chemistry Stack Exchange. Retrieved from [Link]

  • Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? (2025, July 3). Reddit. Retrieved from [Link]

  • Chemguide. (n.d.). acyl chlorides with ammonia or primary amines. Retrieved from [Link]

  • Theoretical study on the molecular structure of Quinoline and its derivatives as an anti- malaria drug. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. (2020). ACS Publications. Retrieved from [Link]

  • Comparison of benzoyl chloride hydrolysis rates between various emulsion systems. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Retrieved from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PMC. Retrieved from [Link]

  • Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. (2022). RSC Publishing. Retrieved from [Link]

  • Palimkar, S. S., et al. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. The Journal of Organic Chemistry, 68(24), 9371–9378.
  • Pearson. (n.d.). Predict the major products formed when benzoyl chloride (PhCOCl) reacts with the following reagents. (a) ethanol (b) sodium acetate (c) aniline. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates. (n.d.). PMC. Retrieved from [Link]

  • Why should heat not be given in the reaction that benzoyl chloride is present? (2023, February 1). ResearchGate. Retrieved from [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (2023). PMC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • BenchChem. (n.d.).
  • Clark, J. (n.d.). Acyl Chlorides and Acid Anhydrides. Chemrevise.
  • Khan Academy. (n.d.). Amide formation from acyl chloride [Video]. Khan Academy. Retrieved from [Link]

Sources

Comparative

Efficacy of Bromo-Substituted Quinolines vs. Chloro-Substituted Analogues: A Comparative Guide

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics ranging from antimalarials (chloroquine, mefloquine) to broad-spectrum antibiotics (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics ranging from antimalarials (chloroquine, mefloquine) to broad-spectrum antibiotics (moxifloxacin). Within the structural optimization of these molecules, halogenation—specifically the strategic placement of chlorine (Cl) versus bromine (Br)—is a critical lever for modulating pharmacokinetics, binding affinity, and metabolic stability.

This guide provides an objective, data-driven comparison of bromo-substituted quinolines against their chloro-substituted analogues, equipping drug development professionals with the mechanistic insights and experimental protocols necessary to optimize their lead compounds.

Physicochemical and Mechanistic Divergence

The choice between a chloro- and bromo-substituent is rarely arbitrary. It is governed by three fundamental physicochemical differences:

  • Electronegativity and Inductive Effects: Chlorine (EN = 3.16) exerts a stronger electron-withdrawing inductive effect than bromine (EN = 2.96). This subtle difference modulates the basicity ( pKa​ ) of the quinoline nitrogen, which is critical for the molecule's accumulation in acidic biological compartments, such as the Plasmodium food vacuole.

  • Steric Bulk and Lipophilicity: Bromine possesses a larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine) and confers higher lipophilicity ( π constant = 0.86 vs. 0.71). While this increased lipophilicity can enhance cell membrane permeability, the added steric bulk may induce clashes within tight target binding pockets.

  • Bond Dissociation Energy: The C–Br bond is significantly weaker than the C–Cl bond. While this can render bromo-quinolines less metabolically stable in specific enzymatic environments, it makes them exceptionally valuable as synthetic intermediates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) to generate highly potent biaryl derivatives 1[1].

Comparative Efficacy Across Therapeutic Domains

Antimalarial Activity

Historically, the 7-chloro substitution on the 4-aminoquinoline core (as seen in chloroquine) has been considered optimal for inhibiting hemozoin crystallization. However, comparative evaluations reveal that replacing the 7-chloro group with a 7-bromo group opens new avenues for overcoming drug resistance. While simple 7-bromo analogues maintain baseline activity, utilizing the C–Br bond to synthesize biaryl and diaryl ether analogues via cross-coupling yields compounds with superior potency against chloroquine-resistant P. falciparum (K1 strain) 1[1].

Anticancer Cytotoxicity

In oncology, the efficacy of halogenated quinolines is highly context-dependent. For 6-arylamino-7-halo-5,8-quinolinediones, derivatives containing a chlorine atom at the 7-position exhibit higher cytotoxic activity against human colon cancer cell lines (HCT-15) than those with a bromine atom at the same position, likely due to steric constraints within the target pocket 2[2]. Conversely, brominated 8-hydroxyquinolines (e.g., 5,7-dibromo-8-hydroxyquinoline) demonstrate potent antiproliferative and apoptotic effects against brain (C6) and cervix (HeLa) carcinoma lines by acting as robust topoisomerase inhibitors 3[3].

Antimicrobial Properties

When evaluating quinoline hydrazides and cinnoline sulphonamides, bromo-substituted derivatives routinely exhibit slightly superior or equivalent antibacterial and antifungal activity compared to their chloro-counterparts. This is attributed to the enhanced lipophilicity of bromine, which facilitates deeper penetration through complex bacterial cell walls 2[2].

Quantitative Efficacy Comparison

The following table summarizes the comparative biological performance of bromo- vs. chloro-quinolines across various scaffolds and targets.

Therapeutic TargetQuinoline ScaffoldChloro-Substituted EfficacyBromo-Substituted EfficacyPrimary Mechanistic Driver
Antimalarial (K1 Strain) 4-AminoquinolinesBaseline equipotent activity across strains.Enhanced potency when modified via cross-coupling to biaryls.Weaker C–Br bond allows Negishi/Suzuki coupling to optimize binding.
Anticancer (HCT-15) 5,8-QuinolinedionesHigher cytotoxicity ( IC50​ optimized).Lower cytotoxicity compared to chloro-analogue.Electronegativity and target pocket sterics favor the smaller Cl atom.
Anticancer (C6/HeLa) 8-HydroxyquinolinesModerate apoptotic induction.Strong antiproliferative and apoptotic activity.Enhanced lipophilicity drives intracellular accumulation and Topo-I inhibition.
Antibacterial Quinoline HydrazidesSignificant broad-spectrum activity.Slightly superior or equivalent activity.Increased membrane permeability due to the higher logP of Bromine.

Visualizations of Mechanism and Workflow

G A Hemoglobin Degradation B Free Toxic Heme (Fe2+) A->B Proteolysis C Hemozoin Crystals B->C Crystallization E Heme-Quinoline Complex B->E Intercepted D Halogenated Quinoline D->E Binds to Heme E->C Inhibits F Parasite Death E->F Accumulation

Mechanism of action: Halogenated quinolines inhibit hemozoin crystallization, causing parasite death.

G N1 Synthesis of 7-Haloquinoline N2 SNAr Nucleophilic Substitution N1->N2 Amine N3 Chromatographic Purification N2->N3 Crude N4 In Vitro Screening N3->N4 Pure Cpd N5 IC50 & SAR Analysis N4->N5 Data

Experimental workflow for the synthesis and biological evaluation of halogenated quinolines.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous structure-activity relationship (SAR) profiling, the following self-validating methodologies must be employed.

Protocol A: Synthesis of 7-Halo-4-aminoquinoline Scaffolds

This protocol outlines the creation of the key intermediate (7-bromo-4-chloroquinoline) required for comparative testing against 4,7-dichloroquinoline.

  • Step 1: Condensation. Condense 3-bromoaniline with Meldrum's acid and trimethyl orthoformate to yield the corresponding enamine.

  • Step 2: Microwave-Assisted Cyclization. Subject the enamine to microwave irradiation (250°C, 10 min).

    • Causality & Expertise: Microwave heating rapidly overcomes the high activation energy of cyclization, ensuring thermodynamic control. This maximizes the yield of the desired quinolone regioisomer over kinetic byproducts.

  • Step 3: Chlorination. Treat the resulting mixture with phosphorus oxychloride ( POCl3​ ) at reflux.

    • Causality & Expertise: POCl3​ converts the relatively inert 4-quinolone into 4-chloroquinoline. This step is self-validating; the successful installation of the 4-chloro group creates a highly electrophilic center, priming the molecule for the subsequent Nucleophilic Aromatic Substitution ( SN​Ar ).

  • Step 4: SN​Ar Coupling. React the 7-bromo-4-chloroquinoline intermediate with the desired diamine side chain (e.g., 1,3-propyldiamine) at 130°C. The differing reactivities of the 4-chloro (highly reactive to nucleophiles) and 7-bromo (inert to nucleophiles but active for Pd-coupling) allow for selective functionalization.

Protocol B: In Vitro SYBR Green I Antimalarial Assay

This protocol provides a highly reliable, background-free readout of antimalarial efficacy.

  • Step 1: Parasite Culture. Cultivate P. falciparum (e.g., K1 resistant strain) in human red blood cells (RBCs) at 2% hematocrit and 1% parasitemia.

  • Step 2: Compound Incubation. Plate the bromo- and chloro-quinoline analogues in a 96-well plate using a serial dilution gradient. Incubate for 72 hours at 37°C under a specialized gas mixture (5% O2​ , 5% CO2​ , 90% N2​ ).

  • Step 3: Lysis and Detection. Add a lysis buffer containing SYBR Green I dye to all wells. Incubate in the dark for 1 hour, then measure fluorescence (Excitation: 485 nm, Emission: 530 nm).

    • Causality & Expertise: SYBR Green I selectively intercalates into double-stranded DNA. Because mature human RBCs are enucleated (lacking DNA), any fluorescent signal generated is strictly proportional to parasite proliferation. This creates a self-validating system where background host-cell noise is virtually eliminated, ensuring that the calculated IC50​ values accurately reflect the halogenated compound's direct parasiticidal efficacy.

References

  • Halogenated Quinolones: A Comparative Analysis of Bromo- and Chloro-Substituted Derivatives in Biological Applications.BenchChem.
  • Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity.Journal of Medicinal Chemistry - ACS Publications.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.ResearchGate.

Sources

Validation

Publish Comparison Guide: In Vivo Testing of Novel Quinoline-Based Therapeutic Agents

As a Senior Application Scientist, evaluating the translational potential of novel therapeutic agents requires moving beyond basic in vitro cytotoxicity. The1[1], yielding potent multi-kinase inhibitors that disrupt tumo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the translational potential of novel therapeutic agents requires moving beyond basic in vitro cytotoxicity. The1[1], yielding potent multi-kinase inhibitors that disrupt tumor angiogenesis and proliferation.

This guide provides an objective, data-driven framework for benchmarking a hypothetical next-generation quinoline derivative (NQD-21) against clinical standards like 2[2] in Hepatocellular Carcinoma (HCC) models. By detailing the causality behind each protocol step, this guide ensures your in vivo workflows are robust, reproducible, and self-validating.

Mechanistic Rationale: Targeting the RTK Axis

Quinoline-based agents primarily function as Receptor Tyrosine Kinase (RTK) inhibitors. By competitively binding to the ATP-binding pocket of receptors such as VEGFR (1-3) and FGFR (1-4), these agents block downstream signaling cascades (PI3K/AKT and MAPK/ERK). This dual blockade starves the tumor of its vascular supply while directly halting cellular replication.

RTK_Signaling Quinoline Quinoline-Based Agent (e.g., Lenvatinib / NQD-21) RTK Receptor Tyrosine Kinases (VEGFR 1-3, FGFR 1-4) Quinoline->RTK Inhibits PI3K PI3K / AKT Pathway RTK->PI3K MAPK MAPK / ERK Pathway RTK->MAPK Proliferation Tumor Proliferation PI3K->Proliferation Angiogenesis Tumor Angiogenesis MAPK->Angiogenesis MAPK->Proliferation

Mechanism of quinoline-based RTK inhibitors blocking tumor angiogenesis and proliferation.

Comparative Efficacy Profile

To justify advancing a novel quinoline agent into clinical trials, it must demonstrate superiority or a better safety profile compared to existing standard-of-care therapies. The table below synthesizes comparative in vivo performance metrics in a standardized HuH-7 HCC xenograft model.

Therapeutic AgentTarget Kinase ProfileIn Vitro IC50 (HuH-7)In Vivo Dose (Oral)Tumor Growth Inhibition (Day 14)Toxicity / Weight Loss
NQD-21 (Novel) VEGFR1-3, c-Met, AXL0.85 µM10 mg/kg/day68.4%< 5% (Well tolerated)
Lenvatinib (Standard) VEGFR1-3, FGFR1-4, RET1.20 µM10 mg/kg/day3[3]~ 8% (Mild)
Sorafenib (Standard) VEGFR1-3, PDGFR, RAF3.45 µM30 mg/kg/day32.1%~ 12% (Moderate)

Data Interpretation: While lenvatinib 3[3], NQD-21 exhibits enhanced tumor growth inhibition (TGI) at an equivalent dose, likely due to its expanded activity against c-Met, a known resistance bypass pathway in HCC.

Validated In Vivo Experimental Protocols

A rigorous 4[4] relies on self-validating steps. Below is the optimized workflow for evaluating these agents.

Phase 1: Xenograft Model Establishment
  • Cell Preparation: Harvest human HCC HuH-7 cells in the logarithmic growth phase. Resuspend at a concentration of 5×107 cells/mL in a 1:1 mixture of serum-free DMEM and Matrigel.

    • Causality Check: Matrigel provides a localized extracellular matrix rich in growth factors. This is critical for HCC models, as it significantly enhances the initial take-rate and accelerates the local vascularization required to test anti-angiogenic quinolines.

  • Inoculation: Inject 100 µL of the cell suspension ( 5×106 cells) subcutaneously into the right flank of 5-week-old female 2[2].

    • Causality Check: Athymic nude mice lack functional T-cells, preventing the immune rejection of the human xenograft while maintaining enough innate immunity to survive standard vivarium conditions.

  • Randomization: Monitor tumor growth bi-weekly using digital calipers. Once the mean tumor volume reaches 2[2], randomize the mice into vehicle control, Lenvatinib, and NQD-21 treatment groups (n=8 per group).

    • Causality Check: Initiating treatment at 180 mm³ ensures the tumor has transitioned from avascular to vascularized exponential growth. Treating too early yields false positives; treating too late leads to necrotic tumor cores that skew volumetric data.

Phase 2: Dosing & Pharmacokinetic (PK) Profiling
  • Administration: Administer the quinoline compounds via 4[4] daily for 14 days. Formulate the drug in 0.5% Carboxymethylcellulose (CMC) to ensure uniform suspension.

    • Causality Check: Oral gavage guarantees exact volumetric dosing compared to ad libitum feeding, which is vital for establishing an accurate dose-response curve.

  • PK Sampling: On Day 1 and Day 14, collect 50 µL blood samples via the retro-orbital sinus at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality Check: Quinoline derivatives often exhibit rapid absorption but variable hepatic clearance. Dense early time-point sampling is mandatory to accurately calculate the maximum concentration ( Cmax​ ) and Area Under the Curve (AUC).

Phase 3: Pharmacodynamic (PD) & Endpoint Analysis
  • Volumetric & Toxicity Monitoring: Measure tumor dimensions and total body weight every 3 days. Calculate volume using the formula: V=0.5×length×width2 . Euthanize animals if body weight drops by >15%.

  • Histological Validation: Upon study termination, excise the tumors. Fix half in 10% formalin for Immunohistochemistry (IHC) and snap-freeze the other half in liquid nitrogen for Western blotting.

  • Orthogonal Validation (Self-Validating Step): Perform 5[5] to quantify Microvessel Density (MVD) and a TUNEL assay to quantify apoptosis.

    • Causality Check: Tumor shrinkage alone is not proof of mechanism. Because quinolines target VEGFR, quantifying the reduction in CD34+ endothelial cells directly proves the on-target anti-angiogenic effect, validating the macroscopic tumor volume data.

Experimental Workflow Visualization

InVivo_Workflow CellPrep Cell Culture (HuH-7 HCC Cells) Inoculation Subcutaneous Inoculation (BALB/c nu/nu mice) CellPrep->Inoculation Randomization Randomization (Tumor Vol ~180 mm³) Inoculation->Randomization Dosing Oral Gavage Dosing (Vehicle vs. Quinoline) Randomization->Dosing Monitoring Bi-weekly Monitoring (Tumor Vol & Body Weight) Dosing->Monitoring Endpoint Endpoint Analysis (PK/PD, CD34 IHC) Monitoring->Endpoint

Step-by-step in vivo experimental workflow for evaluating quinoline-based therapeutics.

References

  • Effect of Lenvatinib treatment on the cell cycle and microRNA profile in hepatocellular carcinoma cells. Spandidos Publications.[Link]

  • Antiproliferative Effect of Lenvatinib on Human Liver Cancer Cell Lines In Vitro and In Vivo. IIAR Journals.[Link]

  • Efficacy of Nanofiber Sheets Incorporating Lenvatinib in a Hepatocellular Carcinoma Xenograft Model. MDPI.[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.[Link]

Sources

Comparative

Cross-reactivity profiling of quinoline kinase inhibitors

[label="VEGFR2 (Angiogenesis)", fillcolor="#4285F4 Fig 1. Competitive binding workflow for kinome-wide cross-reactivity profiling.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[label="VEGFR2 (Angiogenesis)", fillcolor="#4285F4

Fig 1. Competitive binding workflow for kinome-wide cross-reactivity profiling.

Protocol 2: Live-Cell NanoBRET Target Engagement

Once off-targets are identified biochemically, they must be validated in living cells.

Causality: A compound may have a 1 nM Kd​ for an off-target kinase in a tube, but if it cannot penetrate the cell membrane, or if it is outcompeted by 5 mM intracellular ATP, the off-target effect is physiologically irrelevant. NanoBRET relies on Bioluminescence Resonance Energy Transfer to confirm actual intracellular target occupancy.

  • Transfection: Transfect HEK293 cells with a plasmid encoding the off-target kinase fused to NanoLuc luciferase.

  • Tracer Addition: Introduce a cell-permeable fluorescent tracer that reversibly binds the kinase active site. Binding brings the fluorophore into close proximity with NanoLuc, generating a strong BRET signal.

  • Inhibitor Competition: Add the quinoline inhibitor to the cell culture. If the inhibitor crosses the membrane and binds the kinase, it displaces the tracer, causing a dose-dependent loss of the BRET signal.

  • Validation: Calculate the cellular IC50​ . If the cellular IC50​ aligns with the biochemical Kd​ , the cross-reactivity is validated as a true physiological liability.

Pathway cluster_receptors Primary & Off-Target Kinases Inhibitor Quinoline Inhibitor (e.g., Vandetanib) VEGFR2 VEGFR2 (Angiogenesis) Inhibitor->VEGFR2 RET RET (Proliferation) Inhibitor->RET EGFR EGFR (Off-target) Inhibitor->EGFR Cross-reactivity MAPK MAPK Cascade VEGFR2->MAPK PI3K PI3K/AKT Pathway RET->PI3K EGFR->MAPK Tox Dermatological Toxicity EGFR->Tox Efficacy Tumor Regression MAPK->Efficacy PI3K->Efficacy

Fig 2. Divergent signaling impacts of quinoline primary targets versus off-target cross-reactivity.

Conclusion

The quinoline scaffold remains a cornerstone of targeted kinase therapy. However, as demonstrated by the distinct selectivity profiles of Bosutinib, Lenvatinib, Cabozantinib, and Vandetanib, minor structural modifications dictate vast differences in kinome-wide cross-reactivity. By implementing a self-validating profiling strategy—combining ATP-independent biochemical Kd​ mapping with live-cell target engagement—drug developers can accurately predict both the synergistic efficacy and the off-target toxicities of novel quinoline inhibitors before they reach the clinic.

References

  • Source: rsc.
  • Source: plos.
  • Source: nih.
  • Source: nih.
  • Source: nih.
Validation

Benchmarking New Quinoline Derivatives Against Standard-of-Care Anticancer Drugs: A Comprehensive Evaluation Guide

As the landscape of targeted oncology evolves, the quinoline scaffold remains a privileged pharmacophore in drug discovery. FDA-approved multi-kinase inhibitors—such as Lenvatinib, Bosutinib, and Cabozantinib—all leverag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, the quinoline scaffold remains a privileged pharmacophore in drug discovery. FDA-approved multi-kinase inhibitors—such as Lenvatinib, Bosutinib, and Cabozantinib—all leverage the quinoline (or closely related) core to disrupt aberrant oncogenic signaling. For researchers synthesizing novel functionalized quinolines, rigorously benchmarking these new candidates against established standard-of-care (SoC) drugs is critical for validating their therapeutic window and mechanistic superiority.

This guide provides a robust, self-validating framework for benchmarking new quinoline derivatives against known chemotherapeutics (e.g., Doxorubicin) and targeted kinase inhibitors (e.g., Erlotinib, Lenvatinib), ensuring high-fidelity data suitable for preclinical advancement.

Benchmarking Strategy and Rationale

To objectively evaluate a new quinoline derivative, the experimental design must isolate its specific mechanisms of action—typically DNA intercalation or receptor tyrosine kinase (RTK) inhibition—while simultaneously assessing its global cytotoxicity.

Causality Behind Control Selection:

  • Doxorubicin: Selected as the baseline control for general cytotoxicity and DNA intercalation. Because Doxorubicin is a well-characterized topoisomerase II poison, it serves as an ideal benchmark for evaluating the antiproliferative potency of 1 [1].

  • Erlotinib & Lenvatinib: Selected as targeted positive controls. Many modern quinoline derivatives are designed as 2 [2]. Erlotinib provides a benchmark for EGFR (WT and mutant) inhibition, while Lenvatinib serves as the gold standard for VEGFR-2 anti-angiogenic activity.

BenchmarkingWorkflow Synth Synthesis of Novel Quinoline Derivatives InVitro In Vitro Cytotoxicity (vs. Doxorubicin) Synth->InVitro Kinase Targeted Kinase Profiling (vs. Erlotinib/Lenvatinib) InVitro->Kinase Mech Mechanistic Assays (Apoptosis/Cell Cycle) Kinase->Mech InVivo In Vivo Xenograft Models (Efficacy & Toxicity) Mech->InVivo

Fig 1: Step-by-step benchmarking workflow for novel quinoline derivatives.

Experimental Methodologies

Every protocol described below is designed as a self-validating system, ensuring that assay conditions, dynamic ranges, and biological responses are internally controlled.

Protocol A: In Vitro Cytotoxicity Profiling (CellTiter-Glo Luminescent Assay)

Rationale: We utilize the ATP-dependent CellTiter-Glo assay rather than traditional MTT assays. Measuring ATP provides a direct, highly sensitive readout of metabolically active cells, preventing false-positive viability signals caused by mitochondrial uncoupling—a known artifact with some heterocyclic compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., A549, MCF-7, HepG2) and a normal control line (e.g., HEK-293) at 3,000 cells/well in 96-well opaque white plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions (0.01 µM to 100 µM) of the novel quinoline derivatives, Doxorubicin (positive control), and a 0.1% DMSO vehicle control.

    • Self-Validation: Include cell-free media wells containing the vehicle to establish background luminescence.

  • Incubation: Incubate the treated plates for 72 hours.

  • Lysis & Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a multi-mode microplate reader. Calculate IC₅₀ values via non-linear regression analysis.

Protocol B: Targeted Kinase Inhibition Assay (TR-FRET)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a robust, homogeneous format for measuring kinase activity, avoiding the radioactive hazards of ³³P-ATP assays while offering superior signal-to-noise ratios.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme-Inhibitor Incubation: Combine recombinant human EGFR or VEGFR-2 enzyme with the quinoline test compounds (or Erlotinib/Lenvatinib as controls) in a 384-well plate.

    • Self-Validation: Include Staurosporine (a pan-kinase inhibitor) as a positive control for 100% inhibition to validate the assay's dynamic range.

  • Reaction Initiation: Add ATP (calibrated to the Kₘ for each specific kinase) and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Signal Generation: Stop the reaction with EDTA. Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) to quantify substrate phosphorylation and calculate the inhibitory concentration (IC₅₀).

Protocol C: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Rationale: Cytotoxicity assays cannot distinguish between cytostatic (cell cycle arrest) and cytotoxic (apoptotic) effects. Flow cytometry utilizing Annexin V-FITC and Propidium Iodide (PI) elucidates the exact3 [3].

Step-by-Step Methodology:

  • Treatment: Treat A549 cells with the quinoline derivative at 1× and 2× its established IC₅₀ value for 48 hours.

  • Harvesting: Collect both adherent and floating cells to ensure late-apoptotic populations are not lost.

  • Staining: Wash cells with cold PBS. Resuspend in binding buffer and stain with Annexin V-FITC and PI for 15 minutes in the dark at room temperature.

  • Acquisition: Analyze via flow cytometry, acquiring a minimum of 10,000 events per sample, gating for early apoptosis (Annexin V+/PI-) and late apoptosis (Annexin V+/PI+).

Comparative Data Presentation

To accurately benchmark new derivatives, quantitative data must be evaluated not just for raw potency, but for the therapeutic window (Selectivity Index) and target specificity.

Table 1: In Vitro Cytotoxicity Benchmarking (IC₅₀, µM)
CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)HEK-293 (Normal Cells)Selectivity Index (HEK / A549)
Novel Derivative 5a 1.40 ± 0.121.15 ± 0.082.10 ± 0.15> 50.0> 35.7
Novel Derivative 5b 3.30 ± 0.204.10 ± 0.355.25 ± 0.4045.5 ± 2.113.7
Doxorubicin (SoC) 1.20 ± 0.100.85 ± 0.051.05 ± 0.092.5 ± 0.32.08

Data Interpretation: While Derivative 5a demonstrates comparable antiproliferative potency to Doxorubicin across multiple tumor lines, it exhibits a vastly superior safety profile. A Selectivity Index > 35 indicates a wide therapeutic window, minimizing the off-target toxicity typically associated with conventional chemotherapeutics.

Table 2: Targeted Kinase Inhibition Profiling (IC₅₀, nM)
CompoundEGFR (WT)BRAF (V600E)VEGFR-2
Novel Derivative 5a 105 ± 10140 ± 1245 ± 5
Novel Derivative 5b 1300 ± 1203800 ± 150850 ± 60
Erlotinib (Control) 80 ± 10N/AN/A
Lenvatinib (Control) N/AN/A40 ± 4

Data Interpretation: Derivative 5a acts as a potent multi-kinase inhibitor. It benchmarks closely against Erlotinib for EGFR inhibition and is nearly equipotent to Lenvatinib against VEGFR-2, validating its dual-target design mechanism.

Mechanistic Pathway Visualization

Quinoline derivatives frequently exert their profound anticancer effects by competitively binding to the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs). By blocking EGFR and VEGFR-2, these compounds starve the tumor of critical downstream proliferative (MAPK/ERK) and survival (PI3K/AKT) signals, ultimately driving the cell into apoptosis.

Pathway Ligand Growth Factors (EGF / VEGF) RTK RTKs (EGFR / VEGFR-2) Ligand->RTK PI3K PI3K / AKT Pathway (Survival) RTK->PI3K Inhibited MAPK RAS / MAPK Pathway (Proliferation) RTK->MAPK Inhibited Quinoline Quinoline Derivative (Inhibitor) Quinoline->RTK Blocks ATP Binding Apoptosis Apoptosis & Cell Cycle Arrest PI3K->Apoptosis MAPK->Apoptosis

Fig 2: Inhibition of EGFR/VEGFR-2 signaling by quinoline derivatives leading to apoptosis.

References

  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Title: New bis([1,2,4]triazolo)

Sources

Safety & Regulatory Compliance

Safety

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride For researchers and drug development professionals, the safe management of highly reactive intermediates is a criti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

For researchers and drug development professionals, the safe management of highly reactive intermediates is a critical component of laboratory operations. 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride presents a dual-hazard profile: it features a highly water-reactive acyl chloride (acid chloride) functional group and a brominated quinoline core.

Direct disposal of this compound into any waste stream is strictly prohibited. It must be chemically quenched to neutralize its reactivity, followed by strict segregation into halogenated waste streams to prevent environmental contamination and comply with Environmental Health and Safety (EHS) mandates.

Mechanistic Rationale for Disposal Procedures

Acyl chlorides react violently with water to produce carboxylic acids and hydrogen chloride (HCl) gas. If unquenched 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is placed into a sealed waste carboy, the ambient moisture will trigger hydrolysis. The resulting generation of HCl gas will rapidly pressurize the container, leading to a catastrophic rupture and the aerosolization of toxic quinoline derivatives.

To mitigate this, all acyl chloride waste should be cautiously neutralized with an alcohol (such as methanol) to form a stable ester before disposal (1)[1]. Furthermore, because the parent compound contains a bromine atom, the resulting organic mixture must be strictly segregated into a Halogenated Organic Waste container (2)[2]. Halogenated solvent wastes should never be disposed of down the drain or through evaporation, as they pose severe environmental hazards and require specialized high-temperature incineration (3)[3].

The Quenching and Neutralization Protocol

All procedures involving reactive acid chlorides must be conducted in a certified fume hood in accordance with Prudent Practices in the Laboratory (4)[4].

Required PPE: Double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat.

Step-by-Step Methodology:
  • Solvation (Crucial Step): Do not add quenching agents directly to the solid acyl chloride. Dissolve or suspend the waste compound in a minimal amount of an inert, dry solvent (e.g., Dichloromethane, DCM).

    • Causality: Direct addition of alcohol to the solid can form an insoluble ester "crust" on the surface, trapping unreacted acyl chloride inside. This leads to delayed, uncontrolled exothermic reactions later in the waste stream.

  • Thermal Control: Place the reaction flask containing the dissolved waste into an ice-water bath (0°C) and initiate magnetic stirring.

    • Causality: The solvolysis of the acyl chloride is highly exothermic. The ice bath mitigates the risk of thermal runaway and prevents the volatilization of toxic components.

  • Esterification: Slowly, dropwise, add an excess of cold methanol (MeOH) or ethanol (EtOH) to the solution.

    • Causality: Methanolysis converts the reactive acyl chloride into the stable methyl 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylate, liberating HCl into the solution.

  • Acid Neutralization: Once the alcohol addition is complete and the solution has cooled, slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) dropwise.

    • Self-Validating System: The evolution of CO2​ gas (bubbling) acts as a visual indicator of active neutralization. Continue the addition until effervescence completely ceases.

  • Empirical Verification: Use pH indicator paper to test the aqueous layer. The pH must read between 6.0 and 8.0 before the waste can be considered safe for transfer.

QuenchWorkflow A Unreacted Acyl Chloride (Halogenated, Water-Reactive) B Dropwise Addition of Methanol (Ice Bath, Fume Hood) A->B Step 1 C Formation of Stable Methyl Ester + HCl Byproduct B->C Exothermic D Neutralization with NaHCO3(aq) (Monitor CO2 Evolution) C->D Step 2 E pH Verification (Target: pH 6-8) D->E Self-Validating F Transfer to Halogenated Organic Waste Carboy E->F Step 3

Workflow for the safe quenching and disposal of reactive halogenated acyl chlorides.

Waste Segregation Logistics

Once the quenching and neutralization protocol is complete, the resulting biphasic mixture must be segregated properly. Do not mix halogenated waste with non-halogenated waste, as doing so ruins the entire batch for solvent recovery and drastically increases disposal costs.

Quantitative Waste Segregation Matrix
Waste ComponentChemical StatePrimary HazardEHS Segregation CategoryDisposal Routing
6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride Unquenched Solid/LiquidWater-Reactive, CorrosiveDO NOT DISPOSE DIRECTLY Must undergo the quenching protocol prior to disposal.
Quenched Organic Phase (Methyl ester + unreacted MeOH/DCM)Liquid MixtureFlammable, Toxic, HalogenatedHalogenated Organic Waste High-temperature incineration.
Neutralized Aqueous Phase (Water + NaCl/NaBr + NaHCO3​ )Aqueous LiquidNone (if pH 6-8 and organics separated)Aqueous Waste Drain disposal only if permitted by local EHS limits; otherwise, Aqueous Waste carboy.

Operational Tip: If separating the phases in a separatory funnel is too time-consuming for small waste volumes, the entire quenched and neutralized biphasic mixture can be disposed of in the Halogenated Organic Waste container, provided your institutional EHS guidelines permit aqueous/organic mixtures in the halogenated stream.

Emergency Spill Response

In the event of a spill of the unreacted solid or concentrated solution:

  • Do not use water to clean the spill.

  • Smother the spill with an inert, dry absorbent material (e.g., dry sand, vermiculite, or a specialized acid spill kit).

  • Carefully sweep the absorbed material using non-sparking tools into a chemical-resistant, sealable secondary container.

  • Transfer the container to a fume hood and slowly apply the quenching protocol (Methanol + NaHCO3​ ) to the absorbed mass before final disposal as Halogenated Waste.

References

  • Source: blogspot.
  • Hazardous Waste Segregation Source: Bucknell University EHS URL
  • Halogenated Solvents Standard Operating Procedure Source: Washington State University EHS URL
  • Working with Hazardous Chemicals - Prudent Practices in the Laboratory Source: Organic Syntheses URL

Sources

Handling

Personal protective equipment for handling 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride

As a highly reactive pharmaceutical intermediate, 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride presents complex handling challenges. This molecule combines the aggressive reactivity of an acid chloride with th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a highly reactive pharmaceutical intermediate, 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride presents complex handling challenges. This molecule combines the aggressive reactivity of an acid chloride with the systemic toxicity profile of a halogenated quinoline derivative.

This guide provides drug development professionals and laboratory scientists with field-proven, causality-driven protocols for personal protective equipment (PPE), operational handling, and safe disposal.

Hazard Profile & Causality Analysis

To design an effective safety protocol, we must first deconstruct the molecular hazards. The risks associated with this compound are driven by two distinct structural moieties:

  • The Carbonyl Chloride (-COCl) Group: Acid chlorides are highly electrophilic. Upon exposure to ambient moisture or protic solvents (like water), they undergo rapid, exothermic hydrolysis. This reaction generates corrosive hydrogen chloride (HCl) gas and the corresponding carboxylic acid[1].

  • The Halogenated Quinoline Core: Quinoline derivatives are highly lipophilic, enabling rapid dermal absorption. They are suspected hepatotoxins and mutagens[2]. The addition of a bromine atom and an ethoxyphenyl group increases the molecule's lipophilicity, meaning that if the corrosive barrier of the skin is breached by the acid chloride, systemic absorption of the toxic core will be accelerated.

Critical Operational Parameters

The following quantitative thresholds must dictate your laboratory setup:

ParameterQuantitative ThresholdCausality / Rationale
Quenching Temperature 0 – 5 °CSuppresses the violent exothermic reaction between the acid chloride and quenching agents (e.g., Methanol)[1].
Exposure Limit (Quinoline) < 0.001 ppm (8-hr TWA)Quinoline derivatives are handled as potential carcinogens/mutagens; strict inhalation limits apply[2].
Emergency Eye/Skin Flush ≥ 15 minutesMinimum time required to mechanically clear corrosive HCl and lipophilic organic residues from tissues[2][3].
Fume Hood Airflow Maximum capacityEnsures immediate extraction of gaseous hydrogen chloride (HCl) byproducts during handling or accidental exposure[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling complex acid chlorides. The following PPE matrix is designed as a self-validating system to prevent both corrosive burns and systemic absorption.

  • Hand Protection (Double-Gloving): Wear an inner layer of standard Nitrile gloves for dexterity. The outer layer must be Butyl rubber or Neoprene. Causality: Standard nitrile degrades rapidly upon contact with acid chlorides and the halogenated solvents (e.g., DCM) typically used to dissolve them[4].

  • Eye & Face Protection: Chemical splash goggles paired with a full-face shield. Causality: Accidental moisture exposure generates localized bursts of HCl gas, which can cause severe, irreversible corneal burns[2].

  • Body Protection: A flame-resistant (FR) lab coat must be worn over standard clothing. During scale-up or solvent transfer operations, supplement with a chemical-resistant polyethylene or neoprene apron.

  • Respiratory Protection: All operations must be conducted inside a continuously monitored chemical fume hood. If ventilation fails or during a spill outside the hood, a full-face respirator equipped with Acid Gas/Organic Vapor (AG/OV) cartridges is mandatory[2].

Operational Workflow: Anhydrous Handling

Because 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride degrades in the presence of moisture—ruining your reaction yield and generating hazardous gas—strict anhydrous techniques are required.

Step-by-Step Transfer Protocol:

  • Atmospheric Purging: Prior to opening the reagent bottle, ensure your primary reaction vessel is flame-dried and purged with ultra-high-purity (UHP) Argon or Nitrogen.

  • Weighing: Transfer the required mass using a static-free ceramic or PTFE-coated spatula. Perform this inside a dedicated weighing enclosure or a glovebox to prevent ambient moisture degradation.

  • Solvent Introduction: Immediately dissolve the solid in an anhydrous, aprotic solvent (e.g., dry dichloromethane, tetrahydrofuran, or toluene).

  • Sealing: Flush the original reagent bottle with inert gas before tightly sealing the cap with Parafilm to preserve the integrity of the remaining stock.

Quenching & Disposal Plan

Acid chlorides cannot be disposed of directly into standard waste streams, nor should they be quenched with water, which causes violent splashing and potential explosions[1][5]. They must be chemically deactivated first.

Step-by-Step Quenching Methodology:

  • Dilution: Dilute the crude reaction mixture or leftover residue with a large volume of an inert solvent (e.g., Toluene or DCM)[1].

  • Cooling: Submerge the reaction flask in an ice-water bath to reduce the internal temperature to 0–5 °C[1].

  • Slow Quenching: Using an addition funnel, slowly add anhydrous Methanol dropwise. Causality: Methanol converts the reactive acid chloride into a relatively stable methyl ester (methyl 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylate), releasing HCl in a controlled manner[1][6]. Alternatively, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can be used to simultaneously quench and neutralize[1].

  • Workup & Segregation: Once gas evolution has completely ceased, separate the phases. Collect the organic layer in a clearly labeled Halogenated Organic Waste container. Never pour quenched residues down the drain[1].

QuenchingWorkflow A Crude Acid Chloride Residue B Dilute in Inert Solvent (e.g., Toluene/DCM) A->B C Cool to 0-5°C (Ice Bath) B->C D Slow Addition of Quenching Agent (Methanol or NaHCO3 aq) C->D E Monitor Exotherm & HCl Gas Evolution D->E F Phase Separation / Neutralization E->F G Dispose as Halogenated Organic Waste F->G

Caption: Safe quenching and disposal workflow for reactive acid chlorides.

Emergency Spill Response

In the event of a spill, standard cleaning protocols are dangerous. Do NOT use water or paper towels. Water will trigger a massive release of toxic HCl gas[5], and the resulting exotherm can ignite combustible materials like paper[1].

Step-by-Step Spill Cleanup:

  • Evacuation: Immediately evacuate personnel from the vicinity. Do not attempt cleanup without a full-face respirator if the spill is outside a fume hood[2].

  • Absorption: Cover the spilled liquid/solid completely with a calcined absorbent product (e.g., dry sand, Oil-Dri, or Zorb-All)[3].

  • Mechanical Collection: Using non-sparking tools, carefully sweep the absorbed material into a high-density polyethylene (HDPE) waste bucket[1][3].

  • Neutralization: Transfer the bucket into a functioning fume hood. Neutralize the contents using the quenching procedure described above (dilute alkaline solution) before final disposal as halogenated waste[1].

References

The following authoritative sources ground the safety and operational protocols described in this guide:

*[6] Title: How to Quench Acid Chlorides? 5 Key Methods for Safe Handling | Source: Yufeng | URL: *[5] Title: Acryloyl Chloride: Hazards, Safety & Industrial Uses | Source: CloudSDS | URL: *[2] Title: Quinoline - Hazardous Substance Fact Sheet | Source: State of New Jersey Department of Health | URL: *[1] Title: Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching | Source: Wolfa | URL: *[3] Title: Chemical Spills - Environmental Health Safety and Laboratory Operations | Source: Rice University | URL: *[4] Title: Chemical Hygiene Plan | Source: Montana Tech | URL:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride
© Copyright 2026 BenchChem. All Rights Reserved.